N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
Description
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Properties
IUPAC Name |
N,N'-dibenzylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.2ClH/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17;;/h1-6,8-11,18-19H,7,12-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTHSSPFCZXOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt are versatile chemical compounds with significant potential in medicinal chemistry and materials science. The core structure, featuring a flexible propane-1,3-diamine linker flanked by two benzyl groups, provides a unique scaffold for the synthesis of complex molecules. The diamine's ability to act as a bidentate ligand has led to its exploration in the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, with a focus on practical insights for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
The fundamental structure of the parent compound, N1,N3-dibenzylpropane-1,3-diamine, consists of a central propane chain with benzyl substituents on the terminal nitrogen atoms. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms. This salt form generally exhibits enhanced stability and aqueous solubility compared to the free base, making it more suitable for certain experimental and pharmaceutical applications.
Table 1: Physicochemical Properties of N1,N3-dibenzylpropane-1,3-diamine and its Dihydrochloride Salt
| Property | N1,N3-dibenzylpropane-1,3-diamine (Free Base) | This compound |
| CAS Number | 10239-34-6[1] | 59211-73-3 |
| Molecular Formula | C₁₇H₂₂N₂[1] | C₁₇H₂₄Cl₂N₂ |
| Molecular Weight | 254.37 g/mol [1] | 327.29 g/mol |
| Appearance | Clear pale yellow oil[2] | Predicted to be a white to off-white crystalline solid |
| Melting Point | Not available | Not available in literature; expected to be significantly higher than the free base |
| Boiling Point | 124 °C at 0.55 Torr[2] | Decomposes upon heating |
| Solubility | Slightly soluble in chloroform and methanol[2]. | Expected to be soluble in water and polar organic solvents like ethanol and DMSO. |
| pKa (predicted) | 9.73 ± 0.19[2] | Not applicable |
Synthesis of N1,N3-dibenzylpropane-1,3-diamine and its Dihydrochloride Salt
The synthesis of N1,N3-dibenzylpropane-1,3-diamine is most commonly achieved through a two-step process involving the formation of a di-Schiff base followed by its reduction. A more direct, albeit potentially lower-yielding, method is the direct alkylation of 1,3-diaminopropane.
Method 1: Reductive Amination via Schiff Base Formation
This is an efficient and environmentally friendly method that proceeds in high yield.[3]
Workflow for the Synthesis of N1,N3-dibenzylpropane-1,3-diamine
Caption: A two-step synthesis of N1,N3-dibenzylpropane-1,3-diamine.
Experimental Protocol:
Step 1: Synthesis of N,N'-dibenzylidene-1,3-propanediamine
-
To a solution of 1,3-diaminopropane (1 equivalent) in water, add benzaldehyde (2 equivalents) dropwise at room temperature with vigorous stirring.
-
Continue stirring for 2-3 hours. The formation of a precipitate indicates the formation of the di-Schiff base.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of N1,N3-dibenzylpropane-1,3-diamine
-
Dissolve the N,N'-dibenzylidene-1,3-propanediamine (1 equivalent) in methanol.
-
To this solution, add sodium borohydride (2 equivalents) portion-wise.
-
Reflux the reaction mixture for 15 minutes.[1]
-
After cooling to room temperature, quench the reaction by the slow addition of water.[1]
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).[1]
-
Combine the organic phases, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield the product as a yellow oil.[1][3]
Method 2: Direct Alkylation
This method involves the direct reaction of 1,3-diaminopropane with a benzyl halide.[4]
Experimental Protocol:
-
To a solution of 1,3-diaminopropane (excess) in ethanol, slowly add benzyl halide (e.g., benzyl bromide or chloride) (1 equivalent) over several hours.
-
Stir the reaction mixture at room temperature for 48 hours.[4]
-
Add a solution of sodium hydroxide in ethanol to neutralize the hydrohalic acid formed.
-
Evaporate the solvent under reduced pressure and purify the residue using silica gel chromatography.
Preparation of this compound
The dihydrochloride salt can be readily prepared from the free base.
Workflow for Dihydrochloride Salt Formation
Caption: General procedure for dihydrochloride salt formation.
Experimental Protocol:
-
Dissolve the purified N1,N3-dibenzylpropane-1,3-diamine free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in anhydrous diethyl ether or dioxane dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.
Spectroscopic Characterization
Spectroscopic analysis is essential for the confirmation of the structure and purity of N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the free base in CDCl₃ shows characteristic signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the aliphatic protons of the propane backbone.[3]
-
Aromatic Protons (Ar-H): A multiplet in the range of δ 7.30–7.37 ppm, integrating to 10 protons.[3]
-
Benzylic Protons (CH₂-Ar): A singlet at approximately δ 3.78 ppm, integrating to 4 protons.[3]
-
Methylene Protons adjacent to Nitrogen (CH₂-N): A triplet at around δ 2.71 ppm, integrating to 4 protons.[3]
-
Central Methylene Protons (CH₂-C-CH₂): A quintet (or multiplet) at approximately δ 1.73 ppm, integrating to 2 protons.[3]
-
Amine Protons (NH): A broad singlet around δ 1.66 ppm, integrating to 2 protons. The chemical shift of this peak can vary depending on concentration and solvent.[3]
Upon formation of the dihydrochloride salt , the following changes in the ¹H NMR spectrum are expected:
-
Downfield Shift of Protons adjacent to Nitrogen: The protonation of the nitrogen atoms will cause a significant downfield shift of the adjacent methylene protons (CH₂-N and CH₂-Ar).
-
Appearance of a Broad N-H Proton Signal: A broad signal corresponding to the N⁺-H protons will appear at a lower field, typically in the range of δ 8-10 ppm, and its integration will correspond to 4 protons (2 per nitrogen).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on the structure, the following approximate chemical shifts are expected for the free base:
-
Aromatic Carbons: In the range of δ 127-140 ppm.
-
Benzylic Carbon (CH₂-Ar): Around δ 50-55 ppm.
-
Methylene Carbon adjacent to Nitrogen (CH₂-N): Approximately δ 45-50 ppm.
-
Central Methylene Carbon (CH₂-C-CH₂): Around δ 25-30 ppm.
For the dihydrochloride salt , the carbons adjacent to the protonated nitrogen atoms (CH₂-N and CH₂-Ar) will experience a downfield shift due to the electron-withdrawing effect of the ammonium groups.
Infrared (IR) Spectroscopy
The IR spectrum of the free base will show characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-N stretching. For the dihydrochloride salt , a broad absorption band in the region of 2400-2800 cm⁻¹ is expected, which is characteristic of the N⁺-H stretching vibrations in amine salts.
Mass Spectrometry
For the free base, electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 254. A prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Electrospray ionization (ESI-MS) of the dihydrochloride salt in a suitable solvent would show the protonated molecular ion [M+H]⁺ at m/z = 255 and potentially the doubly charged ion [M+2H]²⁺ at m/z = 128.
Reactivity and Chemical Compatibility
This compound is an acidic salt and will react with bases to liberate the free diamine. The free base, with its two secondary amine groups, is nucleophilic and can participate in a variety of chemical reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Further reaction with alkyl halides.
-
Coordination Chemistry: The diamine can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms.
The dihydrochloride salt is generally stable under normal storage conditions. However, it is incompatible with strong bases and strong oxidizing agents.
Applications in Research and Drug Development
The primary application of N1,N3-dibenzylpropane-1,3-diamine in the scientific literature is as a ligand in coordination chemistry, particularly in the development of potential anticancer agents.
Ligand for Platinum-Based Anticancer Agents
Derivatives of N-benzyl-1,3-propanediamine, including the N,N'-dibenzyl derivative, have been used to synthesize platinum(II) complexes.[4][5][6] These complexes are analogues of cisplatin, a widely used chemotherapy drug. The rationale behind using substituted diamine ligands is to modify the pharmacological properties of the platinum complex, potentially leading to improved efficacy, reduced side effects, and the ability to overcome cisplatin resistance.[5]
The N1,N3-dibenzylpropane-1,3-diamine ligand can coordinate to a platinum center to form complexes such as [Pt(N,N'-dibenzylpropane-1,3-diamine)Cl₂]. The bulky benzyl groups can influence the steric and electronic properties of the complex, which in turn can affect its interaction with biological targets like DNA.
Building Block for Bioactive Molecules
The 1,3-diamine motif is present in a variety of biologically active molecules.[7] N1,N3-dibenzylpropane-1,3-diamine can serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been identified as a hepatitis C virus inhibitor.[1]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable chemical entity with demonstrated utility in the synthesis of potential therapeutic agents. Its straightforward synthesis and the versatile reactivity of its free base make it an attractive building block for medicinal chemists. While a comprehensive set of experimentally determined physicochemical data for the dihydrochloride salt is not yet available in the public domain, this guide provides a solid foundation of its known properties, synthetic methodologies, and key applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. de C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411.
- Gimeno, A., Busto, L., & Mangas, A. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544.
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PubChem. (n.d.). Ethylenediamine dihydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Retrieved from [Link]
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CrystEngComm. (2020). Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts. Retrieved from [Link]
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ChemBK. (2024). N1,N3-Dibenzylpropane-1,3-diaMine. Retrieved from [Link]
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Girolami, G. S. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. Retrieved from [Link]
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PubChem. (n.d.). N-benzylpropane-1,3-diamine. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Retrieved from [Link]
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PubChem. (n.d.). Ethylenediamine dihydrochloride dihydrochloride. Retrieved from [Link]
- Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol.
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ResearchGate. (2023). Crystal structure and Hirshfeld surface analysis of 5,5-dichloro-2-(dichloromethyl)-6,6-dimethyl-5,6-dihydropyrimidin-4-amine. Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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Girolami Group Website. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt are important building blocks in organic synthesis, finding applications in the development of novel ligands for metal catalysts and as precursors for pharmacologically active molecules.[1] This guide provides a comprehensive overview of the primary synthetic pathway for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, focusing on the reductive amination of benzaldehyde with 1,3-diaminopropane. It offers a detailed mechanistic rationale, step-by-step experimental protocols, and methods for purification and characterization. An alternative synthesis via direct alkylation is also discussed and compared. Finally, the guide details the conversion of the free base to its stable dihydrochloride salt, a form often preferred for its improved handling and stability.[2]
Introduction to Synthetic Strategy
The synthesis of N1,N3-dibenzylpropane-1,3-diamine fundamentally involves the formation of two new carbon-nitrogen bonds between a propane-1,3-diamine backbone and two benzyl groups. The two most common and logical approaches to achieve this are:
-
Reductive Amination: A two-step, one-pot reaction involving the initial condensation of 1,3-diaminopropane with two equivalents of benzaldehyde to form a di-Schiff base intermediate, which is then reduced in situ to the target diamine.[3][4]
-
Direct Alkylation: A nucleophilic substitution reaction where the nitrogen atoms of 1,3-diaminopropane directly attack the electrophilic carbon of a benzyl halide, such as benzyl chloride.[1]
While direct alkylation is conceptually simpler, it is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, tri-, and even quaternary ammonium salts. Controlling the reaction to favor the desired N,N'-disubstituted product can be challenging.
Reductive amination, conversely, offers a more controlled and generally higher-yielding route to the desired secondary diamine.[3] The initial formation of the imine is typically fast and reversible, and the subsequent reduction is irreversible, driving the reaction to completion. For these reasons, reductive amination is presented here as the primary and recommended pathway.
Primary Synthesis Pathway: Reductive Amination
The preferred method for synthesizing N1,N3-dibenzylpropane-1,3-diamine is the reductive amination of benzaldehyde and 1,3-diaminopropane. This process first involves the formation of the N,N'-dibenzylidene-1,3-propanediamine (a di-Schiff base), which is then reduced to the final product.[5]
Mechanistic Rationale
The reaction proceeds in two distinct stages:
-
Di-Schiff Base Formation: 1,3-Diaminopropane, a nucleophile, attacks the electrophilic carbonyl carbon of two equivalents of benzaldehyde. This is followed by dehydration to form two imine (C=N) bonds. This condensation reaction is often performed in a solvent like methanol or ethanol and can be driven to completion by removing the water formed.[3][6] However, efficient protocols exist where azeotropic removal of water is not necessary.[3]
-
Reduction: The di-Schiff base intermediate is then reduced to the corresponding diamine. Sodium borohydride (NaBH₄) is a commonly used, mild, and effective reducing agent for this transformation.[3][5] It selectively reduces the imine bonds without affecting the aromatic rings. The reduction can be performed in the same pot, often just by adding the NaBH₄ to the reaction mixture after the Schiff base has formed.[5]
Process Flow Diagram
The overall workflow for the synthesis, purification, and salt formation is depicted below.
Caption: Experimental workflow for synthesis and salt formation.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established chemical principles and published methods.[3][5]
Materials:
-
1,3-Diaminopropane (1.0 eq.)
-
Benzaldehyde (2.0-2.1 eq.)
-
Sodium Borohydride (NaBH₄) (2.0-2.2 eq.)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminopropane (1.0 eq.) in methanol.
-
Schiff Base Formation: To the stirred solution, add benzaldehyde (2.0-2.1 eq.) dropwise at room temperature. The reaction is typically exothermic. Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the di-Schiff base intermediate.
-
Reduction: Cool the reaction mixture in an ice bath (0-5 °C). Add sodium borohydride (2.0-2.2 eq.) portion-wise over 30-60 minutes, ensuring the temperature remains below 10-15 °C. Caution: Hydrogen gas is evolved. The addition of NaBH₄ can cause vigorous foaming.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours or until TLC/LC-MS analysis indicates the disappearance of the Schiff base intermediate.
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow, dropwise addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N1,N3-dibenzylpropane-1,3-diamine as an oil or solid.[3]
-
Purification and Characterization
The crude product can be purified by column chromatography on silica gel if necessary, though for many applications, the crude material is of sufficient purity to proceed to salt formation.
Characterization of the Free Base (N1,N3-dibenzylpropane-1,3-diamine):
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a quintet for the central methylene group (CH₂-CH₂-CH₂) around δ 1.7-1.8 ppm, a triplet for the two methylene groups adjacent to the nitrogens (N-CH₂) around δ 2.7 ppm, a singlet for the benzylic protons (Ar-CH₂) around δ 3.8 ppm, and multiplets for the aromatic protons between δ 7.2-7.4 ppm. A broad singlet corresponding to the N-H protons is also expected.[3]
-
¹³C NMR: Will show characteristic peaks for the aliphatic and aromatic carbons.
-
Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the free base (C₁₇H₂₂N₂, MW: 254.37 g/mol ).[7]
Alternative Pathway: Direct Alkylation
Direct N-alkylation offers an alternative route but requires careful control to avoid over-alkylation.
Mechanistic Considerations
The reaction involves the nucleophilic attack of the primary amine groups of 1,3-diaminopropane on benzyl chloride. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the HCl formed during the reaction.
The primary challenge is that the secondary amine product is also nucleophilic and can react further with benzyl chloride to form a tertiary amine, which can then be quaternized. To favor the desired disubstituted product, reaction conditions must be carefully optimized.
Comparative Analysis
| Feature | Reductive Amination | Direct Alkylation |
| Starting Materials | 1,3-Diaminopropane, Benzaldehyde | 1,3-Diaminopropane, Benzyl Halide |
| Reagents | Reducing agent (e.g., NaBH₄) | Base (e.g., K₂CO₃, Et₃N) |
| Selectivity | High for secondary amine | Low; risk of over-alkylation |
| Byproducts | Borate salts, water | Tri- and tetra-alkylated amines, base-HCl salt |
| Yield | Generally high (often >80%)[3] | Often moderate and variable |
| Process Control | More straightforward | Requires careful control of stoichiometry and conditions |
Salt Formation: Conversion to Dihydrochloride
For applications in pharmaceuticals and research, amines are often converted to their hydrochloride salts. This is because salts are typically crystalline solids that are easier to handle, purify, and store than the corresponding free bases, which are often oils or low-melting solids. Salts also tend to have higher water solubility and improved stability.[2]
Rationale for Dihydrochloride Formation
N1,N3-dibenzylpropane-1,3-diamine has two basic nitrogen atoms, allowing it to accept two protons to form a stable dihydrochloride salt. This salt form is a well-defined, solid material, making it ideal for accurate weighing and formulation.
Synthesis Pathway Diagram
Caption: Conversion of free base to dihydrochloride salt.
Experimental Protocol for Dihydrochloride Salt Preparation
Materials:
-
N1,N3-dibenzylpropane-1,3-diamine (free base)
-
Anhydrous Diethyl Ether (Et₂O) or Ethanol (EtOH)
-
A solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane, or HCl in dry Ethanol)[8]
Procedure:
-
Dissolution: Dissolve the crude or purified N1,N3-dibenzylpropane-1,3-diamine free base in a minimal amount of anhydrous diethyl ether or ethanol.
-
Acidification: While stirring the solution, slowly add a solution of HCl (2.0-2.2 equivalents) dropwise. The addition is often performed at 0-4 °C to promote better crystal formation.[8]
-
Precipitation: The dihydrochloride salt will typically precipitate out of the solution as a white solid.
-
Isolation: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to obtain the final this compound.
Safety and Handling
-
1,3-Diaminopropane: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]
-
Benzaldehyde: Harmful if swallowed and can cause skin irritation.
-
Benzyl Chloride: Highly toxic, corrosive, and a lachrymator. It is a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from sources of ignition.
-
Hydrochloric Acid Solutions: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes and to prevent inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process. The initial reductive amination of 1,3-diaminopropane with benzaldehyde using a mild reducing agent like sodium borohydride provides the diamine free base in high yield and purity. Subsequent treatment with a solution of hydrogen chloride affords the stable, crystalline dihydrochloride salt. This method demonstrates superior control and selectivity compared to direct alkylation routes, making it the preferred pathway for researchers and scientists in drug development and chemical synthesis.
References
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online Discussion]. Available at: [Link]
-
Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. Available at: [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(5), 404-410. Available at: [Link]
-
YouTube. (2020). Conversion of Amines to Amine Salts. Explain Everything™. Available at: [Link]
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YouTube. (2020). Why Medications are Converted to Salts. Explain Everything™. Available at: [Link]
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PubChem. (n.d.). N,N'-Bis(benzyl)-1,3-diaminopropane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved January 19, 2026, from [Link]
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Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(13), 2501-2506. Available at: [Link]
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An In-depth Technical Guide to the Solubility Profile of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
This guide provides a comprehensive technical overview of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, with a primary focus on its solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with actionable experimental protocols to facilitate a thorough understanding and empirical determination of the compound's solubility.
Introduction and Physicochemical Context
This compound (CAS Number: 59211-73-3) is the dihydrochloride salt of the parent base N1,N3-dibenzylpropane-1,3-diamine (CAS Number: 10239-34-6).[1][2][3][4] The conversion of the diamine free base into a dihydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve chemical stability. The two benzyl groups introduce significant lipophilicity, while the propane-1,3-diamine core provides two basic nitrogen centers that are protonated in the dihydrochloride form, rendering the molecule ionic and more amenable to dissolution in polar, aqueous media.
Understanding the solubility of this compound is critical for a range of applications, from designing synthetic reaction conditions to formulating drug delivery systems where bioavailability is paramount. Aqueous solubility, in particular, is a key determinant of a drug candidate's absorption and subsequent in vivo efficacy.[5][6]
Below is the chemical structure of the subject compound, illustrating the protonated amine centers and the associated chloride counter-ions.
Caption: Structure of this compound
Physicochemical Properties
| Property | N1,N3-Dibenzylpropane-1,3-diamine (Free Base) | Dibenzylamine (Analog) | This compound (Target) |
| CAS Number | 10239-34-6[2][3][4] | 103-49-1[8][9] | 59211-73-3[1] |
| Molecular Formula | C₁₇H₂₂N₂[3] | C₁₄H₁₅N[8][9] | C₁₇H₂₄Cl₂N₂ |
| Molecular Weight | 254.37 g/mol [3] | 197.28 g/mol [8] | 327.29 g/mol |
| Physical Form | Liquid | Colorless to light yellow oily liquid[8] | Expected to be a crystalline solid |
| Water Solubility | Slightly soluble[7] | 0.05 g/L (20 °C)[8] | Expected to be significantly higher than the free base |
| Organic Solvent Solubility | Good solubility in non-polar solvents (ether, toluene)[7] | Soluble in ethanol and ether[8][9] | Likely lower solubility in non-polar solvents compared to the free base |
| pKa | Not readily available | 8.52 (25 °C)[8] | Not applicable (salt form) |
Core Directive: Determining Thermodynamic Solubility
Given the absence of published data, an empirical determination of thermodynamic solubility is required. The "gold standard" for this measurement is the Shake-Flask Method , as established by Higuchi and Connors.[10] This method ensures that a true equilibrium is reached between the dissolved solute and the excess solid material, providing the most reliable and accurate solubility value.[6][10][11]
The principle is straightforward: an excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient duration to reach equilibrium.[12] The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices
-
Why use the Dihydrochloride Salt? The free base is a liquid with poor aqueous solubility. For most pharmaceutical applications, a solid, water-soluble form is necessary for consistent dosing and bioavailability. The dihydrochloride salt provides this.
-
Why the Shake-Flask Method? In early-stage drug development, kinetic solubility assays are often used for high-throughput screening. However, these can yield misleading, often inflated, results. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium state and is essential for accurate biopharmaceutical classification and formulation development.[10][12]
-
Why Control pH? The solubility of a salt of a weak base is highly dependent on the pH of the medium.[12][13] For a dihydrochloride salt, the common ion effect (from the buffer's chloride ions) and the pH will dictate the equilibrium between the protonated (more soluble) and free base (less soluble) forms. Therefore, experiments must be conducted in well-defined, buffered solutions, typically spanning the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[11]
-
Why Control Temperature? Solubility is a temperature-dependent property. Experiments should be conducted at a controlled temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature), to ensure reproducibility and relevance.[6][11]
Experimental Protocol: Shake-Flask Solubility Determination
This protocol describes a self-validating system for determining the thermodynamic aqueous solubility of this compound.
Materials and Reagents
-
This compound (solid)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., potassium phosphate, sodium chloride, hydrochloric acid) to prepare buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Calibrated pH meter
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a series of aqueous buffers at the desired pH values (e.g., 1.2, 4.5, 6.8). Ensure the buffer composition is well-documented as it can influence solubility.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) for HPLC calibration standards.
-
-
Equilibration:
-
Add an excess amount of this compound to several vials for each buffer condition. A sufficient excess ensures that a saturated solution is formed in equilibrium with the solid phase.[10]
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time required.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm that excess solid remains in each vial.
-
Allow the vials to stand undisturbed for a short period to let the solid settle.[11]
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately centrifuge the aliquot to pellet any remaining suspended solids.
-
Filter the resulting supernatant through a 0.22 µm syringe filter to remove all particulate matter. This step is critical to avoid artificially high results.
-
Precisely dilute the clear filtrate with the appropriate mobile phase for HPLC analysis.
-
-
Quantification:
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations that bracket the expected sample concentration.
-
Analyze the calibration standards and the prepared samples by a validated HPLC-UV method.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the sample by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
Calculate the final solubility, accounting for any dilution factors, and report the values in mg/mL or µg/mL.
-
Report the solubility for each pH condition and temperature, as these are critical parameters.
-
Conclusion
While published solubility data for this compound is scarce, this guide provides the necessary framework for its empirical determination. As a dihydrochloride salt of a diamine, it is expected to exhibit significant aqueous solubility, a property that is highly pH-dependent. By employing the robust and reliable shake-flask method detailed herein, researchers can generate accurate and reproducible thermodynamic solubility data. This information is fundamental for advancing the development of any formulation or application involving this compound, ensuring that decisions are based on sound scientific evidence rather than theoretical assumptions.
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
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Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
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DIBENZYL AMINE. Ataman Kimya. [Link]
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Whitepaper: A Framework for Elucidating the Mechanism of Action of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
As a Senior Application Scientist, this whitepaper outlines a strategic framework for the elucidation of the mechanism of action for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, a compound for which the biological activity is not yet extensively characterized in public-domain literature. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, technically-grounded approach to novel compound investigation.
Introduction and Current Landscape
This compound is a symmetrical secondary amine. A thorough review of existing literature and chemical databases indicates that while its synthesis and chemical properties are documented, its biological mechanism of action remains largely unexplored. This presents a unique opportunity for novel discovery in the field of pharmacology and drug development. The following sections will detail a multi-pronged approach, from initial computational screening to in-depth cellular and in-vivo validation, to systematically uncover and characterize the compound's physiological effects and molecular targets.
Phase I: In Silico Target Prediction and Physicochemical Analysis
The initial phase of investigation focuses on computational methods to predict potential biological targets and to understand the compound's drug-like properties. This cost-effective approach helps to narrow down the vast landscape of potential protein interactions.
2.1. Physicochemical Properties and Drug-Likeness Assessment
A critical first step is to evaluate the compound's properties based on established principles like Lipinski's Rule of Five to predict its oral bioavailability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | 329.3 g/mol | Yes (<500) |
| LogP | 3.9 | Yes (<5) |
| Hydrogen Bond Donors | 2 | Yes (<5) |
| Hydrogen Bond Acceptors | 2 | Yes (<10) |
2.2. Reverse Docking for Target Identification
Reverse docking screens the compound against a large library of known protein structures to identify potential binding partners. This can provide initial hypotheses about the compound's mechanism of action.
Experimental Protocol: Reverse Docking Workflow
-
Ligand Preparation: Generate a 3D conformer of this compound and perform energy minimization.
-
Target Library Selection: Utilize a comprehensive protein structure library (e.g., PDBbind, scPDB) encompassing various protein classes (kinases, GPCRs, nuclear receptors, etc.).
-
Docking Simulation: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to predict the binding affinity and pose of the compound within the binding sites of the target proteins.
-
Hit Prioritization: Rank potential targets based on docking scores and binding energies. Further filter hits based on biological relevance and potential for "druggability."
Diagram 1: In Silico Target Identification Workflow
Caption: A flowchart illustrating the computational workflow for identifying potential protein targets.
Phase II: In Vitro Target Validation and Affinity Characterization
Following the identification of high-priority potential targets from in silico screening, the next phase involves direct experimental validation of these interactions.
3.1. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between a ligand and a target protein.
Experimental Protocol: SPR Analysis
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Ligand Injection: Inject varying concentrations of this compound over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
3.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol: ITC Analysis
-
Sample Preparation: Place the target protein in the sample cell and the compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Table 2: Hypothetical In Vitro Binding Data
| Target Protein | SPR (KD) | ITC (KD) | Stoichiometry (n) |
| Target X | 1.2 µM | 1.5 µM | 1.05 |
| Target Y | > 100 µM | No significant binding | - |
| Target Z | 5.8 µM | 6.2 µM | 0.98 |
Phase III: Cellular Pathway Analysis and Functional Assays
Once a direct interaction with a target protein is confirmed, the subsequent step is to understand the functional consequences of this interaction within a cellular context.
4.1. Target Engagement Assays
Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target within intact cells.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Quantification: Separate the soluble and aggregated protein fractions and quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
4.2. Downstream Signaling Pathway Analysis
If the identified target is part of a known signaling pathway (e.g., a kinase or a receptor), the effect of the compound on downstream signaling events should be investigated.
Experimental Protocol: Western Blotting for Phospho-protein Analysis
-
Cell Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of downstream signaling proteins.
-
Densitometry: Quantify the band intensities to determine the change in protein phosphorylation.
Diagram 2: Hypothetical Signaling Pathway Modulation
Caption: A diagram illustrating the potential inhibitory effect on a cellular signaling pathway.
Phase IV: In Vivo Efficacy and Target Validation
The final phase of preclinical investigation involves assessing the compound's effects in a relevant animal model to establish in vivo efficacy and to confirm that the observed physiological effects are due to its interaction with the intended target.
5.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, while PD studies will correlate the compound's concentration with its biological effect.
5.2. Efficacy Studies in Disease Models
Based on the identified mechanism of action, a relevant animal model of disease should be selected to evaluate the therapeutic potential of this compound.
5.3. In Vivo Target Engagement
Tissue samples from treated animals can be analyzed to confirm that the compound is engaging with its target in the relevant tissues.
Conclusion and Future Directions
This whitepaper has outlined a systematic and comprehensive strategy for elucidating the mechanism of action of this compound. By integrating computational, in vitro, cellular, and in vivo approaches, a robust and well-supported mechanistic hypothesis can be developed. The successful execution of this research plan will not only uncover the novel biology associated with this compound but also pave the way for its potential development as a therapeutic agent.
References
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Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Reverse Docking: Kharkar, P. S., Warrier, S., & Gaud, R. S. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future medicinal chemistry, 6(5), 509-521. [Link]
-
Surface Plasmon Resonance (SPR): Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]
-
Isothermal Titration Calorimetry (ITC): Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of ligand-protein binding by isothermal titration calorimetry. Journal of Receptors and Signal Transduction, 24(1-2), 1-52. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]
An In-depth Technical Guide on the Biological Activity of N1,N3-dibenzylpropane-1,3-diamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N3-dibenzylpropane-1,3-diamine is a synthetic polyamine analog. While direct, in-depth research on the biological activity of its dihydrochloride salt is not extensively documented in publicly available literature, its core structure as a dibenzylated diamine places it within a class of compounds known for significant pharmacological potential. This guide synthesizes information on the parent compound and related polyamine analogs to provide a comprehensive overview of its likely biological activities and mechanisms of action.
Polyamines like putrescine, spermidine, and spermine are essential, positively charged molecules found in all eukaryotic cells, playing critical roles in cell growth, proliferation, and differentiation.[1] They interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing fundamental cellular processes.[1] Cancer cells, in particular, exhibit elevated polyamine levels to sustain their rapid proliferation, making the polyamine metabolic pathway a key target for anticancer therapies.[1][2] Synthetic polyamine analogs are designed to interfere with polyamine homeostasis, offering therapeutic potential against cancer and other diseases.[3][4]
Potential Biological Activities and Mechanisms of Action
Based on the broader class of synthetic polyamine analogs, N1,N3-dibenzylpropane-1,3-diamine is predicted to exhibit several biological activities, primarily centered around the disruption of polyamine metabolism.
1. Anticancer Activity:
The most probable and well-documented activity for this class of compounds is anticancer efficacy.[1][4] Synthetic polyamine analogs can exert their effects through multiple mechanisms:
-
Competitive Inhibition of Polyamine Uptake: Synthetic analogs often utilize the same transport system as natural polyamines to enter cells.[4] Their presence can competitively inhibit the uptake of essential natural polyamines, leading to their depletion within the cell.
-
Modulation of Polyamine Biosynthesis and Catabolism:
-
Downregulation of Biosynthetic Enzymes: Treatment with polyamine analogs can lead to a significant reduction in the activity of key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2][4][5] This is a feedback mechanism triggered by the cell sensing high levels of "polyamines" (the analog).
-
Upregulation of Catabolic Enzymes: Some analogs dramatically induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[4][5] This leads to the rapid depletion of natural polyamines.
-
-
Disruption of Polyamine Functions: By displacing natural polyamines from their binding sites on DNA and RNA, analogs can interfere with DNA stabilization, gene transcription, and protein synthesis, ultimately leading to cytostasis or cytotoxicity.[4] Some analogs have been shown to aggregate DNA.[4]
The collective effect of these mechanisms is a depletion of intracellular polyamine pools, which can halt cell proliferation and induce apoptosis (programmed cell death).[1][4]
dot
Caption: Disruption of polyamine metabolism by synthetic analogs.
2. Antiparasitic Activity:
Certain structural classes of polyamine derivatives have demonstrated potent antiparasitic activity, for example, as antitrypanosomal agents.[3] The polyamine pathway in parasites can differ from that in humans, presenting a target for selective therapeutic intervention.
3. Other Potential Activities:
-
Hepatitis C Virus (HCV) Inhibition: The parent compound, N,N'-Dibenzyl-1,3-propanediamine, has been noted as a hepatitis C virus inhibitor, although the mechanism is not detailed in the available literature.[6]
-
Sodium Channel Blockade and Neuroprotection: The broader 1,3-diamine scaffold is found in compounds with diverse therapeutic effects, including activity as sodium channel blockers and neuroprotective agents.[7]
-
Antimicrobial Activity: Some polyamine analogs interfere with biofilm formation in pathogenic bacteria.[3]
Structure-Activity Relationship Insights
The biological activity of synthetic polyamines is highly dependent on their structure.[3] Key factors include:
-
Backbone Architecture: The length of the carbon chain between the nitrogen atoms influences the analog's interaction with its targets.
-
Terminal Substituents: The nature of the groups at the ends of the polyamine chain (in this case, benzyl groups) is critical for activity. The N,N'-bis(ethyl)polyamines are a well-studied class with significant therapeutic effects.[4][8]
Experimental Protocols
Here are representative, step-by-step methodologies for evaluating the anticancer potential of a synthetic polyamine analog like N1,N3-dibenzylpropane-1,3-diamine.
1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the analog that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., L1210 murine leukemia, human breast cancer lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride in the appropriate cell culture medium. Add the dilutions to the wells and incubate for 48-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
dot
Caption: Workflow for an MTT cell viability assay.
2. Analysis of Intracellular Polyamine Pools (HPLC)
This protocol measures the effect of the analog on the levels of natural polyamines.
-
Cell Treatment and Lysis: Treat cultured cancer cells with the test compound at a concentration around its IC50 value for 24-48 hours. Harvest the cells and lyse them using perchloric acid.
-
Derivatization: Dansylate the polyamines in the cell lysate by adding dansyl chloride.
-
Extraction: Extract the dansylated polyamines using toluene.
-
HPLC Analysis: Separate and quantify the dansylated polyamines using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Quantification: Compare the peak areas of putrescine, spermidine, and spermine in treated samples to those in untreated controls to determine the percentage of depletion.
Synthesis
The parent compound, N,N'-dibenzyl-1,3-propanediamine, can be synthesized through the reductive amination of benzaldehyde with 1,3-diaminopropane. A more specific synthesis involves the reduction of N1,N3-dibenzylidene-1,3-propanediamine with a reducing agent like sodium borohydride in methanol.[6] It has also been used as a starting material in the synthesis of more complex polyamine analogs.[5]
Conclusion
While this compound itself is not a widely studied compound, its structural classification as a synthetic polyamine analog provides a strong basis for predicting its biological activities. It is highly likely to function as an anticancer agent by disrupting polyamine homeostasis through the inhibition of polyamine uptake and biosynthesis, and the induction of polyamine catabolism. Further research could also explore its potential as an antiparasitic or antiviral agent. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its therapeutic potential.
References
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Reddy, V. K., & Woster, P. M. (2007). Polyamine-based analogues as biochemical probes and potential therapeutics. Biochemical Society Transactions, 35(Pt 2), 356–359. [Link]
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Nesterov, A., et al. (2022). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 27(19), 6245. [Link]
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Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 52(15), 4537–4553. [Link]
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Thompson, M. A., et al. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. Cancers, 14(12), 2991. [Link]
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Woster, P. M. (2001). Polyamine Structure and Synthetic Analogs. Polyamine Cell Signaling: Physiology, Pharmacology, and Cancer Research, 1-20. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22075499, N,N'-Dibenzyl-2-methyl-1,3-propanediamine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 151498, N,N'-Bis(benzyl)-1,3-diaminopropane. [Link]
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Reddy, V. K., et al. (2003). Synthesis and evaluation of hydroxylated polyamine analogues as antiproliferatives. Journal of Medicinal Chemistry, 46(22), 4734–4745. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 83811, N-benzylpropane-1,3-diamine. [Link]
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de la Torre, M. C., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. [Link]
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ChemBK. N1,N3-Dibenzylpropane-1,3-diaMine. [Link]
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Wang, J., et al. (2008). Synthesis and evaluation of unsymmetrical polyamine derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 16(14), 7005–7012. [Link]
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Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. The Biochemical journal, 473(15), 2315–2329. [Link]
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Igarashi, K., & Kashiwagi, K. (2018). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Journal of Translational Medicine, 16(1), 9. [Link]
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Vieira de Almeida, M., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]
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A Technical Guide to the Spectral Analysis of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the spectral data for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. As a compound of interest in various research and development sectors, a thorough understanding of its structural and spectroscopic properties is paramount. This document, authored from the perspective of a Senior Application Scientist, synthesizes theoretical principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. While a complete, publicly available dataset for the dihydrochloride salt is not available, this guide constructs a robust and scientifically-grounded spectral profile through the analysis of its free base form, analogous compounds, and established spectroscopic principles. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative references to ensure technical accuracy and trustworthiness.
Introduction: The Importance of Spectral Elucidation
This compound is a diamine salt with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is a critical step in any research and development pipeline, ensuring purity, confirming identity, and providing insights into its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle.
This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of this compound. We will explore the expected spectral features, the rationale behind experimental choices, and detailed protocols for data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of the dihydrochloride salt is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, and propyl chain protons. The protonation of the nitrogen atoms will cause a significant downfield shift of adjacent protons compared to the free base due to the electron-withdrawing effect of the resulting ammonium groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 10H | Typical region for phenyl protons. |
| Benzylic (CH₂) | ~4.0 | Singlet | 4H | Adjacent to a phenyl group and a protonated nitrogen, leading to a downfield shift. |
| Propyl (α-CH₂) | ~3.0 - 3.2 | Triplet | 4H | Adjacent to a protonated nitrogen, deshielded. |
| Propyl (β-CH₂) | ~2.0 - 2.2 | Quintet | 2H | Coupled to two adjacent methylene groups. |
| Amine (NH₂⁺) | Broad | Broad Singlet | 4H | Exchangeable protons, often broad and may not show clear coupling.[1] |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices for dissolving the polar dihydrochloride salt. In D₂O, the acidic NH₂⁺ protons will exchange with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The symmetry of the molecule means we expect to see a specific number of signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Benzylic (CH₂) | ~50 | Attached to a phenyl group and a nitrogen. |
| Propyl (α-CH₂) | ~45 | Adjacent to a protonated nitrogen. |
| Propyl (β-CH₂) | ~25 | Aliphatic methylene carbon. |
| Aromatic (ipso-C) | ~135 | The carbon attached to the benzyl group. |
| Aromatic (ortho/meta-C) | ~128 - 130 | Aromatic carbons. |
| Aromatic (para-C) | ~129 | Aromatic carbon. |
Authoritative Grounding: The predicted shifts are based on data from similar structures such as 1,3-diaminopropane and benzylamine, and general principles of how substituents affect carbon chemical shifts. For instance, the chemical shifts for the propyl chain carbons in 1,3-diaminopropane provide a baseline for our predictions.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by the presence of absorptions corresponding to N-H bonds in the ammonium salt, C-H bonds of the aromatic and aliphatic portions, and C=C bonds of the aromatic rings.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (R₂NH₂⁺) | 2700-3100 | Strong, Broad | Characteristic of secondary amine salts, often with multiple sub-peaks.[2][3] |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretching vibrations. |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium | Aliphatic C-H stretching vibrations from the propyl and benzyl groups. |
| N-H Bend (R₂NH₂⁺) | 1560-1620 | Medium | Characteristic bending vibration for secondary amine salts.[3] |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak | Aromatic ring skeletal vibrations. |
| C-N Stretch | 1000-1250 | Medium | C-N bond stretching.[4] |
Trustworthiness of the Protocol: The use of an Attenuated Total Reflectance (ATR) accessory for solid samples is a reliable and common method that requires minimal sample preparation and provides high-quality spectra.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Predicted Mass Spectrum
For this compound, a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the molecular ion. The protonated molecule [M+H]⁺ (where M is the free base) would be expected at m/z 255.2.
The fragmentation pattern under tandem mass spectrometry (MS/MS) is likely to be dominated by the cleavage of the benzylic C-N bond, a common fragmentation pathway for benzylamines.[5][6][7] This would lead to the formation of a stable benzyl or tropylium cation at m/z 91.
Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum of N1,N3-dibenzylpropane-1,3-diamine
| m/z | Proposed Fragment | Rationale |
| 255.2 | [C₁₇H₂₃N₂]⁺ | Protonated molecular ion [M+H]⁺. |
| 164.1 | [C₁₀H₁₆N₂]⁺ | Loss of a benzyl group (C₇H₇). |
| 91.1 | [C₇H₇]⁺ | Benzyl or tropylium cation, a very stable fragment.[6][7] |
Expertise and Experience in Interpretation: The stability of the benzyl cation (m/z 91) makes it a very common and often abundant peak in the mass spectra of compounds containing a benzyl group.[6][7] Its presence is a strong indicator of this structural motif. The observation of the protonated molecular ion at m/z 255.2 would confirm the molecular weight of the free base.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion.
-
MS/MS Scan: Select the protonated molecular ion as the precursor ion and acquire a product ion scan to observe the fragmentation pattern.
-
Data Analysis: Interpret the fragmentation pattern to confirm the structure of the molecule.
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An In-depth Technical Guide to N,N'-dibenzyl-1,3-propanediamine and its Dihydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,N'-dibenzyl-1,3-propanediamine and its dihydrochloride salt, compounds of interest in synthetic chemistry and potential pharmaceutical applications. This document delves into their chemical and physical properties, synthesis methodologies, analytical characterization, and known applications, with a focus on providing practical insights for laboratory and development settings.
Part 1: The Free Base - N,N'-dibenzyl-1,3-propanediamine
N,N'-dibenzyl-1,3-propanediamine serves as the foundational molecule for the synthesis of its dihydrochloride salt and other derivatives. Understanding its intrinsic properties is crucial for its effective handling, application, and derivatization.
Chemical and Physical Properties
The free base is a viscous, oily liquid under standard conditions, with a pale yellow hue. Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 10239-34-6 | [1][2] |
| Molecular Formula | C₁₇H₂₂N₂ | [1][2] |
| Molecular Weight | 254.37 g/mol | [1][2] |
| Appearance | Clear Pale Yellow Oil/Liquid | [3] |
| Boiling Point | 124 °C at 0.55 Torr | [3] |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.564 (Predicted) | [3] |
| pKa | 9.73 ± 0.19 (Predicted) | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | Room temperature, under inert atmosphere, protected from light |
Synthesis of N,N'-dibenzyl-1,3-propanediamine
A common and efficient method for the synthesis of N,N'-dibenzyl-1,3-propanediamine involves the reductive amination of benzaldehyde with 1,3-diaminopropane, followed by reduction of the resulting di-Schiff base.[5]
Step 1: Formation of the Di-Schiff Base (N,N'-dibenzylidene-1,3-propanediamine)
-
To a solution of 1,3-diaminopropane (1 equivalent) in a suitable solvent such as methanol, add benzaldehyde (2 equivalents) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of the di-Schiff base can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude di-Schiff base, which can be used in the next step without further purification.
Step 2: Reduction of the Di-Schiff Base
-
Dissolve the crude N,N'-dibenzylidene-1,3-propanediamine in methanol.
-
To this solution, add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise at 0 °C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-dibenzyl-1,3-propanediamine.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure free base as a pale yellow oil.[5]
Analytical Characterization
-
¹H NMR: The proton NMR spectrum of N,N'-dibenzyl-1,3-propanediamine is expected to show characteristic signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, the methylene protons of the propane backbone, and the N-H protons of the secondary amines.[5] The aromatic protons typically appear in the range of 7.2-7.4 ppm. The benzylic protons (Ar-CH₂-N) would likely be a singlet around 3.8 ppm. The methylene protons of the propane chain would appear as multiplets, with the central CH₂ group around 1.7 ppm and the two CH₂ groups adjacent to the nitrogen atoms at approximately 2.7 ppm.[5] The N-H protons are expected to be a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The aromatic carbons will have signals in the range of 127-140 ppm. The benzylic carbon (Ar-CH₂-N) would be expected around 54 ppm. The carbons of the propane backbone would appear in the aliphatic region, with the central carbon at a higher field (more shielded) than the two carbons attached to the nitrogen atoms.[7][8]
The IR spectrum of N,N'-dibenzyl-1,3-propanediamine would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. C-H stretching vibrations of the aromatic rings and the aliphatic backbone will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration should appear in the 1000-1250 cm⁻¹ range.[9]
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 254.37. Common fragmentation patterns for amines include alpha-cleavage, which in this case would lead to the formation of the stable benzylic cation at m/z = 91 (C₇H₇⁺), a very common and often the base peak in the mass spectra of benzyl-containing compounds.[9][10]
Part 2: The Dihydrochloride Salt - N,N'-dibenzyl-1,3-propanediamine dihydrochloride
The dihydrochloride salt is formed by the reaction of the free base with two equivalents of hydrochloric acid. This conversion is often performed to improve the compound's stability, solubility in aqueous media, and ease of handling, particularly in pharmaceutical applications.[11][12]
Synthesis of N,N'-dibenzyl-1,3-propanediamine dihydrochloride
The preparation of the dihydrochloride salt is a straightforward acid-base reaction.
-
Dissolve the purified N,N'-dibenzyl-1,3-propanediamine (1 equivalent) in a suitable anhydrous solvent, such as diethyl ether, dioxane, or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (2.1 equivalents) in the same solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with constant stirring. The use of a slight excess of HCl ensures complete protonation of both amine groups.
-
The dihydrochloride salt is expected to precipitate out of the solution as a white solid.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous solvent to remove any unreacted starting material and excess HCl.
-
Dry the product under vacuum to obtain N,N'-dibenzyl-1,3-propanediamine dihydrochloride as a white to off-white solid.[13][14]
Expected Properties of the Dihydrochloride Salt
| Property | Expected Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Amine salts are typically crystalline solids. |
| Melting Point | Significantly higher than the free base | The ionic nature of the salt leads to a more ordered crystal lattice and stronger intermolecular forces. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents. | The ionic character of the dihydrochloride salt greatly increases its polarity and ability to form ion-dipole interactions with polar solvents.[15] |
| Stability | More stable to air and oxidation compared to the free base. | The lone pairs on the nitrogen atoms, which are susceptible to oxidation, are protonated in the salt form. |
-
¹H NMR: Upon protonation, the chemical shifts of the protons on the carbons adjacent to the nitrogen atoms (the benzylic and propyl methylene groups) are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positively charged ammonium centers.[16] The N-H protons will appear as a broader signal and may also be shifted downfield.
-
¹³C NMR: Similar to the proton NMR, the carbon signals of the benzylic and propyl methylene groups adjacent to the nitrogen atoms will also experience a downfield shift upon protonation.[17]
-
IR Spectroscopy: The broad N-H stretching band of the free base will be replaced by a very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations in ammonium salts.
Part 3: Applications and Safety Considerations
Potential Applications
-
Pharmaceutical Research: N,N'-dibenzyl-1,3-propanediamine has been identified as a potential inhibitor of the Hepatitis C virus (HCV).[4] The diamine scaffold is a common motif in various biologically active compounds, and this particular molecule could serve as a starting point for the development of new antiviral agents.[18][19][20]
-
Coordination Chemistry: The two nitrogen atoms with their lone pairs of electrons make N,N'-dibenzyl-1,3-propanediamine a bidentate ligand capable of forming coordination complexes with various metal ions. These complexes could have applications in catalysis or as therapeutic agents.[21]
Safety and Handling
-
Free Base: N,N'-dibenzyl-1,3-propanediamine is expected to be a skin and eye irritant. It is advisable to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dihydrochloride Salt: As an acidic salt, it may be corrosive. Standard precautions for handling acidic and potentially irritating solids should be followed.
-
Storage: The free base should be stored under an inert atmosphere to prevent oxidation. Both the free base and the dihydrochloride salt should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22][23][24]
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Methodological & Application
Application Notes & Protocols: N1,N3-dibenzylpropane-1,3-diamine dihydrochloride in Coordination Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the application of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride as a versatile ligand in coordination chemistry. We delve into the synthesis of the ligand and its subsequent use in forming metal complexes, with a particular focus on platinum(II) species investigated for their potential as antineoplastic agents. Detailed, field-tested protocols, characterization data, and the scientific rationale behind experimental choices are presented to ensure reproducibility and foster further innovation.
Introduction: Ligand Rationale and Design
N1,N3-dibenzylpropane-1,3-diamine is a bidentate ligand characterized by a flexible three-carbon (propane) backbone connecting two secondary amine donor sites. The defining features of this ligand are the N-benzyl substituents, which introduce significant steric bulk and potential for π-stacking interactions within the resulting coordination sphere. The dihydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient precursor for complexation reactions.[1]
The combination of a flexible chelating core (the N-C3-N backbone) and bulky flanking groups makes this ligand particularly valuable for:
-
Stabilizing Metal Centers: The chelate effect, arising from the bidentate coordination, imparts thermodynamic stability to the metal complex compared to monodentate analogues.
-
Influencing Coordination Geometry: The steric hindrance from the benzyl groups can dictate the geometry around the metal ion, potentially preventing unwanted side reactions or favoring specific isomeric forms.
-
Modulating Reactivity and Solubility: The hydrophobic benzyl groups can influence the solubility of the final complex in organic solvents and modulate its interaction with biological macromolecules, a critical aspect in drug design.
This guide will focus on the synthesis of the ligand and its application in preparing platinum(II) complexes, which have been explored as analogues to the widely used anticancer drug, cisplatin.[2][3]
Physicochemical Properties and Data
A summary of the key properties for the free base ligand, N1,N3-dibenzylpropane-1,3-diamine, is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂ | [4][5] |
| Molecular Weight | 254.37 g/mol | [4][5][6] |
| Appearance | Liquid | |
| Boiling Point | 124 °C at 0.55 Torr | [4] |
| CAS Number | 10239-34-6 | [5] |
| Storage Conditions | Room temperature, inert atmosphere, protected from light | [6] |
Experimental Protocols
Protocol 1: Synthesis of N1,N3-dibenzylpropane-1,3-diamine (Free Base Ligand)
This protocol is adapted from established methods for the N-alkylation of diamines.[3] The reaction involves the direct benzylation of 1,3-diaminopropane.
Workflow Diagram: Ligand Synthesis
Caption: Workflow for the synthesis of the free base ligand.
Materials:
-
1,3-Diaminopropane (trimethylenediamine)[7]
-
Benzyl chloride (or benzyl bromide)
-
Anhydrous Ethanol
-
Sodium carbonate (or other suitable base)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) and sodium carbonate (2.2 equivalents) in anhydrous ethanol. The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Addition of Benzyl Chloride: While stirring vigorously, add benzyl chloride (2.1 equivalents) dropwise to the solution. An exothermic reaction may occur; maintain the temperature with a water bath if necessary. The dropwise addition prevents localized overheating and side product formation.
-
Reaction: Stir the mixture at room temperature for 48 hours.[3] The extended reaction time ensures complete di-alkylation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate).
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield N1,N3-dibenzylpropane-1,3-diamine as a clear liquid.
Protocol 2: Preparation of this compound
The dihydrochloride salt is prepared by treating the free base with hydrochloric acid. This protonates the basic nitrogen atoms, forming a salt that is typically a stable, crystalline solid, which is easier to handle and weigh accurately.
Procedure:
-
Dissolve the purified N1,N3-dibenzylpropane-1,3-diamine (1 equivalent) in a minimal amount of ethanol or diethyl ether.
-
Slowly add a concentrated solution of hydrochloric acid (2 equivalents) while stirring.
-
A white precipitate of the dihydrochloride salt will form.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 3: Synthesis of Dichloro(N1,N3-dibenzylpropane-1,3-diamine)platinum(II)
This protocol details the synthesis of a platinum(II) coordination complex, a common application for this class of ligands in medicinal chemistry research.[2][3]
Workflow Diagram: Platinum Complex Synthesis
Caption: Workflow for the synthesis of the Pt(II) complex.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Deionized water
-
Ethanol, Diethyl ether
Procedure:
-
Solution Preparation: Prepare two separate aqueous solutions:
-
Solution A: Dissolve K₂[PtCl₄] (1 equivalent) in deionized water.
-
Solution B: Dissolve this compound (1 equivalent) in deionized water.
-
-
Reaction: Slowly add Solution B to Solution A with continuous stirring. The reaction is typically performed in the dark to prevent potential photo-induced decomposition of the platinum reactant.
-
Precipitation: Upon mixing, a precipitate of the platinum complex should form. Continue stirring the mixture at room temperature for 24 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the product sequentially with deionized water, ethanol, and finally diethyl ether. The water wash removes any unreacted K₂[PtCl₄] and KCl byproduct, while the ethanol and ether washes facilitate drying.
-
Drying: Dry the final complex in a desiccator over a suitable drying agent.
Characterization and Data Interpretation
Accurate characterization is essential to confirm the structure and purity of the ligand and its metal complexes.
Chelation Diagram
Caption: Chelation of the ligand to a central metal ion (M).
Expected Spectroscopic Data for the Platinum(II) Complex: Based on literature for similar complexes, the following data can be expected.[2]
| Technique | Expected Observations and Interpretation |
| ¹H NMR (DMSO-d₆) | - Methylene protons (CH₂): Signals for the propane backbone protons will appear as multiplets. For example, a multiplet around δ 2.08 ppm for the central CH₂ and around δ 3.03 ppm for the CH₂ groups adjacent to the nitrogen.[2] - Benzyl protons (CH₂Ph): A signal, potentially a singlet or broad singlet, around δ 4.14 ppm.[2] - Aromatic protons (Ph): Multiplets or distinct doublets in the aromatic region (δ 7.4-7.6 ppm).[2] - Amine protons (NH): A broad signal, the chemical shift of which is dependent on concentration and solvent. Coordination to platinum often results in a downfield shift and broadening of this peak compared to the free ligand. |
| IR (KBr, cm⁻¹) | - N-H Stretch: A band in the region of 3100-3200 cm⁻¹. - C-H Stretches: Aromatic and aliphatic C-H stretches will be observed around 2900-3100 cm⁻¹. - Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹. - Pt-Cl Stretch: Far-IR spectroscopy would reveal bands characteristic of Pt-Cl bonds, typically in the 315-330 cm⁻¹ range for cis complexes.[2] |
| Elemental Analysis | The calculated elemental composition (C, H, N) should match the found experimental values, confirming the stoichiometry of the complex (e.g., C₁₇H₂₂N₂Cl₂Pt).[2][3] |
Applications and Future Directions
Medicinal Chemistry: Anticancer Agents
The primary driver for investigating complexes of N1,N3-dibenzylpropane-1,3-diamine has been the search for new platinum-based anticancer drugs.[3] The rationale is to develop analogues of cisplatin that may overcome its limitations, such as severe side effects (nephrotoxicity) and acquired resistance.[2] The bulky N-benzyl groups of the ligand are hypothesized to:
-
Alter the way the complex interacts with and crosslinks DNA.
-
Modify cellular uptake and efflux mechanisms.
-
Potentially exhibit activity in cisplatin-resistant cell lines.
Further research in this area involves synthesizing a library of related complexes with substituted benzyl groups to establish structure-activity relationships (SAR).
Coordination Chemistry and Catalysis
While less explored for this specific ligand, related propane-1,3-diamine and diphosphine scaffolds are staples in catalysis and materials science.[8][9] The defined bite angle and steric profile of the N1,N3-dibenzylpropane-1,3-diamine ligand make it a candidate for complexes involving various transition metals (e.g., Ni, Cu, Mn, Fe).[8][10][11] Potential research avenues include:
-
Homogeneous Catalysis: Exploring the catalytic activity of its complexes in reactions such as C-C cross-coupling, hydrogenation, or polymerization.
-
Materials Science: Using the ligand to construct novel metal-organic frameworks (MOFs) or supramolecular assemblies with interesting structural or photophysical properties.
References
-
De Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(5), 419-427. [Link]
-
De Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]
-
Scholarship@Miami. Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application. [Link]
-
Koval'chukova, O. V., et al. (2006). Diaquabis(propane-1,3-diamine)nickel(II) bis(propane-1,3-diamine)disulfatonickelate(II). ResearchGate. [Link]
-
Sathiyaraj, S., et al. (2020). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry, 36(5), 909-917. [Link]
-
Smékal, Z., & Císařová, I. (2003). Synthesis and Characterization of Cu(II), Co(II) and Ni(II) Complexes of Trithiocyanuric Acid: The Structure of {N,N′-Bis(3-Aminopropyl)-1,3-Propanediamine}-(Trithiocyanurato)Nickel(II). ResearchGate. [Link]
-
Girolami Group Website - University of Illinois. Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides. [Link]
-
Al-Fakeh, M. S., et al. (2021). Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity. ResearchGate. [Link]
-
MDPI. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. [Link]
-
ChemBK. N1,N3-Dibenzylpropane-1,3-diaMine. [Link]
-
PubChem. N,N-Dimethyl-1,3-propanediamine Dihydrochloride. [Link]
-
Al-Fakeh, M. S., et al. (2021). Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity. Semantic Scholar. [Link]
-
PubChem. N,N'-Bis(benzyl)-1,3-diaminopropane. [Link]
-
Wikipedia. 1,3-Diaminopropane. [Link]
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- 1. N',N'-diethylpropane-1,3-diamine;dihydrochloride | 99310-71-1 | Benchchem [benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Applications of N¹,N³-dibenzylpropane-1,3-diamine Dihydrochloride in Organic Synthesis: A Technical Guide
This document provides a detailed exploration of N¹,N³-dibenzylpropane-1,3-diamine and its dihydrochloride salt, compounds of significant interest in modern organic and medicinal chemistry. The guide is structured to provide researchers, chemists, and drug development professionals with both a conceptual understanding and practical, field-tested protocols for the synthesis of the diamine ligand and its subsequent application in the formation of coordination complexes. While the broader class of diamine ligands is extensively used in catalysis, this guide will focus on validated, published applications of this specific molecule.
Introduction: The Role of Diamine Ligands in Synthesis
N¹,N³-dibenzylpropane-1,3-diamine is a bidentate ligand featuring two secondary amine nitrogen atoms separated by a flexible three-carbon propyl chain. The nitrogen atoms are substituted with benzyl groups, which introduce significant steric bulk and potential for π-stacking interactions. These structural features are critical to its function, influencing the geometry, stability, and reactivity of the metal complexes it forms. The dihydrochloride salt is the common commercial form, offering enhanced stability and ease of handling compared to the free base, which is an oil.
The primary utility of such diamines in organic synthesis stems from their ability to act as "ligands" for transition metals. By coordinating to a metal center (e.g., palladium, platinum, iridium), they modulate its electronic properties and steric environment, thereby controlling its catalytic activity and selectivity. Conceptually, 1,3-diamines are particularly interesting as they can form stable six-membered chelate rings with metal ions. This chelation effect is fundamental to their role in stabilizing catalytic species and preventing undesirable side reactions. While chiral 1,3-diamines are widely employed as organocatalysts or chiral auxiliaries in asymmetric synthesis, the applications of the achiral N¹,N³-dibenzylpropane-1,3-diamine are more specialized.
This guide will detail two primary, well-documented applications:
-
A Green Synthesis Protocol: An environmentally conscious and efficient method for preparing the free diamine ligand from readily available starting materials.
-
Formation of Platinum(II) Complexes: A validated protocol for the synthesis of dichloroplatinum(II) complexes, which are investigated for their potential as antineoplastic (anticancer) agents.
Synthesis of the Ligand: N¹,N³-dibenzylpropane-1,3-diamine
A robust and environmentally friendly protocol for the synthesis of N¹,N³-dibenzylpropane-1,3-diamine has been developed, avoiding the need for harsh solvents or catalysts for the initial condensation step.[1] The process occurs in two distinct stages: the formation of a di-Schiff base intermediate, followed by its reduction.
Principle and Causality
The synthesis relies on the classic reaction of a primary amine with an aldehyde to form an imine (Schiff base). In this case, the difunctional 1,3-diaminopropane reacts with two equivalents of benzaldehyde. This reaction is often acid-catalyzed, but this protocol leverages water as a solvent, which facilitates the reaction without an external catalyst.[1] The subsequent reduction of the C=N double bonds of the Schiff base intermediate to C-N single bonds is achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent. This reduction is performed under solvent-free conditions, further enhancing the green credentials of the protocol.[1]
Visualization of Synthesis Workflow
Caption: Workflow for the Green Synthesis of the Diamine Ligand.
Detailed Experimental Protocol
Materials:
-
1,3-Diaminopropane
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Deionized Water
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Part 1: Synthesis of N,N'-dibenzylidene-1,3-propanediamine (Schiff Base Intermediate)
-
In a round-bottom flask, combine 1,3-diaminopropane (10 mmol) and benzaldehyde (20 mmol).
-
Add deionized water (20 mL) to the flask.
-
Stir the mixture vigorously at room temperature for 2-3 hours. The product will precipitate from the aqueous medium.
-
Isolate the solid product by vacuum filtration and wash with cold water.
-
Dry the resulting solid under vacuum to yield the di-Schiff base intermediate.
Part 2: Reduction to N¹,N³-dibenzylpropane-1,3-diamine [1]
-
Place the dried N,N'-dibenzylidene-1,3-propanediamine (5 mmol) in a clean, dry round-bottom flask.
-
Add solid sodium borohydride (NaBH₄, 15 mmol, 3 equivalents) directly to the Schiff base.
-
Heat the solid mixture in an oil bath at 60–90 °C for approximately 15 minutes. The reaction is typically complete when the mixture turns into an oily residue.
-
Cool the flask to room temperature.
-
Extract the oily residue with cold chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, N¹,N³-dibenzylpropane-1,3-diamine, as a yellow oil. A yield of approximately 67% can be expected.[1]
Application in the Synthesis of Platinum(II) Coordination Complexes
A primary application of N¹,N³-dibenzylpropane-1,3-diamine is its use as a ligand in medicinal inorganic chemistry. Specifically, it reacts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) to form square planar platinum(II) complexes.[2][3] These complexes are analogues of the groundbreaking anticancer drug cisplatin and are synthesized to explore new structure-activity relationships, aiming to overcome issues like drug resistance and severe side effects associated with existing therapies.[2]
Principle and Mechanistic Insight
The reaction is a classic ligand substitution or displacement reaction. The diamine acts as a bidentate nucleophile, displacing two chloride ligands from the highly soluble K₂[PtCl₄] precursor in an aqueous medium. The formation of the stable six-membered chelate ring between the diamine and the platinum center is the thermodynamic driving force for the reaction. The resulting product, [Pt(N¹,N³-dibenzylpropane-1,3-diamine)Cl₂], is typically a solid that is much less soluble in water than the starting platinate salt, allowing for its isolation by simple filtration.
Visualization of the Complexation Reaction
Caption: Synthesis of the Platinum(II)-Diamine Complex.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of analogous N-benzyl-1,3-propanediamine derivatives.[2][3]
Materials:
-
N¹,N³-dibenzylpropane-1,3-diamine (the free base prepared in Section 2.0)
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Reactant Solutions:
-
In a 50 mL beaker, dissolve potassium tetrachloroplatinate(II) (0.415 g, 1 mmol) in deionized water (5 mL).
-
In a separate 50 mL beaker, dissolve N¹,N³-dibenzylpropane-1,3-diamine (0.254 g, 1 mmol) in deionized water (5 mL). Gentle warming may be required for full dissolution. If starting from the dihydrochloride salt, the free base must first be generated by neutralization with a suitable base (e.g., 2 equivalents of NaOH) and extracted into an organic solvent, which is then removed. The resulting oil is then dissolved in water as described.
-
-
Reaction:
-
Slowly add the aqueous solution of the diamine ligand to the stirred solution of K₂[PtCl₄] at room temperature.
-
Continue stirring the resulting mixture at room temperature for 48 hours. A solid precipitate will form over time.
-
-
Isolation and Purification:
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with small portions of cold deionized water, followed by a cold, non-coordinating solvent like diethyl ether to aid in drying.
-
Dry the product under vacuum to a constant weight.
-
Characterization:
-
The resulting complex can be characterized by Infrared (IR) spectroscopy, where new bands corresponding to Pt-N and Pt-Cl stretches are expected around 550 cm⁻¹ and 325 cm⁻¹, respectively.[3]
-
¹H-NMR and ¹³C-NMR spectroscopy will show shifts in the signals of the ligand protons and carbons upon coordination to the platinum center.
-
¹⁹⁵Pt-NMR spectroscopy should show a single signal characteristic of the Pt(II) environment.
-
Elemental analysis should confirm the expected stoichiometry of the complex.
Quantitative Data for Analogous Complexes
The following table summarizes the yields obtained for a series of dichloroplatinum(II) complexes synthesized using various N-benzyl-1,3-propanediamine derivatives, demonstrating the general applicability of the protocol.
| Compound ID | Ligand | Yield (%) | Reference |
| 1 | N-Benzylpropane-1,3-diamine | 52 | [2] |
| 2 | N-(2-chlorobenzyl)propane-1,3-diamine | 66 | [2] |
| 3 | N-(4-chlorobenzyl)propane-1,3-diamine | 37 | [2] |
| 4 | N-(4-nitrobenzyl)propane-1,3-diamine | 67 | [2] |
| 5 | N-(4-methoxybenzyl)propane-1,3-diamine | 38 | [2] |
| 6 | N,N'-dibenzylpropane-1,3-diamine | 34 | [2] |
| 7 | N-(3-nitrobenzyl)propane-1,3-diamine | 53 | [2] |
Prospective Applications in Catalysis
While specific, detailed protocols for N¹,N³-dibenzylpropane-1,3-diamine in common catalytic reactions like cross-coupling or hydrogenation are not prevalent in the reviewed literature, its structural motifs suggest high potential. The broader class of diamine ligands is fundamental to many catalytic systems.
-
Palladium-Catalyzed Cross-Coupling: Diamine ligands are known to stabilize Pd(0) and Pd(II) intermediates in catalytic cycles such as Suzuki, Heck, and Buchwald-Hartwig aminations. They can accelerate reductive elimination and prevent the formation of inactive palladium black. The N,N'-dialkyl substitution on the target ligand is particularly important, as it prevents N-arylation of the ligand itself under reaction conditions.
-
Transfer Hydrogenation: Diamine ligands are also used in iridium and ruthenium-catalyzed transfer hydrogenation reactions.[4][5] In these systems, the ligand helps to activate the metal center for the transfer of hydrogen from a donor molecule (like 2-propanol or formic acid) to a substrate (e.g., a ketone or imine).
Further research is warranted to develop and optimize protocols that leverage N¹,N³-dibenzylpropane-1,3-diamine for these and other catalytic transformations.
Safety and Handling
N¹,N³-dibenzylpropane-1,3-diamine and its dihydrochloride salt should be handled with appropriate care in a laboratory setting.
-
General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust from the dihydrochloride salt. Keep in a dark place under an inert atmosphere at room temperature for long-term storage.
References
-
Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. [Link]
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]
- Vázquez-Villa, H., Rebolledo, F., & Gotor, V. (2011). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Society Reviews, 40(3), 1340-1349.
- Rivera, A., et al. (2016). Supplementary Information for Cleaner and Efficient Green Chemistry Synthesis...
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives... ResearchGate. [Link]
- BenchChem (2025).
-
Ito, H., et al. (2003). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 68(23), 8863-8873. [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. National Institutes of Health. [Link]
- LGC Standards. (n.d.). N,N'-Dibenzyl-1,3-diaminopropane. LGC Standards.
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]
-
Sansano, J. M., et al. (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. National Institutes of Health. [Link]
- AMS Tesi di Dottorato. (n.d.).
- BenchChem (2025).
-
Gholinejad, M., et al. (2022). Dendritic structured palladium complexes: magnetically retrievable, highly efficient heterogeneous nanocatalyst for Suzuki and Heck cross-coupling reactions. National Institutes of Health. [Link]
- Schneider, R., et al. (2008). Naphthidine Di(radical Cation)s-Stabilized Palladium Nanoparticles for Efficient Catalytic Suzuki—Miyaura Cross-Coupling Reactions.
- Wass, D. F., et al. (2011). Amination and dehydration of 1,3-propanediol by hydrogen transfer: Reactions of a bio-renewable platform chemical.
- U.S. Patent 5,981,801. (1999).
- Bényei, A. C., et al. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)
- Rao, V. S., & Perlin, A. S. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
Sources
Navigating the Synthetic Landscape of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride: An Application and Protocol Guide
Introduction: The Versatility of a Diamine Building Block
N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt are versatile chemical intermediates that have found significant utility in medicinal chemistry and materials science. The presence of two secondary amine functionalities, bridged by a flexible propane linker and protected by benzyl groups, makes this molecule a valuable building block for the synthesis of a wide array of more complex structures. Its applications range from its use as a ligand in the formation of metal complexes with potential therapeutic properties to its role as a spacer in the construction of polymers and as a scaffold in drug discovery.[1]
This comprehensive guide provides detailed application notes and experimental protocols for key reactions involving N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical insight.
Physicochemical Properties and Handling
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties is crucial.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄Cl₂N₂ | PubChem |
| Molecular Weight | 327.29 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol. |
Handling and Storage: this compound is a stable crystalline solid. It should be stored in a cool, dry place away from incompatible materials. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Core Synthetic Applications and Protocols
The synthetic utility of this compound is primarily centered on the reactivity of its secondary amine groups. The benzyl groups serve as effective protecting groups that can be removed under specific conditions, or they can be retained in the final product, contributing to its lipophilicity and potential for π-stacking interactions.
Application 1: Ligand in Metal Complex Synthesis
The nitrogen atoms of N1,N3-dibenzylpropane-1,3-diamine can act as potent ligands, coordinating with various transition metals to form stable complexes. These complexes are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.[2]
This protocol details the synthesis of (N,N'-dibenzylpropane-1,3-diamine)dichloroplatinum(II), a cisplatin analog, as described by de Almeida et al. (2002).[3]
Causality of Experimental Choices:
-
Starting Materials: The dihydrochloride salt is first neutralized to the free diamine to enable coordination with the platinum center. Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a common and water-soluble precursor for platinum(II) complexes.
-
Solvent: Water is an excellent solvent for both the platinum salt and the free diamine, facilitating a homogeneous reaction mixture.
-
Reaction Time: The 48-hour stirring period at room temperature allows for the slow and complete formation of the thermodynamically favored complex.
-
Work-up: The product precipitates from the aqueous solution due to its lower solubility, allowing for simple isolation by filtration.
Experimental Workflow:
Caption: Workflow for Platinum(II) Complex Synthesis.
Step-by-Step Protocol:
-
Neutralization of the Ligand:
-
Dissolve this compound (1.0 mmol) in deionized water (10 mL).
-
Slowly add a 1 M aqueous solution of sodium hydroxide (2.0 mL, 2.0 mmol) with stirring. The free diamine may separate as an oil or remain in solution. It is used directly in the next step.
-
-
Complexation Reaction:
-
In a separate flask, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1.0 mmol, 0.415 g) in deionized water (10 mL).[3]
-
Slowly add the aqueous solution of the free N1,N3-dibenzylpropane-1,3-diamine to the stirred K₂[PtCl₄] solution at room temperature.[3]
-
Stir the reaction mixture for 48 hours at room temperature, during which a precipitate will form.[3]
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the (N,N'-dibenzylpropane-1,3-diamine)dichloroplatinum(II) complex.
-
Expected Results and Characterization:
| Analysis | Expected Outcome |
| Yield | 34-53%[3] |
| Appearance | Yellowish solid |
| IR Spectroscopy | Appearance of new bands corresponding to Pt-N and Pt-Cl stretching vibrations. |
| ¹H NMR | Downfield shift of the signals corresponding to the N-H protons upon coordination to the platinum center.[2] |
| ¹⁹⁵Pt NMR | A single resonance confirming the formation of a single platinum species.[2] |
Application 2: N-Alkylation for Molecular Elaboration
The secondary amine functionalities of N1,N3-dibenzylpropane-1,3-diamine can be further alkylated to introduce additional substituents, making it a valuable scaffold for building more complex molecules. This is a common strategy in drug discovery for exploring structure-activity relationships.
This protocol provides a general method for the N,N'-dialkylation of N1,N3-dibenzylpropane-1,3-diamine with an alkyl halide.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is used to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting diamine.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Stoichiometry: A slight excess of the alkyl halide and base is often used to ensure complete dialkylation.
-
Temperature: The reaction is often performed at room temperature or with gentle heating to increase the reaction rate.
Experimental Workflow:
Caption: Workflow for N,N'-Dialkylation Reaction.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 mmol).
-
Add anhydrous acetonitrile (20 mL) and a non-nucleophilic base such as powdered anhydrous potassium carbonate (2.5 mmol).
-
Stir the suspension vigorously for 30 minutes at room temperature to generate the free diamine in situ.
-
-
Alkylation:
-
Add the alkyl halide (e.g., benzyl bromide, 2.2 mmol) dropwise to the stirred suspension.[4]
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expected Results and Characterization:
| Analysis | Expected Outcome |
| Yield | Typically >80% |
| Appearance | Varies depending on the alkyl halide used (oil or solid) |
| ¹H NMR | Disappearance of the N-H proton signal and appearance of new signals corresponding to the introduced alkyl groups. |
| ¹³C NMR | Appearance of new signals for the carbons of the newly introduced alkyl groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the dialkylated product. |
Application 3: Deprotection to Reveal the Primary Diamine
The benzyl groups on N1,N3-dibenzylpropane-1,3-diamine can be removed through catalytic hydrogenation to yield the free 1,3-diaminopropane. This deprotection step is crucial when the diamine is used as a linker or scaffold, and the primary amine functionalities are required for subsequent reactions.
This protocol outlines a standard procedure for the debenzylation of N1,N3-dibenzylpropane-1,3-diamine.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenolysis of benzyl groups.
-
Hydrogen Source: Hydrogen gas is the reducing agent. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed.
-
Solvent: A protic solvent like ethanol or methanol is typically used as it can dissolve the substrate and is compatible with the hydrogenation conditions.
-
Acid: The addition of an acid, such as acetic acid, can sometimes facilitate the reaction by protonating the amine and preventing catalyst poisoning.[5]
Experimental Workflow:
Caption: Workflow for Catalytic Debenzylation.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve N1,N3-dibenzylpropane-1,3-diamine (or its dihydrochloride salt along with a base like triethylamine to neutralize the HCl) (1.0 mmol) in ethanol (20 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (10 mol% Pd) to the solution.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a Parr hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature until TLC analysis indicates the complete disappearance of the starting material.
-
-
Isolation:
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude 1,3-diaminopropane. Further purification can be achieved by distillation if necessary.
-
Expected Results and Characterization:
| Analysis | Expected Outcome |
| Yield | Typically high (>90%) |
| Appearance | Colorless liquid |
| ¹H NMR | Disappearance of the aromatic proton signals and the benzylic CH₂ signals. Appearance of signals corresponding to the propanediamine backbone. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of 1,3-diaminopropane. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in synthetic chemistry. The protocols outlined in this guide provide a solid foundation for its use in the synthesis of metal complexes, for molecular elaboration through N-alkylation, and for its application as a protected diamine scaffold. The ability to perform these transformations efficiently and with high yields underscores the importance of this compound in the toolkit of researchers in drug discovery and materials science. Future applications will likely see the incorporation of this diamine into more complex molecular architectures, including targeted drug delivery systems, novel polymers with tailored properties, and sophisticated catalytic systems.
References
-
de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link]
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Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]
-
PubChem. N,N'-Bis(benzyl)-1,3-diaminopropane. [Link]
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de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. National Institutes of Health. [Link]
-
Wang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. [Link]
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- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride: A Versatile Precursor for the Synthesis and Evaluation of Novel Antineoplastic Agents
An Application Guide for Drug Development:
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing N1,N3-dibenzylpropane-1,3-diamine dihydrochloride as a foundational scaffold for creating novel polyamine analogues with potential antineoplastic activity. We detail the scientific rationale, provide step-by-step protocols for synthesis and biological evaluation, and offer insights into the mechanistic underpinnings of this therapeutic strategy. The protocols are designed to be self-validating, incorporating essential controls and characterization steps to ensure scientific rigor.
Introduction: Targeting Polyamine Metabolism in Oncology
The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous polycations essential for cell growth, differentiation, and survival.[1][2] Their positive charges at physiological pH facilitate interactions with macromolecules like DNA, RNA, and proteins, thereby regulating fundamental cellular processes.[1] Cancer cells, characterized by their rapid and uncontrolled proliferation, exhibit a heightened demand for polyamines and frequently display dysregulated polyamine metabolism, including increased biosynthesis and uptake.[3][4][5] This dependency makes the polyamine metabolic pathway a compelling and validated target for anticancer therapy.[4]
Polyamine analogues are synthetic compounds designed to exploit this dependency.[2] They typically enter cells via the polyamine transport system, which is often upregulated in cancer cells.[6] Once inside, these analogues disrupt polyamine homeostasis through several mechanisms:
-
Feedback Inhibition: They downregulate the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[1][6]
-
Induction of Catabolism: They strongly induce the primary catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT).[1][7]
-
Competitive Disruption: They compete with natural polyamines for binding to critical cellular sites but fail to substitute for their growth-promoting functions.[2]
The net result is the depletion of intracellular polyamine pools, leading to cytostasis or, in many cases, apoptosis.[7][8] N1,N3-dibenzylpropane-1,3-diamine serves as an ideal precursor for generating diverse libraries of such analogues. Its core propane-1,3-diamine structure is a common feature in many biologically active polyamines, while the two secondary amine positions provide reactive sites for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Section 1: Synthesis of a Tetra-substituted Polyamine Analogue
Principle: The primary amino groups of 1,3-diaminopropane are already substituted with benzyl groups in the precursor. The secondary amines that result are nucleophilic and can be readily alkylated to generate more complex, symmetrically substituted analogues. This protocol describes a representative N,N'-diethylation to create a novel tetra-substituted polyamine analogue. The addition of ethyl groups can modulate the compound's lipophilicity and its interaction with the polyamine transporter, potentially enhancing its biological activity compared to the simpler precursor.
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for synthesis and characterization of the target analogue.
Protocol 1.1: Synthesis of N1,N3-dibenzyl-N1,N3-diethylpropane-1,3-diamine
Materials:
-
This compound (Precursor)
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM)
-
Ethyl Iodide (EtI)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (ACN), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade) for elution
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Procedure:
-
Free Base Generation:
-
Dissolve 1.0 g of the precursor dihydrochloride salt in 20 mL of deionized water in a separatory funnel.
-
Slowly add 2M NaOH solution while swirling until the aqueous layer reaches pH > 12. This deprotonates the amine hydrochlorides to generate the water-insoluble free base.
-
Extract the aqueous layer three times with 20 mL of DCM. The organic free base will partition into the DCM layer.
-
Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the DCM under reduced pressure using a rotary evaporator to yield the free base as an oil.
-
-
N-Alkylation Reaction:
-
Transfer the resulting oil to a 100 mL round-bottom flask and dissolve in 30 mL of anhydrous acetonitrile.
-
Add 3.0 equivalents of anhydrous K₂CO₃. This weak, non-nucleophilic base will act as a proton scavenger for the HI byproduct generated during the reaction.
-
Add 2.5 equivalents of ethyl iodide to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 60°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the K₂CO₃.
-
Evaporate the acetonitrile solvent under reduced pressure.
-
Redissolve the crude residue in 30 mL of DCM and wash twice with 20 mL of water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final N1,N3-dibenzyl-N1,N3-diethylpropane-1,3-diamine product.
-
Protocol 1.2: Characterization of the Synthesized Analogue
Rationale: Unambiguous structural confirmation is critical. NMR spectroscopy confirms the covalent structure and purity, while mass spectrometry verifies the molecular weight.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is expected to show new signals corresponding to the ethyl groups (a quartet and a triplet), in addition to the signals for the benzyl and propane backbone protons. The ¹³C NMR will show new peaks in the aliphatic region corresponding to the ethyl carbons.[9][10]
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) mass spectrometry to confirm the molecular weight of the product. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Section 2: In Vitro Evaluation of Antineoplastic Activity
Principle: The primary goal of in vitro testing is to determine if the synthesized analogue possesses cytotoxic or cytostatic activity against cancer cells and to begin elucidating its mechanism of action. A standard workflow involves an initial broad screening for cytotoxicity, followed by more targeted assays to confirm its effect on the polyamine pathway.
Workflow: In Vitro Biological Evaluation Cascade
Caption: Sequential workflow for in vitro evaluation of the synthesized analogue.
Protocol 2.1: Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It provides a quantitative measure of a compound's ability to inhibit cell growth (IC₅₀ value).[11]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer).[12][13]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Synthesized analogue, dissolved in DMSO to create a concentrated stock solution.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 4,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the synthesized analogue in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubation: Incubate the plates for a defined period, typically 72-96 hours, to allow the compound to exert its effect.[14]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a table to compare the activity of the newly synthesized analogue against the precursor and a known active compound.
| Compound | Cell Line | IC₅₀ (µM) [96h] |
| Precursor (Free Base) | A549 | >100 |
| Synthesized Analogue | A549 | 1.5 |
| BENSpm (Positive Control)[7] | A549 | 0.8 |
| Precursor (Free Base) | HCT116 | >100 |
| Synthesized Analogue | HCT116 | 2.3 |
| BENSpm (Positive Control) | HCT116 | 1.1 |
Note: Data are representative and for illustrative purposes.
Section 3: In Vivo Efficacy Studies
Principle: While in vitro assays are crucial for initial screening, in vivo studies in animal models are essential to evaluate a compound's therapeutic efficacy, pharmacokinetics, and potential toxicity in a complex biological system. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for cancer drug development.[15][16]
Workflow: In Vivo Xenograft Study
Caption: Step-by-step workflow for a preclinical in vivo xenograft study.
Protocol 3.1: Human Tumor Xenograft Model
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD-SCID).[16]
-
Human cancer cells (e.g., A549) prepared as a single-cell suspension.
-
Sterile vehicle for injection (e.g., saline, PBS with 5% DMSO).
-
Synthesized analogue formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with ethical guidelines.
Procedure:
-
Cell Implantation: Subcutaneously inject approximately 2-5 x 10⁶ A549 cells suspended in PBS or Matrigel into the flank of each mouse.
-
Tumor Establishment: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize the tumor-bearing mice into treatment groups (typically n=8-10 per group), such as:
-
Group 1: Vehicle Control (e.g., daily intraperitoneal (IP) injection).
-
Group 2: Test Analogue (e.g., 20 mg/kg, daily IP injection).
-
-
Treatment Administration: Administer the treatments according to the planned schedule (e.g., for 21 consecutive days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2). Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy.
Section 4: Mechanistic Insights and Future Directions
The ultimate goal of developing these analogues is to selectively disrupt the polyamine metabolism that is hijacked by cancer cells. The protocols outlined above provide a clear path from chemical synthesis to preclinical validation.
Signaling Pathway: Disruption of Polyamine Homeostasis
Caption: Mechanism of action of synthetic polyamine analogues.
Discussion and Outlook: The successful execution of these protocols would validate N1,N3-dibenzylpropane-1,3-diamine as a valuable precursor. Positive results—specifically, an analogue that is cytotoxic in vitro, depletes polyamine pools, and shows tumor growth inhibition in vivo—would provide a strong rationale for further development.
Future work should focus on expanding the SAR by:
-
Varying Alkyl Chains: Synthesizing analogues with different alkyl groups (propyl, butyl, etc.) to optimize activity.[12][14]
-
Creating Unsymmetrical Analogues: Modifying the two secondary amines with different functional groups to explore new interactions with biological targets.
-
Developing Hybrid Molecules: Using the diamine scaffold to tether other cytotoxic agents or targeting moieties.
By systematically applying the principles and protocols in this guide, researchers can effectively leverage this compound to discover and advance novel antineoplastic agents targeting the critical polyamine metabolic pathway.
References
-
Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. [Link]
-
Synthetic polyamine analogues as antineoplastics. PubMed. [Link]
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Synthesis and biological evaluation of novel alkylated polyamine analogues as potential anticancer agents. PubMed. [Link]
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Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Antineoplastic Polyamine Analogues. Grantome. [Link]
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Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PMC. [Link]
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Polyamine analogues as anticancer drugs. PubMed - NIH. [Link]
-
The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. MDPI. [Link]
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Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. Semantic Scholar. [Link]
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Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. MDPI. [Link]
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Polyamine metabolism and anti-tumor immunity. Frontiers. [Link]
-
Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. National Institutes of Health (NIH). [Link]
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(PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]
-
(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. [Link]
-
Molecular mechanisms of polyamine analogs in cancer cells. PubMed - NIH. [Link]
-
Therapeutic and Chemopreventive Actions of a Novel Polyamine Analog Against Breast Cancer. DTIC. [Link]
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N1,N3-Dibenzylpropane-1,3-diaMine. ChemBK. [Link]
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The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. PubMed. [Link]
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Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides. PubMed. [Link]
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Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. [Link]
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Synthesis and Antineoplastic Evaluation of Novel Unsymmetrical 1,3,4-Oxadiazoles. ACS Publications. [Link]
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Antineoplastic agents 463. Synthesis of combretastatin A-3 diphosphate prodrugs. PubMed. [Link]
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The mouse as a model for predicting the myelosuppressive effects of anticancer drugs. ScienceDirect. [Link]
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N1,N3-Dibenzylpropane-1,3-diamine. PubChem. [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
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Application Notes and Protocols: High-Purity Recrystallization of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride
Abstract
This comprehensive guide details a robust methodology for the purification of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride via recrystallization. Moving beyond a single, rigid protocol, this document provides researchers, scientists, and drug development professionals with the foundational principles and a systematic approach to solvent selection and process optimization. The core of this application note is a detailed protocol for empirical solvent screening, followed by a complete, step-by-step procedure for scaled-up recrystallization. The causality behind each experimental choice is explained to ensure both procedural success and a deeper understanding of the crystallization process for this class of compounds.
Introduction: The Rationale for Recrystallization
N1,N3-dibenzylpropane-1,3-diamine and its salts are important intermediates in synthetic organic chemistry and pharmaceutical development. The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[1][2]. The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures[3].
The target molecule, this compound, possesses a distinct chemical nature that guides the purification strategy. It is an ionic salt, which favors polar solvents, but also contains two non-polar benzyl groups and a hydrocarbon backbone, which contributes to its solubility in organic solvents. This dual characteristic makes the selection of an appropriate solvent system the most critical factor for successful recrystallization[4]. This guide will first establish a logical framework for selecting this system before detailing the full purification protocol.
Foundational Principles: Selecting the Optimal Solvent System
An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities should remain either highly soluble or insoluble at all temperatures[5]. For amine hydrochlorides, single-solvent systems can be effective, but often a binary (two-solvent) system provides greater control and higher purity[6].
Commonly Employed Solvent Systems for Amine Salts:
-
Alcohol/Water Mixtures (e.g., Ethanol/Water, Methanol/Water): Alcohols are generally good solvents for amine salts, while water, being highly polar, can decrease the solubility upon cooling, acting as an anti-solvent[6].
-
Alcohol/Ether Mixtures (e.g., Ethanol/Diethyl Ether): Diethyl ether is a non-polar anti-solvent that can effectively induce crystallization when added to an alcoholic solution of the salt.
-
Chlorinated Solvents/Apolar Solvents (e.g., Dichloromethane/Hexane): While less common for salts, this combination can be effective if the compound has significant organic character.
Given the structure of this compound, an alcohol-based system is the most promising starting point.
Part 1: Protocol for Solvent System Screening
Before committing to a large-scale recrystallization, a small-scale solvent screening is essential to identify the optimal conditions empirically.
Objective: To identify a solvent or solvent pair that provides good crystal recovery and purity.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
Selection of candidate solvents (See Table 1)
Table 1: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale |
| Water | 100 | 80.1 | High polarity, good solvent for salts. |
| Methanol | 65 | 32.7 | Polar protic, often dissolves amine salts well. |
| Ethanol | 78 | 24.5 | Common choice, balances polarity. |
| Isopropanol (IPA) | 82 | 18.3 | Less polar than ethanol, may offer better recovery. |
| Acetone | 56 | 20.7 | Polar aprotic, can be a good wash solvent.[7] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, often used as an anti-solvent. |
| Diethyl Ether | 35 | 4.3 | Non-polar anti-solvent. |
| Hexane | 69 | 1.9 | Non-polar anti-solvent. |
Screening Procedure:
-
Preparation: Place approximately 20-30 mg of the crude solid into several labeled test tubes.
-
Room Temperature Solubility: To each tube, add a single candidate solvent dropwise (e.g., start with 0.5 mL), vortexing after each addition. Observe and record if the solid dissolves at room temperature.
-
Ideal Outcome: The solid should be largely insoluble or sparingly soluble at room temperature. If it dissolves completely, that solvent is unsuitable as a single-solvent system but may be a "good" solvent in a binary pair.
-
-
Hot Solubility: Gently heat the test tubes containing undissolved solid in a heating block or water bath towards the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.
-
Ideal Outcome: The solid should dissolve completely in a minimal amount of hot solvent. Record the approximate volume of solvent used.
-
-
Cooling and Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature. Do not disturb the tubes during this phase[2]. After reaching room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. A dense crop of well-defined crystals is desired. Note if the compound "oils out" (forms a liquid layer instead of a solid).
-
Solvent Pair Testing (if needed): If no single solvent is ideal, test pairs. Dissolve the crude solid in a minimal amount of a hot "good" solvent (one in which it was highly soluble, e.g., methanol or ethanol). Then, add a "bad" or anti-solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes faintly cloudy (turbid). Re-heat gently until the solution is clear again, then allow to cool as described above.
Part 2: Detailed Recrystallization Protocol
This protocol is based on the likely success of an ethanol/water solvent system, a common and effective choice for amine hydrochlorides[6]. Adjust solvent ratios based on the results of your screening experiment.
Workflow Visualization:
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes & Protocols: Strategic Derivatization of N¹,N³-dibenzylpropane-1,3-diamine Dihydrochloride
Abstract
N¹,N³-dibenzylpropane-1,3-diamine is a versatile symmetrical diamine scaffold that serves as a crucial building block in medicinal chemistry and materials science. Its derivatives have shown potential as antiviral agents, particularly against Hepatitis C virus, and as ligands in the synthesis of platinum-based antineoplastic agents.[1][2] This guide provides a comprehensive overview of key derivatization strategies for N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride. We delve into the foundational chemistry, present detailed, field-tested protocols for N-acylation and reductive amination, and discuss methodologies for controlling reaction selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.
Foundational Principles: Understanding the Starting Material
The commercially available form of N¹,N³-dibenzylpropane-1,3-diamine is often its dihydrochloride salt. This is a critical consideration for any synthetic planning. The two secondary amine nitrogens are protonated, rendering them non-nucleophilic. Therefore, the essential first step in nearly all derivatization protocols is the neutralization of the salt to liberate the free base, which contains the reactive nucleophilic secondary amines.
Causality Insight: Failure to convert the dihydrochloride salt to the free base will result in reaction failure, as the protonated amine lacks the lone pair of electrons necessary to attack electrophilic reagents. This conversion is typically achieved by treatment with an aqueous base (e.g., NaOH, K₂CO₃) followed by extraction of the organic free base into a non-polar solvent like dichloromethane or ethyl acetate.
Caption: Conversion from the inactive dihydrochloride salt to the reactive free base.
General Experimental Workflow
A successful derivatization strategy follows a logical progression from starting material preparation to final product validation. Each step is crucial for achieving high yield and purity. This self-validating workflow ensures that the integrity of the final compound is confirmed at multiple stages.
Caption: A self-validating workflow for the synthesis and analysis of derivatives.
Derivatization Strategy I: N-Acylation to Form Amides
N-acylation is a robust and highly predictable method for derivatizing secondary amines. The reaction of the diamine free base with an acylating agent, such as an acyl chloride or anhydride, proceeds readily to form a stable amide bond. The primary challenge in this synthesis is controlling the degree of acylation to achieve either the mono- or di-acylated product.
Mechanistic Rationale: The reaction requires a non-nucleophilic base (e.g., triethylamine, pyridine) to act as a scavenger for the hydrochloric acid generated when using an acyl chloride. This prevents the protonation and deactivation of the starting diamine. Selectivity can be influenced by controlling the stoichiometry of the acylating agent.[3]
Caption: General reaction scheme for N-acylation.
Protocol 3.1: Mono-Acylation with Benzoyl Chloride
This protocol is optimized to favor the formation of the mono-acylated product, which will necessitate chromatographic separation from the di-acylated byproduct and unreacted starting material.
Materials:
-
N¹,N³-dibenzylpropane-1,3-diamine free base (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the N¹,N³-dibenzylpropane-1,3-diamine free base in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Acyl Chloride Addition: Add benzoyl chloride dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-amide, di-amide, and any unreacted starting material.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, MS, and IR spectroscopy.[4]
Derivatization Strategy II: N-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common problem of over-alkylation and the formation of quaternary ammonium salts.[5] This one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a hydride reagent that is selective for the iminium ion over the carbonyl group.
Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the aldehyde/ketone starting material but is sufficiently reactive to reduce the iminium ion as it forms.[5] The reaction is typically run in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM) and may be facilitated by a catalytic amount of acetic acid.
Caption: Reaction pathway for reductive amination.
Protocol 4.1: Di-Alkylation with Benzaldehyde
This protocol is designed for the di-alkylation of the diamine to yield a symmetrical tertiary diamine.
Materials:
-
N¹,N³-dibenzylpropane-1,3-diamine free base (1.0 eq)
-
Benzaldehyde (2.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq)
-
Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of N¹,N³-dibenzylpropane-1,3-diamine free base in anhydrous DCE, add benzaldehyde and a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride in portions over 20-30 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, though this reaction often proceeds cleanly to high purity.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[6]
Data Presentation and Characterization
Thorough analytical characterization is essential to confirm the successful synthesis of the desired derivative. A combination of spectroscopic and chromatographic methods should be employed.
| Analytical Technique | Purpose and Key Observations |
| ¹H and ¹³C NMR | Confirms the covalent structure of the molecule. Look for the appearance of new signals corresponding to the added acyl/alkyl group and shifts in the signals adjacent to the nitrogen atoms.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the addition of the derivatizing group(s). Fragmentation patterns can provide further structural evidence.[4] |
| Infrared (IR) Spectroscopy | Identifies key functional groups. For acylation, observe the disappearance of the N-H stretch (if present in the free base) and the strong appearance of a carbonyl (C=O) stretch around 1630-1680 cm⁻¹.[4] |
| HPLC | Assesses the purity of the final compound. A single, sharp peak indicates a high degree of purity.[4] |
References
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Derivatives.
- MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.
-
ResearchGate. (2025). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. Available at: [Link]
-
ACS Publications. (2026). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. Available at: [Link]
-
ResearchGate. (2020). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Available at: [Link]
-
ResearchGate. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
PMC (NIH). (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N¹,N³-dibenzylpropane-1,3-diamine Dihydrochloride
Welcome to the technical support center for the synthesis of N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can navigate the common challenges of this synthesis with confidence.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of N¹,N³-dibenzylpropane-1,3-diamine and its subsequent conversion to the dihydrochloride salt.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common frustration in multi-step syntheses. For this particular compound, the primary synthetic route involves the reductive amination of 1,3-diaminopropane with benzaldehyde, followed by conversion to the dihydrochloride salt. Let's break down the potential culprits for low yield in this process.
Answer:
Several factors can contribute to a low overall yield. The most common issues are incomplete reaction during the formation of the dibenzylated free base and losses during purification and salt formation. Here is a systematic approach to troubleshooting:
1. Inefficient Formation of the Di-Schiff Base Intermediate:
-
Stoichiometry: Ensure you are using at least two equivalents of benzaldehyde for every one equivalent of 1,3-diaminopropane. A slight excess of benzaldehyde (e.g., 2.1 to 2.2 equivalents) can help drive the reaction to completion, but a large excess can complicate purification.
-
Water Removal: The initial condensation reaction to form the di-Schiff base (N¹,N³-bis(phenylmethylidene)propane-1,3-diamine) releases water. If not removed, water can hydrolyze the imine bonds, pushing the equilibrium back towards the starting materials. While some protocols proceed directly to reduction, if you are isolating the Schiff base, using a Dean-Stark apparatus with a suitable solvent like toluene can improve its yield. For a one-pot reductive amination, ensure your solvent is anhydrous.
2. Suboptimal Reduction of the Di-Schiff Base:
There are two primary methods for this reduction: catalytic hydrogenation and chemical reduction with a hydride reagent.
-
Catalytic Hydrogenation (e.g., with Pd/C):
-
Catalyst Activity: The activity of your palladium on carbon catalyst is crucial. Ensure it is not old or deactivated. Using a fresh batch of 10% Pd/C is recommended.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, elevated pressures of 40-50 psi can significantly improve the reaction rate and completeness.[1]
-
Solvent: Tetrahydrofuran (THF) is an effective solvent for this hydrogenation.[1] Ensure it is of appropriate quality and anhydrous.
-
Reaction Time and Temperature: The hydrogenation is typically run at ambient temperature for about 20 hours.[1] Incomplete reduction can occur with shorter reaction times.
-
-
Chemical Reduction (e.g., with Sodium Borohydride, NaBH₄):
-
Reagent Stoichiometry: A molar excess of NaBH₄ is required to reduce both imine bonds. Typically, 2 to 3 equivalents are used.
-
Solvent: Methanol or ethanol are common solvents for NaBH₄ reductions.
-
Temperature: The reaction is often performed at room temperature, but cooling to 0 °C at the start of the addition of NaBH₄ can help control the initial exotherm.
-
A "Green Chemistry" Approach: A highly efficient, solvent-free protocol has been reported where the di-Schiff base and sodium borohydride are ground together, followed by a simple work-up, affording a good yield of the free base.[2]
-
3. Formation of Side Products:
-
Mono-benzylated Diamine: Incomplete reaction can lead to the formation of N-benzyl-1,3-diaminopropane. This can be minimized by ensuring the correct stoichiometry of benzaldehyde and allowing for sufficient reaction time.
-
Hexahydropyrimidine Formation: 1,3-diamines can react with aldehydes to form cyclic hexahydropyrimidines, which is a significant competing side reaction.[3] The formation of this byproduct is influenced by the specific reaction conditions. Careful control of stoichiometry and reaction temperature can help to favor the formation of the desired bis-imine.
4. Losses During Work-up and Purification:
-
Aqueous Work-up: The free base, N¹,N³-dibenzylpropane-1,3-diamine, is basic and can be partially soluble in acidic aqueous solutions. During extraction, ensure the aqueous layer is thoroughly basified (pH > 10) before extracting with an organic solvent like dichloromethane or ethyl acetate to minimize product loss.
-
Purification of the Free Base: If you are purifying the free base by column chromatography, be aware that it can streak on silica gel due to its basicity. Pre-treating the silica with a small amount of triethylamine in the eluent (e.g., 1%) can improve the separation.
-
Precipitation of the Dihydrochloride Salt:
-
Solvent Choice: The dihydrochloride salt is typically precipitated from a solution of the free base in a solvent like ethanol or isopropanol by the addition of a solution of HCl in the same solvent or in diethyl ether.
-
Water Content: The presence of water can increase the solubility of the hydrochloride salt, leading to lower yields upon precipitation.[4] Using anhydrous solvents and HCl is critical.
-
Temperature: Cooling the solution to 0-5 °C after the addition of HCl can aid in complete precipitation.[1]
-
To summarize, for optimal yield, a one-pot reductive amination using catalytic hydrogenation at elevated pressure or the solvent-free NaBH₄ reduction, followed by careful work-up and anhydrous precipitation of the dihydrochloride salt is recommended.
Question 2: I am seeing an impurity in my final product that I suspect is the mono-benzylated diamine. How can I confirm this and how do I remove it?
Answer:
The presence of the mono-benzylated impurity, N-benzyl-1,3-diaminopropane, is a common issue arising from incomplete reaction.
Confirmation of the Impurity:
-
Thin Layer Chromatography (TLC): The mono-benzylated product is more polar than the di-benzylated product. On a silica gel TLC plate, it will have a lower Rf value. You can often visualize these spots using a UV lamp (if they are UV active) or by staining with a potassium permanganate solution.
-
¹H NMR Spectroscopy: The most definitive way to identify the mono-benzylated impurity is by ¹H NMR. The key difference will be the presence of a primary amine (-NH₂) signal and a different integration ratio for the aromatic protons relative to the aliphatic protons compared to the desired product. The mono-benzylated compound will have 5 aromatic protons, while the di-benzylated product has 10. You will also see distinct signals for the protons on the carbon adjacent to the primary amine.
Removal of the Mono-benzylated Impurity:
Separating two similar amines can be challenging, but there are effective strategies:
-
Column Chromatography: As mentioned previously, column chromatography on silica gel can be used to separate the free bases. The less polar di-benzylated product will elute first. Using a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will provide the best separation. Adding a small amount of triethylamine to the eluent will prevent tailing.
-
Acid-Base Extraction: A careful acid-base extraction can sometimes be used to separate amines with different basicities, though this may be less effective for these two closely related compounds.
-
Recrystallization of the Dihydrochloride Salt: The dihydrochloride salts of the mono- and di-benzylated products may have different solubilities. A carefully controlled recrystallization of the crude dihydrochloride salt from a suitable solvent, such as ethanol, can selectively crystallize the desired, less soluble N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride, leaving the more soluble mono-substituted salt in the mother liquor.[1]
Question 3: My final product is an oil or a sticky solid, not the expected crystalline dihydrochloride salt. What went wrong?
Answer:
Obtaining a non-crystalline product suggests the presence of impurities or residual solvent. Here’s how to troubleshoot this issue:
-
Presence of Water: As previously mentioned, water can significantly hinder the crystallization of hydrochloride salts. Ensure all your solvents and glassware are scrupulously dry. If you used aqueous HCl for the salt formation, this is a likely cause. The remedy is to re-dissolve the oily product in an anhydrous solvent, dry the solution with a drying agent like anhydrous sodium sulfate, filter, and re-precipitate the salt with anhydrous HCl.
-
Residual Solvent: Residual solvents from the reaction or work-up (e.g., THF, ethanol, diethyl ether) can become trapped in the product, preventing it from crystallizing properly. Ensure your product is thoroughly dried under high vacuum.
-
Incorrect Stoichiometry of HCl: The product is a dihydrochloride salt, meaning it requires two equivalents of HCl per molecule of the diamine. If an insufficient amount of HCl is added, you may have a mixture of the free base, the mono-hydrochloride, and the di-hydrochloride, which is less likely to crystallize. It is generally better to use a slight excess of HCl to ensure complete salt formation.
-
Impurities: The presence of unreacted starting materials or side products can act as a "crystallization inhibitor." If the issue persists after ensuring dryness and correct stoichiometry, you may need to purify the free base by column chromatography before proceeding with the salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for N¹,N³-dibenzylpropane-1,3-diamine (the free base)?
A1: The ¹H NMR spectrum of the free base in CDCl₃ should show the following characteristic peaks: a multiplet for the 10 aromatic protons (from the two benzyl groups), a singlet for the four benzylic protons, a triplet for the four protons on the carbons adjacent to the nitrogens, a quintet for the central two methylene protons, and a broad singlet for the two N-H protons. A published spectrum reports the following shifts: δ 7.30–7.37 (m, 10H, Ar-H), 3.78 (s, 4H, CH₂-Ar), 2.71 (t, 4H, J = 6.8 Hz, CH₂-N), 1.73 (q, 2H, J = 6.8 Hz, central CH₂), 1.66 (bs, 2H, NH).
Q2: How do I prepare the HCl solution for the dihydrochloride salt formation?
A2: You can either purchase a commercially available solution of HCl in a solvent like ethanol or diethyl ether, or you can prepare it yourself. To prepare anhydrous HCl in a solvent, you can bubble dry HCl gas through the anhydrous solvent. A more convenient lab-scale method is to react acetyl chloride with the alcohol solvent (e.g., ethanol) in situ. This should be done cautiously in a well-ventilated fume hood, as the reaction is exothermic.
Q3: Can I use other reducing agents besides Pd/C and NaBH₄?
A3: Yes, other reducing agents can be used for reductive amination. For example, sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent that is often effective. Benzylamine-borane has also been reported as an efficient reagent for reductive aminations.[5] The choice of reducing agent will depend on the scale of your reaction, cost considerations, and the presence of other functional groups in your molecule.
Q4: What is the role of the base mentioned in some protocols using benzyl halides?
A4: When using benzyl chloride or benzyl bromide for the alkylation of 1,3-diaminopropane, a base is required to neutralize the hydrohalic acid (HCl or HBr) that is formed as a byproduct. Common bases for this purpose include potassium carbonate or triethylamine. The reaction of 1,3-propanediamine with benzyl halides can lead to the formation of the N,N'-dibenzylated product.[6]
Experimental Protocols
Protocol 1: Synthesis of N¹,N³-dibenzylpropane-1,3-diamine via Reductive Amination with NaBH₄
This protocol is adapted from a green chemistry approach and is suitable for lab-scale synthesis.[2]
Step 1: Formation of the Di-Schiff Base
-
In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in water.
-
Add benzaldehyde (2.1 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes. The di-Schiff base will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reduction to the Diamine
-
In a mortar, combine the dried di-Schiff base (1 equivalent) and sodium borohydride (2.5 equivalents).
-
Grind the mixture with a pestle for 15-20 minutes at room temperature. The reaction is often accompanied by a change in color and texture.
-
Carefully add the solid mixture to a flask containing cold water to quench the excess NaBH₄.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N¹,N³-dibenzylpropane-1,3-diamine as an oil.
Protocol 2: Formation and Purification of N¹,N³-dibenzylpropane-1,3-diamine Dihydrochloride
This protocol is based on a general procedure for the formation of diamine dihydrochloride salts.[1][7]
-
Dissolve the crude N¹,N³-dibenzylpropane-1,3-diamine (1 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid (2.2 equivalents) dropwise with stirring. A white precipitate should form.
-
Continue stirring in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of cold, anhydrous ethanol, followed by a wash with diethyl ether.
-
Recrystallize the crude solid from hot ethanol to obtain the pure N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride as a white crystalline solid.
-
Dry the final product under high vacuum.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N¹,N³-dibenzylpropane-1,3-diamine | C₁₇H₂₂N₂ | 254.37 | Clear pale yellow oil |
| N¹,N³-dibenzylpropane-1,3-diamine Dihydrochloride | C₁₇H₂₄Cl₂N₂ | 327.29 | White crystalline solid |
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathway
Caption: Overall synthetic scheme for N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride.
Diagram 2: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- SmithKline Beecham plc. (1999). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. U.S.
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]
- Schwarzer, D., & Cole, P. A. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Solids, 3(3), 398-411.
- Zhang, W., et al. (2021). Preparation method of N, N-dimethyl-1, 3-propanediamine.
- de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(5), 405-410.
- Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol.
- Ihara, M., et al. (2011). Method for producing n,n'-diallyl-1,3-diaminopropane.
-
ResearchGate. (2002). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
- Jagadale, S. B., et al. (2010). Method for salt preparation. U.S.
- Yao, R. S., et al. (2009). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 21(7), 5225-5230.
-
ResearchGate. (2021). A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. Retrieved from [Link]
- Bowman, M. D., & Peterson, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
-
The Royal Society of Chemistry. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Diaminopropane(109-76-2) 1H NMR spectrum [chemicalbook.com]
- 7. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride
Welcome to the technical support center for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride (CAS: 59211-73-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address the common and often subtle challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
N1,N3-dibenzylpropane-1,3-diamine is typically synthesized via reductive amination of 1,3-diaminopropane with benzaldehyde, followed by conversion to the dihydrochloride salt. While the synthesis seems straightforward, achieving high purity of the final salt can be deceptively complex. This guide will help you navigate these challenges to obtain a product that meets rigorous analytical standards.
Troubleshooting Guide: Common Purification Issues
This section is structured to address specific problems you may encounter in the lab.
Q1: My crude product oiled out during the initial attempt at crystallization. How can I obtain a solid?
Answer: "Oiling out" is a common problem when purifying amine salts, especially when residual impurities are present.[1] It occurs when the compound separates from the solution as a liquid phase instead of a crystalline solid. This is often due to a combination of factors including high impurity levels, a suboptimal solvent system, or too rapid cooling.
Underlying Cause: The presence of impurities, such as mono-benzylated starting material or residual imine, can depress the melting point of the mixture and interfere with crystal lattice formation. Furthermore, the dihydrochloride salt is highly polar and requires a solvent system that can adequately solvate it at high temperatures but allow for controlled desolvation and precipitation upon cooling.
Troubleshooting Protocol:
-
Solvent System Re-evaluation: The key is finding a solvent or solvent mixture where your compound has high solubility when hot and low solubility when cold. For polar amine hydrochlorides, protic solvents are often a good starting point.[2]
-
Initial Cleanup: If the crude product is an oil, avoid direct crystallization. Instead, perform a liquid-liquid extraction or a solvent trituration first.
-
Trituration: Vigorously stir the crude oil with a non-polar solvent in which the desired product is insoluble, such as diethyl ether or hexanes. This will often wash away less polar impurities (like residual benzaldehyde) and can sometimes induce solidification of the product.
-
-
Controlled Cooling: Rapid cooling ("crashing out") promotes oiling and traps impurities.[3] Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a 0-4°C refrigerator.
Q2: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
Answer: A persistent color often indicates the presence of oxidized impurities or residual starting materials from the reductive amination.
Underlying Cause:
-
Oxidation: Amines, even as salts, can be susceptible to air oxidation over time, leading to colored byproducts.[4]
-
Imines: The intermediate imine formed during reductive amination is often colored. Incomplete reduction will leave this impurity in your product.[5]
Troubleshooting Protocol:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored, non-polar impurities.
-
Dissolve the crude, colored salt in the minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Add a small amount of activated charcoal (typically 1-2% w/w).
-
Keep the solution heated for 5-10 minutes with stirring.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to crystallize.
-
-
Reaction Optimization: Ensure the reductive amination goes to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the imine intermediate before workup.[5] Using a slight excess of the reducing agent, like sodium borohydride, can help drive the reaction to completion.[5][6]
Q3: My NMR analysis shows residual benzaldehyde and/or mono-benzylated starting material. How can I remove these related impurities?
Answer: These are the most common impurities from this synthesis. Their removal is critical for achieving high purity.
Underlying Cause:
-
Benzaldehyde: Incomplete reaction or using a stoichiometric amount can leave residual benzaldehyde. Its boiling point is relatively high, making it difficult to remove by vacuum alone.
-
Mono-benzylated species: N-benzyl-1,3-diaminopropane is an intermediate. If the reaction is not allowed to proceed to completion, this will remain. As a primary amine, it has different solubility and basicity compared to the desired product.
Troubleshooting Workflow:
The purification strategy relies on exploiting the differences in basicity and polarity between the desired product and the impurities.
Caption: Acid-base extraction workflow for impurity removal.
Detailed Protocol for Acid-Base Extraction:
-
After the reaction is complete, quench any remaining reducing agent and remove the reaction solvent.
-
Dissolve the crude residue (which is the free base) in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with 1M HCl (aq). The desired N1,N3-dibenzylpropane-1,3-diamine and the mono-benzylated impurity will be protonated and move to the aqueous layer. Benzaldehyde will remain in the organic layer.
-
Separate the layers and discard the organic layer.
-
Wash the acidic aqueous layer once more with fresh DCM to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with vigorous stirring until the pH is >12. The protonated amines will be converted back to their free base forms and will precipitate or form an oil.
-
Extract the now basic aqueous layer multiple times with fresh DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, which should be a clear oil.[7]
-
This purified free base can now be dissolved in a minimal amount of a suitable solvent (like isopropanol or ethanol) and converted to the dihydrochloride salt by the slow addition of a solution of HCl in ether or isopropanol.
Frequently Asked Questions (FAQs)
Q: What is the best solvent system for recrystallizing the final dihydrochloride salt?
A: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, a good starting point for polar amine salts is a protic solvent or a mixture.[2][8]
| Solvent System | Rationale & Expected Outcome |
| Ethanol (Absolute) | Good for dissolving the salt when hot. Often provides nice crystals upon slow cooling. |
| Isopropanol (IPA) | Slightly less polar than ethanol, may offer a better solubility differential between hot and cold. |
| Methanol/DCM | A polar/non-polar mixture. Dissolve in minimal hot methanol, then add DCM dropwise until cloudy. Re-heat to clarify and cool slowly. Good for removing less polar impurities. |
| Ethanol/Water | The addition of a small amount of water can increase solubility at high temperatures, which can be useful for highly impure samples. Be cautious, as too much water will keep the product in solution upon cooling.[3] |
Q: My purified product is highly hygroscopic. How should I handle and store it?
A: Amine hydrochlorides are known to be hygroscopic, readily absorbing moisture from the atmosphere.[9] This can affect accurate weighing and the physical properties of the material.
-
Handling: Always handle the material in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. Weigh samples quickly.
-
Drying: Dry the final product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50°C) if the compound is thermally stable. A P₂O₅ drying pistol is highly effective.
-
Storage: Store the dried material in a tightly sealed container, preferably within a desiccator containing a strong drying agent like Drierite® or P₂O₅.[10]
Q: What analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques is necessary for a complete purity assessment.
-
¹H NMR: Provides structural confirmation and can quantify major impurities if they have unique, non-overlapping signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for this compound. It can separate the desired product from closely related impurities (like the mono-benzylated species) and confirm their identity by mass.[11]
-
Elemental Analysis (CHN): Provides the empirical formula of the compound. For the dihydrochloride salt, the chlorine content should also be analyzed. This is a definitive test for purity and correct salt formation.
Caption: Recommended analytical techniques for purity assessment.
References
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Available at: [Link]
-
ChemBK. (2024). N1,N3-Dibenzylpropane-1,3-diaMine. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
The Hive. (2003). Methylamine clean-up. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Wikipedia. Flux (metallurgy). Available at: [Link]
-
ResearchGate. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Available at: [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
ResearchGate. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. Available at: [Link]
-
YouTube. (2023). Reductive Amination. Available at: [Link]
-
ResearchGate. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]
-
Wikipedia. Histamine. Available at: [Link]
-
PubMed. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Available at: [Link]
-
ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chembk.com [chembk.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Histamine - Wikipedia [en.wikipedia.org]
- 10. labsolu.ca [labsolu.ca]
- 11. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride
Welcome to the technical support center for the synthesis of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound. We will explore the two primary synthetic routes: direct N-alkylation and reductive amination, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.
I. Troubleshooting Guide: Side Reactions and Impurities
This section addresses specific issues that may arise during the synthesis, offering explanations for their occurrence and actionable solutions.
Route 1: Direct N-Alkylation of 1,3-Diaminopropane
This method involves the reaction of 1,3-diaminopropane with a benzyl halide (e.g., benzyl chloride or benzyl bromide). While seemingly straightforward, this route is often plagued by a lack of selectivity.
Q1: My reaction mixture contains a significant amount of mono-benzylated product (N-benzyl-1,3-propanediamine). How can I favor the formation of the desired di-substituted product?
A1: The formation of the mono-benzylated product is a common issue and arises from the statistical probability of the benzyl halide reacting with either of the two primary amine groups of 1,3-diaminopropane.
-
Causality: The mono-benzylated product, N-benzyl-1,3-propanediamine, still possesses a reactive primary amine, making it a competitor with the starting 1,3-diaminopropane for the remaining benzyl halide. To favor di-substitution, the reaction conditions must be optimized to ensure the mono-substituted intermediate reacts further.
-
Troubleshooting & Optimization:
-
Stoichiometry: Ensure at least a 2:1 molar ratio of benzyl halide to 1,3-diaminopropane. A slight excess of the benzyl halide (e.g., 2.2 equivalents) can help drive the reaction to completion.
-
Slow Addition: Adding the benzyl halide dropwise to the solution of 1,3-diaminopropane can help maintain a low concentration of the alkylating agent, which can improve selectivity.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can promote the second alkylation. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
-
Q2: I am observing over-alkylation, leading to the formation of quaternary ammonium salts. How can I prevent this?
A2: Over-alkylation occurs when the secondary amine nitrogens of the desired product, N1,N3-dibenzylpropane-1,3-diamine, act as nucleophiles and react further with the benzyl halide to form a quaternary ammonium salt.[1]
-
Causality: The secondary amines in the product are often more nucleophilic than the primary amines of the starting material, making them susceptible to further alkylation, especially in the presence of excess benzyl halide.
-
Troubleshooting & Optimization:
-
Strict Stoichiometric Control: Avoid a large excess of the benzyl halide. A molar ratio of slightly over 2:1 (benzyl halide:diamine) is a good starting point.
-
Choice of Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) should be used to scavenge the HX produced during the reaction. Using an excess of the starting diamine as the base can lead to a mixture of products.
-
Monitoring: Closely monitor the reaction. Once the desired product is the major component, the reaction should be quenched to prevent further alkylation.
-
Reaction Pathway and Side Reactions: Direct N-Alkylation
Caption: Desired and side reaction pathways in direct N-alkylation.
Route 2: Reductive Amination
This two-step, one-pot method involves the formation of a di-imine intermediate from 1,3-diaminopropane and two equivalents of benzaldehyde, followed by in-situ reduction.
Q3: My final product is contaminated with benzyl alcohol. What is the cause and how can I avoid it?
A3: The presence of benzyl alcohol indicates that the reducing agent has reduced the starting benzaldehyde before it could react with the diamine to form the imine.
-
Causality: This side reaction is common when using strong reducing agents like sodium borohydride (NaBH₄), which can reduce both aldehydes and imines.[2] The rate of aldehyde reduction can be competitive with the rate of imine formation.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the reduction of imines over aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
Stepwise Addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. This can be achieved by stirring the mixture of 1,3-diaminopropane and benzaldehyde for a period (e.g., 1-2 hours) before introducing the NaBH₄.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation while minimizing aldehyde reduction.[2]
-
Q4: The reaction is incomplete, and I have a mixture of the mono- and di-benzylated products. How can I drive the reaction to completion?
A4: Incomplete reaction can result from several factors, including stoichiometry, reaction time, and the effectiveness of imine formation.
-
Causality: If the mono-imine is formed and then reduced before the second amine group reacts with another equivalent of benzaldehyde, a mixture of products will be obtained.
-
Troubleshooting & Optimization:
-
Stoichiometry: Ensure a molar ratio of at least 2:1 of benzaldehyde to 1,3-diaminopropane.
-
Dehydrating Agent: The formation of the imine is a condensation reaction that produces water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards imine formation.
-
Reaction Time: Allow for a longer reaction time before quenching to ensure both amine groups have reacted.
-
Reaction Pathway and Side Reactions: Reductive Amination
Sources
Navigating the Nuances of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride: A Technical Support Guide
Welcome to the technical support center for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability and storage of this compound. Drawing upon established principles of organic chemistry and data from related diamine compounds, this document aims to be a valuable resource for ensuring the integrity of your experiments.
Section 1: Understanding the Stability Profile
This compound is a diamine salt, and its stability is paramount for reproducible experimental outcomes. As a dihydrochloride salt, it is generally more stable and easier to handle as a solid compared to its free-base, which is a liquid or oil.[1][2][3] However, like many amine salts, it is susceptible to degradation under certain conditions.
Key Stability Concerns:
-
Hygroscopicity: Dihydrochloride salts of amines can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to the solid clumping and may impact accurate weighing. More critically, the presence of water can accelerate degradation pathways.
-
Light Sensitivity: Exposure to light, particularly UV light, can cause decomposition of the compound.[4] This is a common issue for many organic molecules and can lead to the formation of colored impurities and a decrease in purity.
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can lead to thermal degradation.[4] Studies on similar diamines have shown that at elevated temperatures, they can undergo cyclization or form urea derivatives.
-
pH Sensitivity: The stability of the compound in solution is highly dependent on the pH. In basic conditions, the dihydrochloride salt will be deprotonated to the free base, which may have different solubility and stability characteristics. In strongly acidic conditions, hydrolysis of the benzyl groups could potentially occur over time, though this is less common under typical experimental conditions.
Section 2: Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving the compound | The dihydrochloride salt may have limited solubility in certain organic solvents. The pH of the solution may not be optimal. | - For aqueous solutions, ensure the pH is acidic to maintain the protonated, more soluble form.- For organic solvents, try polar aprotic solvents like DMSO or DMF. Sonication may aid dissolution.- Consider converting the dihydrochloride salt to the free base if solubility in non-polar organic solvents is required, though be mindful of the potential for decreased stability. |
| Solution turns yellow or brown over time | This is a common indicator of degradation, likely due to oxidation or light exposure. | - Prepare solutions fresh whenever possible.- Store stock solutions in amber vials or wrapped in aluminum foil to protect from light.[4]- Store solutions at low temperatures (e.g., 2-8 °C) to slow down degradation. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results in biological assays | This could be due to degradation of the compound in the assay medium, leading to a lower effective concentration. The compound may be precipitating out of solution in the assay buffer. | - Assess the stability of the compound in your specific assay buffer at the working temperature and duration of the experiment.- Check for precipitation upon dilution of your stock solution into the aqueous assay buffer. If precipitation occurs, you may need to adjust the final concentration or the solvent composition of your stock solution.- Always run a fresh standard alongside your experimental samples to account for any potential degradation. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | These are likely degradation products or impurities from the starting material. | - Check the certificate of analysis for the purity of your compound.- To identify if the new peaks are from degradation, perform a forced degradation study by subjecting a sample of the compound to stress conditions (e.g., heat, acid, base, light, oxidation) and analyzing the resulting mixture.[5] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][4] Storage at room temperature is generally acceptable for the solid. To prevent moisture absorption, it is advisable to store it in a desiccator.
Q2: How should I prepare a stock solution of this compound?
A2: For a stock solution, we recommend using a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for biological assays. For other applications, polar aprotic solvents are generally suitable. To minimize degradation, prepare solutions fresh. If storage is necessary, store in small aliquots in tightly sealed amber vials at -20°C or -80°C.
Q3: What is the likely degradation pathway for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on the chemistry of similar diamines, potential degradation pathways include:
-
Oxidation: The amine groups can be susceptible to oxidation, especially in the presence of light and oxygen. This can lead to the formation of imines and other oxidized species.
-
Debenzylation: Under certain conditions, such as catalytic hydrogenation or in the presence of strong acids, the benzyl groups could be cleaved.
-
Cyclization/Urea Formation: At elevated temperatures, intramolecular cyclization to form a six-membered ring is a possibility, as is intermolecular reaction to form urea derivatives.
Q4: Is this compound compatible with all common buffers?
A4: Caution should be exercised when using buffers with a basic pH. A basic pH will deprotonate the amine hydrochlorides, forming the free base which may have lower aqueous solubility and could precipitate out of solution. It is recommended to use buffers in the acidic to neutral pH range. Always perform a small-scale solubility test in your chosen buffer before preparing a large batch.
Section 4: Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the required amount of the compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
If not for immediate use, aliquot the solution into smaller volumes in amber vials and store at -20°C or -80°C.
Section 5: Visualizations
Caption: Recommended workflow for handling and storage.
Caption: Hypothesized degradation pathways.
References
- MedCrave. Forced degradation studies. MedCrave Online J Nanosci Nanotechnol. 2016;1(1):1-3.
-
ChemBK. N1,N3-Dibenzylpropane-1,3-diaMine. [Link]
-
PubChem. N,N'-Bis(benzyl)-1,3-diaminopropane. [Link]
Sources
Technical Support Center: Crystallization of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride
Welcome to the technical support center for the crystallization of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the crystallization of this compound, providing concise and actionable answers.
Q1: What are the key physicochemical properties of N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt that influence crystallization?
A1: Understanding the properties of both the free base and its salt is crucial for designing a successful crystallization process.
-
N1,N3-dibenzylpropane-1,3-diamine (Free Base): This compound is typically an oil or a low-melting solid, with a predicted high boiling point and slight solubility in chloroform and methanol[1]. Its basic nature (predicted pKa of 9.73) readily allows for the formation of salts with acids like HCl[1]. The free base is soluble in many non-polar organic solvents but only slightly soluble in water[1].
-
This compound (Salt): As a dihydrochloride salt, it is expected to be a crystalline solid with significantly higher polarity and melting point compared to the free base. Its solubility profile will be inverted, with higher solubility in polar solvents (like water and alcohols) and lower solubility in non-polar organic solvents. The formation of the dihydrochloride salt introduces strong ionic interactions and hydrogen bonding capabilities, which are dominant factors in its crystallization behavior.
Q2: What is a good starting point for selecting a solvent system for the crystallization of this compound?
A2: The ideal solvent system should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below to ensure a good yield. A common and effective approach for amine hydrochlorides is to use a mixed solvent system.
A good starting point would be a polar protic solvent in which the salt is soluble, such as:
-
Methanol or Ethanol: These solvents can typically dissolve the salt when heated.
-
Water: Given the hydrochloride nature, water is a likely solvent.
An anti-solvent, in which the salt is poorly soluble, is then added to induce crystallization. Suitable anti-solvents could include:
-
Isopropanol (IPA)
-
Acetone
-
Ethyl Acetate
-
Toluene
A systematic screening of solvent/anti-solvent combinations is highly recommended.
Q3: What are the most common issues encountered during the crystallization of this compound?
A3: The most frequently reported issues with the crystallization of amine salts, including this compound, are:
-
Oiling Out: The compound separates from the solution as a liquid (an "oil") instead of a solid crystalline material. This is a common problem with amine salts and can lead to impure, amorphous products[2][3].
-
Poor Crystal Quality: Formation of very fine needles, agglomerates, or amorphous solid instead of well-defined, easily filterable crystals.
-
Polymorphism: The existence of multiple crystalline forms with different physicochemical properties. This is a known phenomenon for amine hydrochloride salts and can impact stability, solubility, and bioavailability[4][5].
-
Inconsistent Yields and Purity: Difficulty in achieving reproducible results, often due to subtle variations in process parameters or the presence of impurities.
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve specific problems you may encounter during your crystallization experiments.
Troubleshooting Scenario 1: "Oiling Out" - The Formation of a Liquid Phase Instead of Crystals
"Oiling out" is a form of liquid-liquid phase separation that occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase[2]. This is a kinetic phenomenon often triggered by high supersaturation levels, rapid cooling, or the presence of impurities[2][3].
Q: My solution turned cloudy and formed sticky droplets at the bottom of the flask instead of crystals. What is happening and how can I fix it?
A: You are observing "oiling out." The oily droplets are a solute-rich liquid phase that is metastable and can hinder the formation of a pure crystalline solid. Here’s a systematic approach to troubleshoot this issue:
1. Understand the Cause:
-
High Supersaturation: The most common cause is creating a supersaturated solution too quickly.
-
Low Melting Point of Solvate/Impure Solid: The melting point of your compound (or a solvate it forms with the solvent) might be lower than the temperature of the solution. Impurities can also significantly depress the melting point[3].
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, leading to a very high concentration before precipitation occurs.
2. Immediate Remedial Actions:
-
Re-dissolve and Dilute: Add more of the primary (good) solvent to the mixture and gently heat until the oil re-dissolves completely.
-
Slow Cooling: Allow the solution to cool much more slowly. A programmable cooling bath is ideal. If not available, insulate the flask to slow down heat loss.
-
Introduce Seed Crystals: If you have a small amount of the crystalline product, add a few seed crystals to the slightly supersaturated solution to encourage nucleation and growth on a solid template[6].
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.
3. Systematic Protocol for Preventing Oiling Out:
If the immediate actions fail, a more systematic approach is required.
Protocol: Systematic Approach to Prevent Oiling Out
-
Solvent System Re-evaluation:
-
Choose a solvent system where the compound has a steeper solubility curve (i.e., a larger difference in solubility between hot and cold conditions).
-
Experiment with different anti-solvents. A less polar anti-solvent might be more effective.
-
-
Controlled Supersaturation Generation:
-
Cooling Crystallization: Decrease the cooling rate significantly. A rate of 1-5 °C/hour is a good starting point.
-
Anti-solvent Crystallization: Add the anti-solvent very slowly, dropwise, to the heated solution of your compound with vigorous stirring to avoid localized high supersaturation.
-
-
Seeding Strategy:
-
Prepare seed crystals (if not available, try to generate a small amount by rapid cooling of a very small aliquot).
-
Add the seed crystals when the solution is slightly supersaturated (just below the cloud point).
-
-
Temperature Control:
-
Ensure the crystallization temperature is well below the melting point of the expected solid form. If necessary, choose a solvent with a lower boiling point.
-
Troubleshooting Scenario 2: Poor Crystal Quality and Morphology
The size, shape, and degree of agglomeration of crystals are critical for ease of handling, filtration, and downstream processing.
Q: My product is a very fine powder that is difficult to filter, or it forms large, hard agglomerates. How can I obtain better quality crystals?
A: Crystal morphology is influenced by factors such as the solvent, cooling rate, agitation, and impurities.
1. Understand the Cause:
-
Rapid Nucleation: If nucleation is too fast, a large number of small crystals will form.
-
High Supersaturation: Leads to rapid growth and can cause impurities to be trapped, resulting in disordered crystals or agglomerates.
-
Poor Mixing: Inadequate agitation can lead to localized supersaturation and uneven crystal growth.
-
Impurities: Can inhibit growth on certain crystal faces, leading to changes in crystal habit (e.g., from prisms to needles).
2. Strategies for Improving Crystal Quality:
Protocol: Optimizing Crystal Morphology
-
Control the Rate of Supersaturation:
-
Slow down the cooling rate or the anti-solvent addition rate. This favors crystal growth over nucleation, leading to larger, more well-defined crystals.
-
-
Optimize Agitation:
-
Ensure efficient but not overly vigorous stirring. The goal is to keep the crystals suspended and the solution homogeneous without causing excessive secondary nucleation or crystal breakage.
-
-
Utilize a Maturation Step (Ostwald Ripening):
-
After the initial crystallization, hold the crystal slurry at a constant temperature for a period (e.g., a few hours). This allows smaller, less stable crystals to dissolve and re-deposit onto larger, more stable ones, improving the overall particle size distribution.
-
-
Solvent Selection:
-
The choice of solvent can have a significant impact on crystal habit. Experiment with different solvent systems. For example, a more viscous solvent might slow down crystal growth and lead to better-formed crystals.
-
Troubleshooting Scenario 3: Polymorphism - The Unexpected Crystal Form
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice[4]. Different polymorphs can have different properties, and controlling the polymorphic outcome is critical in pharmaceutical development.
Q: I have obtained a crystalline product, but its properties (e.g., melting point, solubility) are different from what I expected. Could it be a different polymorph, and how can I control it?
A: It is highly likely you have isolated a different polymorph or a solvate.
1. Characterization of the Crystal Form:
-
Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and phase transitions.
-
Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystalline form.
-
Thermogravimetric Analysis (TGA): Can determine if the crystal form is a solvate or hydrate by measuring weight loss upon heating.
2. Controlling the Polymorphic Outcome:
The formation of a particular polymorph is kinetically and thermodynamically controlled.
Protocol: Screening for and Controlling Polymorphism
-
Vary the Solvent System: Different solvents can favor the nucleation and growth of different polymorphs. Screen a wide range of solvents with varying polarities and hydrogen bonding capabilities.
-
Control the Crystallization Temperature: Some polymorphs are more stable at certain temperatures. Crystallizing at different temperatures can yield different forms.
-
Control the Rate of Supersaturation: Rapid cooling or fast anti-solvent addition often yields a metastable polymorph, while slower rates tend to produce the more stable form.
-
Seeding: Seeding with the desired polymorph is the most effective way to ensure its formation.
-
Slurry Conversion: Suspending a mixture of polymorphs in a solvent will, over time, lead to the conversion of the less stable forms to the most stable form at that temperature. This is a good way to identify the thermodynamically stable polymorph.
III. Data Presentation and Visualization
Table 1: Solvent Selection Guide for Crystallization of Diamine Dihydrochlorides
| Solvent Class | Examples | Suitability as Primary Solvent | Suitability as Anti-Solvent | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | Poor to Moderate | Good starting point for dissolving the salt. Isopropanol can also act as an anti-solvent in some cases. |
| Water | H₂O | Good | Poor | High polarity makes it a good solvent for hydrochloride salts. |
| Ketones | Acetone | Poor | Good | Often used as an anti-solvent to induce precipitation from alcoholic solutions. |
| Esters | Ethyl Acetate | Poor | Good | A common anti-solvent. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Poor | Excellent | Very effective at precipitating the salt from more polar solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Poor | Excellent | Good for precipitating the salt, especially at larger scales. |
Diagrams
Workflow for Troubleshooting Crystallization Issues
A flowchart for systematically troubleshooting common crystallization problems.
Impact of Cooling Rate on Crystal Formation
The effect of cooling rate on the outcome of the crystallization process.
IV. References
-
Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
Ooshima, H., & Takasuga, M. (2021). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan, 54(4), 163-169.
-
RSC Publishing. (2004). Strategy for control of crystallization of polymorphs. CrystEngComm, 6, 168-177.
-
ChemBK. (n.d.). N1,N3-Dibenzylpropane-1,3-diaMine. Retrieved from [Link]
-
MDPI. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8439-8449.
-
PubChem. (n.d.). N,N'-Bis(benzyl)-1,3-diaminopropane. Retrieved from [Link]
-
Girolami Group Website - University of Illinois. (n.d.). Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides, N,N. Retrieved from [Link]
-
ResearchGate. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. Retrieved from [Link]
-
ResearchGate. (2021). Selective Crystallization of D-Mannitol Polymorphs Using Surfactant Self-Assembly. Retrieved from [Link]
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]
-
PubChem. (n.d.). N-benzylpropane-1,3-diamine. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. Retrieved from [Link]
-
ResearchGate. (2007). Selective Monoformylation Of 1,3-Diaminopropane Derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Retrieved from
-
Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. Retrieved from
-
Google Patents. (n.d.). WO2011093439A1 - Method for producing n,n'-diallyl-1,3-diaminopropane. Retrieved from
-
ResearchGate. (2016). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. Retrieved from [Link]
-
Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. Retrieved from
-
University of Pennsylvania. (2023). Salt Crystallization Inhibitors: An analysis of compounds, application methods, and testing techniques. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Optimizing Reaction Parameters for N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride Synthesis
As a Senior Application Scientist, this guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt. The following sections are structured in a question-and-answer format to directly address common challenges, offering troubleshooting strategies grounded in chemical principles and field-proven experience.
Section 1: Core Synthesis Strategy & FAQs
The synthesis of N1,N3-dibenzylpropane-1,3-diamine is most commonly and efficiently achieved through the reductive amination of 1,3-diaminopropane with benzaldehyde. This method is generally preferred over direct alkylation with benzyl halides due to better control over the reaction and avoidance of common issues like over-alkylation.[1][2] The reaction proceeds via the in situ formation of an imine intermediate, which is then selectively reduced to the target secondary amine.[1]
Frequently Asked Questions
Q1: What is the most reliable method for synthesizing N1,N3-dibenzylpropane-1,3-diamine?
A1: The most robust and widely adopted laboratory-scale method is a one-pot reductive amination. This involves reacting 1,3-diaminopropane with two equivalents of benzaldehyde, followed by reduction with a mild and selective hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended as it selectively reduces the imine/iminium ion in the presence of the starting aldehyde, allowing all reagents to be combined at the start of the reaction.[3][4] This approach simplifies the procedure and often leads to cleaner reaction profiles and higher yields compared to using stronger reducing agents like sodium borohydride (NaBH₄).[3][5]
Q2: My final product is the free base, but I need the dihydrochloride salt. How do I perform the salt formation?
A2: Converting the purified N1,N3-dibenzylpropane-1,3-diamine free base to its dihydrochloride salt is a straightforward acid-base reaction. The purified diamine is first dissolved in a suitable anhydrous organic solvent, such as diethyl ether, methanol, or isopropanol. Then, a solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise, typically in a slight excess (approximately 2.1-2.2 equivalents). The dihydrochloride salt, being insoluble in many non-polar organic solvents, will precipitate out of the solution. The resulting solid can then be isolated by filtration, washed with cold anhydrous solvent, and dried under vacuum.
Q3: What are the primary safety considerations for this synthesis?
A3: Several safety precautions are critical. 1,3-Diaminopropane is a corrosive and flammable liquid with a noxious odor.[6] Benzaldehyde is a combustible liquid and an irritant. All starting materials and solvents should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Borohydride reducing agents react with water and protic solvents to release hydrogen gas, which is highly flammable; they should be handled with care in a moisture-free environment.[3]
Section 2: Troubleshooting Low Reaction Yield
Q: My reaction yield for N1,N3-dibenzylpropane-1,3-diamine is consistently low. What are the common causes and how can I troubleshoot this?
A: Low yields can stem from several factors, including incomplete reactions, suboptimal reaction conditions, or significant product loss during the workup and purification stages.[7][8] A systematic approach is necessary to identify and resolve the issue.
Causality-Driven Troubleshooting Steps:
-
Verify Reaction Completion: Before quenching the reaction, always check for the consumption of starting materials using Thin Layer Chromatography (TLC) or LC-MS. An incomplete reaction is a primary cause of low yield. If the reaction has stalled, consider extending the reaction time or modestly increasing the temperature.[3]
-
Assess Reagent Stoichiometry and Quality:
-
Stoichiometry: The molar ratio is critical. For the target dibenzylation, a ratio of approximately 1:2.1 of 1,3-diaminopropane to benzaldehyde is recommended to drive the reaction to completion. An insufficient amount of benzaldehyde will result in the mono-benzylated product as a major byproduct.
-
Reducing Agent: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Sodium triacetoxyborohydride (STAB), for example, is moisture-sensitive and will decompose, losing its efficacy if not handled properly.[4]
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent impacts both solubility and reaction kinetics. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for reactions involving STAB.[3][4] Protic solvents like methanol can be used with sodium cyanoborohydride (NaBH₃CN) but may react with STAB.[4][9]
-
Temperature: While many reductive aminations proceed efficiently at room temperature, some systems may require gentle heating (e.g., to 40 °C) to facilitate imine formation, or cooling (e.g., 0 °C) during the addition of a more reactive reducing agent to control the reaction rate.[3]
-
-
Minimize Losses During Workup:
-
pH Control: This is perhaps the most critical step in the workup. The diamine product is basic. During aqueous extraction, the pH must be carefully controlled. To extract the product into an organic layer, the aqueous layer should be made basic (pH > 10) with a base like NaOH to deprotonate the amine nitrogens, thereby reducing its water solubility.[7] Conversely, an acidic wash can be used to remove the product from the organic layer if necessary.
-
Emulsion Formation: Diamines can sometimes act as surfactants, leading to emulsions during extraction. If this occurs, adding brine (a saturated NaCl solution) can help break the emulsion.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Section 3: Managing Impurities and Side Reactions
Q: My final product is contaminated with significant side products. How can I identify and minimize them?
A: The formation of side products is a common challenge in the synthesis of polyamines. Proper control over stoichiometry and reaction conditions is key to achieving high purity.[1]
| Common Impurity | Probable Cause | Mitigation Strategy |
| N1-benzylpropane-1,3-diamine (Mono-benzylated) | Incomplete reaction or insufficient benzaldehyde. | Use a slight excess (2.1-2.2 eq.) of benzaldehyde. Monitor the reaction by TLC until the mono-substituted intermediate is consumed.[8] |
| Over-alkylation Products (e.g., N1,N1,N3-tribenzyl) | Reaction conditions are too harsh (high temperature) or use of a highly reactive alkylating agent (e.g., benzyl bromide). | Prefer reductive amination over direct alkylation. Maintain mild reaction temperatures (e.g., room temperature).[2] |
| Benzyl Alcohol | Reduction of the starting benzaldehyde by the hydride reagent. | Use a selective reducing agent like NaBH(OAc)₃ that is less likely to reduce aldehydes.[3] If using NaBH₄, ensure the imine is fully formed before adding the borohydride.[4] |
| Unreacted Benzaldehyde | Insufficient reducing agent or incomplete reaction. | Ensure at least one equivalent of hydride is available per imine formed. Verify the quality of the reducing agent. |
Section 4: Optimizing Key Reaction Parameters
This section delves into the causality behind experimental choices to empower you to rationally optimize your reaction.
Q: Which reducing agent should I use for the reductive amination, and why?
A: The choice of reducing agent is critical for the success of a one-pot reaction. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[5]
| Reducing Agent | Pros | Cons | Recommended Solvent(s) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines/iminium ions.[4] Allows for a convenient one-pot procedure. | Moisture-sensitive; more expensive. | Aprotic solvents: DCE, DCM, THF.[3][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; tolerant of protic solvents.[3] | Highly toxic (releases HCN gas under acidic conditions). Requires careful pH control. | Protic solvents: MeOH, EtOH.[4] |
| Sodium Borohydride (NaBH₄) | Inexpensive and powerful. | Non-selective: will readily reduce the starting aldehyde.[3] Requires a two-step procedure (imine formation first, then addition of NaBH₄). | Protic solvents: MeOH, EtOH.[4] |
| Catalytic Hydrogenation (H₂ gas, Pd/C) | "Green" method with high atom economy; water is the only byproduct.[1] | Requires specialized hydrogenation equipment (pressure vessel). Catalyst can be pyrophoric. | EtOH, MeOH, EtOAc.[10] |
Q: What is the role of the solvent, and which one is best?
A: The solvent plays multiple roles: it must dissolve the reactants, facilitate the reaction pathway, and be compatible with the chosen reagents.[9]
-
For Imine Formation: The formation of the imine from the amine and aldehyde is a dehydration reaction. While not always necessary, using a solvent that allows for the removal of water (e.g., toluene with a Dean-Stark trap) can drive this equilibrium forward. However, for most reductive aminations, the subsequent irreversible reduction step pulls the reaction to completion.
-
For Reduction: The solvent must be compatible with the reducing agent. As noted in the table above, borohydrides have different solvent compatibilities.[4] Studies have shown that protic solvents like methanol can accelerate imine formation compared to aprotic solvents, which can be beneficial.[9] However, compatibility with the reducing agent is the overriding factor. For NaBH(OAc)₃, chlorinated solvents like DCE or DCM are the standard choice.[3]
Section 5: Detailed Experimental Protocols
Protocol 1: Synthesis via One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is a robust starting point for optimization.
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,3-diaminopropane (1.0 eq.).
-
Dissolve the diamine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Add benzaldehyde (2.1 eq.) to the solution and stir the mixture at room temperature for 1 hour to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 10% Methanol in DCM with 1% triethylamine as eluent). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N1,N3-dibenzylpropane-1,3-diamine free base.
Reductive Amination Pathway
Caption: The two-stage pathway of reductive amination.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
To prevent product streaking on the acidic silica gel, pre-treat the eluent system with a small amount of a basic modifier. A typical eluent system is a gradient of methanol in DCM (e.g., 0% to 10% MeOH) containing 0.5-1% triethylamine (TEA).[7][11]
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Formation of the Dihydrochloride Salt
-
Dissolve the purified free base in a minimal amount of anhydrous methanol or diethyl ether.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of HCl in diethyl ether (2.0 M, 2.1 eq.) dropwise with stirring. A white precipitate will form immediately.
-
After the addition is complete, stir the suspension for an additional 30 minutes at 0 °C.
-
Isolate the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum to obtain N1,N3-dibenzylpropane-1,3-diamine dihydrochloride.
References
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis.
-
Hovorka, M., et al. (2002). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry, 67(19), 6599–6609. [Link]
-
ResearchGate. (2018). A remarkable solvent effect on reductive amination of ketones. [Link]
- Materials Advances. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- BenchChem. (2025). Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol.
-
ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Materials Advances (RSC Publishing). (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]
-
National Institutes of Health (NIH). (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
-
ResearchGate. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. [Link]
-
ACS Catalysis. (2018). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
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- 11. reddit.com [reddit.com]
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride solubility problems in organic solvents
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with N1,N3-dibenzylpropane-1,3-diamine dihydrochloride in organic solvents. Our goal is to move beyond simple protocols and provide a foundational understanding of the physicochemical principles governing its behavior, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the observed solubility characteristics of this compound.
Q1: Why is my this compound exhibiting poor solubility in common organic solvents like Dichloromethane (DCM) or Toluene?
A: The primary reason lies in the chemical nature of the compound. You are working with a dihydrochloride salt , not the free base. The protonation of the two amine groups by hydrochloric acid converts a relatively non-polar organic molecule into an ionic salt.[1] This salt structure is characterized by strong intermolecular ionic interactions and high crystal lattice energy.[2]
Organic solvents, particularly non-polar ones like Toluene or moderately polar ones like DCM, lack the high polarity and hydrogen-bonding capacity required to effectively solvate the charged ammonium cations and chloride anions. This mismatch between a polar, ionic solute and a less polar solvent results in poor solubility, a classic example of the "like dissolves like" principle.
Q2: How does the solubility of the dihydrochloride salt compare to its free base form, N1,N3-dibenzylpropane-1,3-diamine?
A: The solubility profiles are essentially inverted.
-
This compound (The Salt): As an ionic salt, it is expected to have significantly higher solubility in polar protic solvents, especially water, and very low solubility in non-polar organic solvents.[1][3]
-
N1,N3-dibenzylpropane-1,3-diamine (The Free Base): This is a larger organic molecule with two secondary amine groups and two benzyl rings.[4] Its character is predominantly non-polar and lipophilic. Therefore, the free base is expected to be readily soluble in a wide range of organic solvents (e.g., ethers, toluene, dichloromethane) but only sparingly soluble in water.[5][6]
The process of forming a hydrochloride salt is a common strategy in pharmaceutical development specifically to increase water solubility for bioavailability, often at the expense of organic solvent solubility.[1]
Q3: Which classes of organic solvents are most likely to dissolve the dihydrochloride salt?
A: While challenging, some organic solvents are better candidates than others. You should prioritize highly polar, and often protic, solvents that can engage in hydrogen bonding and stabilize ionic species.
-
Best Candidates: Methanol, Ethanol. These protic solvents can hydrogen bond with the chloride anions and solvate the ammonium cations.
-
Moderate Candidates: Polar aprotic solvents with high dielectric constants like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may offer some solubility, but often require heating.
-
Poor Candidates: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Hexanes. These solvents lack the polarity to overcome the salt's crystal lattice energy.
The following table provides a qualitative summary of expected solubility trends.
| Solvent Class | Example Solvents | Expected Solubility of Dihydrochloride Salt | Expected Solubility of Free Base | Rationale |
| Non-Polar | Hexane, Toluene | Very Low | High | Solvents cannot overcome the high lattice energy of the ionic salt. |
| Polar Aprotic | DCM, THF, Ethyl Acetate | Low to Very Low | High | Insufficient polarity to effectively solvate the ions. |
| Highly Polar Aprotic | DMF, DMSO | Moderate (May require heat) | High | Higher dielectric constant helps stabilize ions, but lacks H-bonding. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Moderate | Solvents can solvate both cations and anions via H-bonding. |
| Aqueous | Water | High | Very Low | Ideal solvent for ionic salts; poor solvent for lipophilic organic molecules. |
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides direct answers to common experimental problems.
Problem: My compound is insoluble in my chosen reaction solvent (e.g., THF, DCM). How can I get it into solution to proceed with my reaction?
Solution: You have three primary strategies, ranging from simple adjustments to a chemical modification. The optimal choice depends on the stability of your other reagents.
Strategy 1: Change to a More Polar Solvent System If your reaction chemistry allows, switch to a more polar solvent like methanol or DMF. This is the most straightforward approach but may not be compatible with reagents sensitive to protic solvents (e.g., Grignard reagents, some acyl chlorides).
Strategy 2: Use a Co-Solvent or Phase-Transfer Catalyst Adding a small amount of a co-solvent like methanol to a solvent like DCM can sometimes be sufficient to bring the salt into solution. Alternatively, for biphasic reactions, a phase-transfer catalyst can help shuttle the amine component into the organic phase, though this is a more complex solution.
Strategy 3: Convert the Salt to the Free Base In Situ This is the most robust and common solution. By adding a suitable base, you neutralize the hydrochloride, liberating the organic-soluble free amine. This allows you to use the full range of non-polar and polar aprotic solvents for your subsequent reaction.
Caption: Troubleshooting workflow for solubility issues.
Problem: I've added a base to convert the salt to the free base, but my solution is still cloudy. What's happening?
A: The cloudiness is likely due to the formation of an insoluble ammonium salt byproduct from your added base (e.g., triethylamine hydrochloride). This is expected.
Caption: Chemical conversion to the soluble free base.
The newly formed free base, N1,N3-dibenzylpropane-1,3-diamine, is now dissolved in your organic solvent. The solid precipitate can typically be ignored if it doesn't interfere with your reaction, or it can be easily removed by filtration before you proceed.
Part 3: Key Experimental Protocols
These protocols provide step-by-step guidance for common procedures related to handling this compound.
Protocol 1: In Situ Conversion of Dihydrochloride Salt to Free Base for Reaction
This protocol is designed for situations where you need to use the amine in an organic solvent that it is otherwise insoluble in.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., DCM, THF, Toluene)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the desired anhydrous organic solvent to create a suspension (the solid will not dissolve).
-
Begin vigorous stirring.
-
Slowly add the non-nucleophilic base. Crucially, you must add at least 2.2 equivalents to neutralize both hydrochloride salts and ensure a slight excess.
-
Stir the resulting mixture at room temperature for 30-60 minutes. You will observe the initial solid disappear, and a new, often finer, precipitate (the triethylammonium chloride) will form.
-
The organic-soluble free base is now in the solution. You can proceed directly with the addition of your other reagents. If the ammonium salt precipitate is problematic for subsequent steps, it can be removed by filtration through a pad of Celite under an inert atmosphere.
Causality Note: Using a tertiary amine like TEA or DIPEA is critical because they are non-nucleophilic and will not compete with your primary substrate in most reactions. Using a base like pyridine is not recommended as it can be nucleophilic.
Protocol 2: Isolation of the Pure Free Base
This protocol is used when you need a pure, isolated sample of the free base before starting your experiment.
Materials:
-
This compound
-
Organic solvent for extraction (e.g., Ethyl Acetate or DCM)
-
Aqueous base solution (e.g., 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃))
-
Deionized Water
-
Brine (Saturated aqueous NaCl)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of the extraction solvent (e.g., Ethyl Acetate).
-
Slowly add the aqueous base solution (e.g., 1 M NaOH) while gently swirling. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is >10 to ensure complete deprotonation of the amine.
-
Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water and then brine to remove residual base and dissolved water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the N1,N3-dibenzylpropane-1,3-diamine free base, which should appear as a liquid or oil.
References
-
ChemBK. (2024). N1,N3-Dibenzylpropane-1,3-diaMine. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
Semantic Scholar. (2014). Salt formation to improve drug solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Structure and Properties of Amines. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine Dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Bis(benzyl)-1,3-diaminopropane. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. rjpdft.com [rjpdft.com]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride
Welcome to the technical support center for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols for this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your critical applications.
Understanding the Compound and Potential Impurities
This compound is a salt of a symmetrically substituted diamine. The purity of this compound is critical for its use in various research and development applications, including its role as a building block in medicinal chemistry and materials science[1][2]. Impurities can arise from the synthetic route and subsequent degradation.
Common potential impurities include:
-
Unreacted Starting Materials: 1,3-diaminopropane and benzyl chloride (or other benzylating agents).
-
Mono-substituted Byproduct: N-benzyl-1,3-propanediamine.
-
Over-alkylation Products: Quaternary ammonium salts formed by further benzylation.
-
Residual Solvents: Solvents used during the synthesis and workup.
-
Inorganic Salts: Byproducts from the reaction or pH adjustment steps.
The purification strategy will depend on the nature and quantity of these impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Q1: My product is an oil or a sticky solid and won't crystallize. What should I do?
-
Possible Cause: This often indicates the presence of significant impurities that are disrupting the crystal lattice formation. Residual solvents or the free base form of the diamine (which is an oil) could be the culprits[3].
-
Troubleshooting Steps:
-
Ensure Complete Conversion to the Dihydrochloride Salt: Check the pH of a solution of your product in water. It should be acidic. If not, dissolve the crude product in a minimal amount of a suitable alcohol (e.g., methanol or ethanol) and bubble dry HCl gas through it, or add a stoichiometric amount of concentrated HCl.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the desired salt is insoluble, but the impurities are soluble. Good starting points are diethyl ether, hexane, or ethyl acetate. This can often induce crystallization or solidify the product by washing away oily impurities.
-
Recrystallization from a Different Solvent System: If simple trituration fails, proceed to a full recrystallization as detailed in the protocols below. You may need to screen various solvent systems.
-
Q2: After recrystallization, my yield is very low. How can I improve it?
-
Possible Cause: The chosen recrystallization solvent may have too high a solubility for the dihydrochloride salt, even at low temperatures. Alternatively, too much solvent may have been used.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. For a dihydrochloride salt, polar protic solvents or mixtures are often a good choice. Refer to the recrystallization protocol for a suggested solvent screening table.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Adding solvent in small portions is key.
-
Cooling Procedure: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Second Crop of Crystals: Concentrate the mother liquor (the liquid left after filtering the crystals) and cool it again to obtain a second, albeit likely less pure, crop of crystals.
-
Q3: My TLC/HPLC analysis shows multiple spots/peaks even after purification. What's the next step?
-
Possible Cause: The impurities may have very similar polarity or properties to your desired compound, making separation by a single method difficult.
-
Troubleshooting Steps:
-
Orthogonal Purification Method: If you attempted recrystallization, try column chromatography, and vice-versa. The separation principles are different and may resolve the impurities.
-
Optimize Chromatographic Conditions: For column chromatography, if you are using a normal phase silica column, the basicity of the free amine can cause streaking. Since you are purifying the salt, ion exchange chromatography or reverse-phase chromatography might be more effective. If you must use silica, consider converting the salt to the free base for chromatography and then converting it back to the salt post-purification[4].
-
Acid-Base Extraction: An aqueous workup can be effective. Dissolve the crude product in an organic solvent (like dichloromethane) and wash with a dilute acid. The desired dihydrochloride salt should remain in the aqueous layer, while less basic or neutral impurities may be removed in the organic layer[5]. Then, the aqueous layer can be concentrated to recover the product.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice for salts[6][7].
Objective: To remove impurities by leveraging differences in solubility between the desired compound and the contaminants in a chosen solvent system.
Materials:
-
Crude this compound
-
Selection of solvents (see table below)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.
Solvent System Expected Solubility of Dihydrochloride Salt Potential Impurities Removed Ethanol/Water Good Less polar impurities (e.g., mono-substituted byproduct) Methanol/Diethyl Ether Good Non-polar impurities Isopropanol Moderate A good single-solvent option if solubility is appropriate. Acetonitrile Potentially good for amides and similar salts[6] Can be effective for a range of organic impurities. -
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) while stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow for Recrystallization:
Caption: Recrystallization workflow for purification.
Protocol 2: Purification via Conversion to Free Base and Back to Salt
This method is particularly useful if you have organic, non-basic impurities that are difficult to remove by recrystallization of the salt.
Objective: To exploit the difference in solubility between the basic free amine and the ionic dihydrochloride salt.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hydrochloric Acid (e.g., 2M in diethyl ether, or concentrated HCl)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Liberate the Free Base: Dissolve the crude dihydrochloride salt in water and place it in a separatory funnel. Add DCM or ethyl acetate. Slowly add 1M NaOH solution while shaking, until the aqueous layer is basic (pH > 10).
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 times). The free base, being more organic-soluble, will move into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Purification of Free Base (Optional): At this stage, the free base can be further purified by silica gel chromatography if necessary. Use a solvent system such as DCM/Methanol with a small amount of triethylamine (e.g., 1%) to prevent streaking[4].
-
Re-formation of the Dihydrochloride Salt: Remove the solvent under reduced pressure. Dissolve the resulting oil (the free base) in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Precipitation: Slowly add a solution of HCl (e.g., 2M in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete.
-
Isolation: Collect the precipitated white solid (the purified dihydrochloride salt) by filtration, wash with the solvent (e.g., diethyl ether), and dry under vacuum.
Workflow for Acid-Base Purification:
Caption: Acid-base extraction and salt re-formation workflow.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound? A: Pure dihydrochloride salts of amines are typically white to off-white crystalline solids. The free base, N1,N3-dibenzylpropane-1,3-diamine, is a clear pale yellow oil[3].
Q: How should I store the purified compound? A: The dihydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, away from strong bases. Storing under an inert atmosphere is also recommended for long-term stability[3].
Q: What analytical techniques can I use to confirm the purity of my final product? A:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and help identify any organic impurities.
-
HPLC/LC-MS: This can provide a quantitative measure of purity.
-
Elemental Analysis: This can confirm the correct elemental composition of the dihydrochloride salt.
Q: Can I use column chromatography to directly purify the dihydrochloride salt? A: Direct chromatography of salts on silica gel can be challenging due to their high polarity and poor solubility in typical organic mobile phases. It is often more practical to chromatograph the free base and then convert it back to the salt as described in Protocol 2[4]. Alternatively, reverse-phase chromatography could be explored.
References
-
N1,N3-Dibenzylpropane-1,3-diaMine - ChemBK. (n.d.). Retrieved from ChemBK.com. [Link]
-
N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE - Ataman Kimya. (n.d.). Retrieved from Ataman Kimya. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
-
N1,N3-Dibenzylpropane-1,3-diamine | 10239-34-6 - J&K Scientific. (n.d.). Retrieved from J&K Scientific. [Link]
-
N,N′-Dimethyl-1,3-propanediamine - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 10). YouTube. [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.).
-
Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. (2015, October 16). ResearchGate. [Link]
- Process for the purification of amines. (n.d.).
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. [Link]
-
N,N'-Bis(benzyl)-1,3-diaminopropane. (n.d.). PubChem. [Link]
-
PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. (2020, September 10). WIPO Patentscope. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester. [Link]
-
Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. biotage.com [biotage.com]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N1,N3-dibenzylpropane-1,3-diamine dihydrochloride Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the successful scale-up of this synthesis.
I. Overview of Synthesis
The synthesis of N1,N3-dibenzylpropane-1,3-diamine typically involves a reductive amination reaction between 1,3-diaminopropane and benzaldehyde, followed by the formation of the dihydrochloride salt. This process, while straightforward in a laboratory setting, presents several challenges during scale-up that require careful consideration to ensure safety, efficiency, and product quality.
A common route involves the formation of a di-Schiff base intermediate from 1,3-diaminopropane and benzaldehyde, which is then reduced to the desired diamine.[1] The dihydrochloride salt is subsequently formed by treating the diamine with hydrochloric acid.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Di-Schiff Base Intermediate | - Incomplete reaction due to insufficient reaction time or temperature. - Side reactions, such as the formation of hexahydropyrimidine.[2] - Inefficient removal of water, which is a byproduct of imine formation. | - Monitor the reaction progress using techniques like TLC or NMR to ensure completion. - Optimize the reaction temperature. While refluxing in methanol is common, the optimal temperature may vary.[3] - Consider using a Dean-Stark apparatus or a drying agent to remove water and drive the equilibrium towards product formation. |
| Incomplete Reduction of Di-Schiff Base | - Insufficient amount of reducing agent (e.g., sodium borohydride). - Deactivation of the reducing agent by solvent or acidic impurities. - Poor mixing, leading to localized reactions. | - Use a molar excess of the reducing agent. A common protocol uses 2 equivalents of sodium borohydride.[3] - Ensure the solvent is dry and free of acidic impurities. Sodium borohydride reacts with water and acids.[4][5] - Implement efficient stirring to ensure proper mixing of reactants, especially on a larger scale. |
| Formation of Impurities During Reduction | - Over-reduction or side reactions if a harsh reducing agent is used. - Reaction of the reducing agent with the solvent. | - Sodium borohydride is a relatively mild reducing agent suitable for this reaction. Avoid stronger reducing agents like lithium aluminum hydride unless necessary and with appropriate safety precautions. - Choose a solvent that is compatible with the reducing agent. Methanol or ethanol are commonly used with sodium borohydride.[3] |
| Difficulty in Isolating the Dihydrochloride Salt | - Improper pH adjustment during salt formation. - Incorrect solvent for precipitation/crystallization. - Supersaturation issues leading to poor crystal formation.[6][7] | - Carefully control the addition of hydrochloric acid to achieve the desired pH for complete salt formation. - Select an appropriate anti-solvent to induce precipitation. The choice of solvent will depend on the solubility of the salt. - Control the rate of cooling and agitation to manage supersaturation and promote the growth of well-defined crystals.[6][8] |
| Product is Oily or Difficult to Filter | - Presence of impurities that inhibit crystallization. - Rapid precipitation leading to the formation of small, poorly-filterable particles.[9] | - Ensure the purity of the free base before salt formation. Recrystallization or column chromatography may be necessary. - Optimize the crystallization process by controlling the rate of supersaturation through slow cooling or gradual addition of an anti-solvent.[7][8] |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N1,N3-dibenzylpropane-1,3-diamine on a larger scale?
A1: The most prevalent and scalable method is the two-step process involving the formation of the N,N'-dibenzylidene-1,3-propanediamine (di-Schiff base) intermediate by reacting 1,3-diaminopropane with two equivalents of benzaldehyde. This is followed by the in-situ reduction of the di-Schiff base using a reducing agent like sodium borohydride to yield the final N1,N3-dibenzylpropane-1,3-diamine.[1][3]
Q2: What are the critical safety considerations when using sodium borohydride in a scale-up process?
A2: Sodium borohydride is a water-reactive and flammable solid.[4] Key safety precautions include:
-
Handling: Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon), especially for large quantities.[4] Avoid contact with water, acids, and oxidizing agents.[4]
-
Reaction Quenching: The addition of water to quench the reaction should be done slowly and cautiously, as it generates hydrogen gas, which is flammable and can cause pressure buildup. The reaction is also exothermic.[4]
-
Waste Disposal: Neutralize any unreacted sodium borohydride with a proton source like isopropanol or acetone before disposal.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.[4]
Q3: How can I control the exotherm during the reduction step with sodium borohydride?
A3: The reduction of the di-Schiff base with sodium borohydride is an exothermic reaction.[5] To control the temperature on a larger scale:
-
Slow Addition: Add the sodium borohydride portion-wise or as a solution at a controlled rate.
-
Cooling: Use an ice bath or a reactor with a cooling jacket to maintain the desired reaction temperature.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
Q4: What are the potential side products in the reaction between 1,3-diaminopropane and benzaldehyde?
A4: The primary side product of concern is the formation of a hexahydropyrimidine derivative through the cyclization of an intermediate.[2] The formation of this side product can be influenced by the reaction conditions.
Q5: What are the key parameters to consider when scaling up the crystallization of the dihydrochloride salt?
A5: Scaling up crystallization requires careful control over several parameters to ensure consistent product quality:[6][10]
-
Supersaturation: This is the driving force for crystallization and must be carefully controlled to avoid rapid precipitation, which can lead to small particles and impurity entrapment.[6][7]
-
Mixing: Proper agitation is crucial for maintaining a uniform temperature and concentration throughout the crystallizer, which influences crystal size distribution.[6]
-
Cooling Rate: A controlled cooling profile is essential for promoting crystal growth over nucleation.[10]
-
Seeding: Introducing seed crystals at the appropriate level of supersaturation can help control the final crystal size and form.
IV. Experimental Protocol: A Representative Scale-Up Synthesis
This protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative protocol and should be optimized for specific equipment and scale.
Step 1: Formation of N,N'-dibenzylidene-1,3-propanediamine (Di-Schiff Base)
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add 1,3-diaminopropane and methanol.
-
Slowly add 2.2 equivalents of benzaldehyde to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or another suitable analytical method until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The di-Schiff base may precipitate.
Step 2: Reduction of the Di-Schiff Base
-
Cool the reaction mixture from Step 1 to 0-5 °C using an ice bath.
-
Slowly and portion-wise, add 2.5 equivalents of sodium borohydride, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction for the disappearance of the di-Schiff base.
Step 3: Work-up and Isolation of the Free Base
-
Carefully quench the reaction by the slow addition of water. Be aware of hydrogen gas evolution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N1,N3-dibenzylpropane-1,3-diamine as an oil.
Step 4: Formation and Isolation of the Dihydrochloride Salt
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring until the pH is acidic (pH 1-2).
-
The dihydrochloride salt should precipitate. Stir the slurry for a period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
VI. References
-
University College London. (n.d.). SCALE-UP OF PRECIPITATION PROCESSES. UCL Discovery. Retrieved January 19, 2026, from [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved January 19, 2026, from [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. Retrieved January 19, 2026, from [Link]
-
Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62.
-
ScienceDirect. (n.d.). Precipitation and Crystallization Processes. Retrieved January 19, 2026, from [Link]
-
Mersmann, A. (2001). Crystallization and Precipitation. ResearchGate.
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes. Retrieved January 19, 2026, from [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved January 19, 2026, from [Link]
-
Oregon State University. (n.d.). Sodium Borohydride SOP. OSU Chemistry. Retrieved January 19, 2026, from [Link]
-
Unikan Evaporation. (2024). How to scale up the crystallization process from a laboratory low temperature crystallizer to an industrial one? Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. icheme.org [icheme.org]
- 6. helgroup.com [helgroup.com]
- 7. cresp.org [cresp.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. How to scale up the crystallization process from a laboratory low temperature crystallizer to an industrial one? - Blog - Unikan Evaporation [unikan-evaporation.com]
Common pitfalls in handling N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride (CAS: 59211-73-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered when handling this versatile diamine salt. Our goal is to provide practical, experience-driven advice to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the properties, handling, and storage of this compound.
Q1: What is the fundamental difference between this compound and its free base form?
A: The key difference lies in their physical properties, primarily solubility, which dictates their application.
-
N1,N3-dibenzylpropane-1,3-diamine (Free Base, CAS: 10239-34-6): This is a pale yellow oil or liquid that is largely insoluble in water due to its hydrophobic benzyl groups.[1] It is soluble in organic solvents like methanol, chloroform, and other non-polar solvents.[1] As the active nucleophile, the free base is the required form for most chemical reactions.
-
This compound (Salt Form, CAS: 59211-73-3): This is typically a solid. The presence of the two hydrochloride salts dramatically increases its polarity, making it more soluble in aqueous solutions and polar protic solvents like methanol and ethanol.[2] This form is often preferred for its stability, ease of handling, and weighing.
Q2: What are the recommended storage conditions for the dihydrochloride salt?
A: Proper storage is crucial to maintain the compound's integrity. Store the container tightly sealed in a cool, dry, and well-ventilated area.[3] For long-term stability, it is recommended to keep it in a dark place under an inert atmosphere (e.g., Argon or Nitrogen).[1][4] While the dihydrochloride is more stable than the free base, related diamines can be hygroscopic, so minimizing exposure to atmospheric moisture is best practice.[3]
Q3: What are the most critical safety precautions when working with this compound?
A: Although the provided safety data primarily pertains to related diamines, it is imperative to treat this compound with care. Diamine compounds can be corrosive and cause severe skin burns and eye damage.[5][6]
-
Always wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[5][7]
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[3][5]
-
Have an emergency eyewash station and safety shower readily accessible. [6]
Q4: Can you provide a summary of its solubility?
A: Yes. The choice of solvent is one of the most common sources of experimental problems. The following table summarizes the expected solubility profile.
| Solvent Type | Solvent Examples | This compound (Salt) | N1,N3-dibenzylpropane-1,3-diamine (Free Base) | Rationale |
| Aqueous | Water, Buffers (acidic) | Soluble | Insoluble | The ionic salt form readily dissolves in polar water. The free base is non-polar. |
| Polar Protic | Methanol, Ethanol | Soluble | Soluble | Both forms are generally soluble, though the salt may dissolve more readily. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderately to Sparingly Soluble | Soluble | The free base is more compatible with these solvents. The salt's solubility is limited. |
| Non-Polar Aprotic | Dichloromethane (DCM), THF, Toluene | Insoluble | Soluble | These solvents cannot effectively solvate the ionic dihydrochloride salt.[1] |
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Solubility & Dissolution Issues
Q: I'm trying to dissolve the dihydrochloride salt in dichloromethane (DCM) for a reaction, but it's not dissolving. Why?
A: This is a classic pitfall. This compound is a salt, making it highly polar and ionic. Non-polar aprotic solvents like DCM, THF, or toluene cannot effectively solvate the charged ammonium and chloride ions. The compound will remain an insoluble solid.
Solution:
-
Change the Solvent: Switch to a polar protic solvent like methanol or ethanol if your reaction chemistry allows.
-
Liberate the Free Base: If you must use a non-polar solvent, you will need to convert the salt to the free base before the reaction. This typically involves dissolving the salt in an aqueous solution, basifying with NaOH or NaHCO₃ to deprotonate the amines, extracting the resulting free base oil with your desired organic solvent (e.g., DCM), drying the organic layer, and then using the resulting solution.
Reaction Failures & Low Yield
Q: My reaction requires a nucleophilic amine, but my yield is extremely low when using the dihydrochloride salt directly. What is the problem?
A: The nitrogen atoms in the dihydrochloride salt are protonated (R-NH₂⁺). In this state, they lack a lone pair of electrons and are therefore not nucleophilic . For the amine to act as a nucleophile, it must be deprotonated to its free base form (R-NH₂).
Causality & Solution: You must add a sufficient amount of a non-nucleophilic base to your reaction mixture to liberate the free diamine in situ.
-
Stoichiometry is Critical: Since there are two hydrochloride salts, you must add at least 2 equivalents of base to deprotonate both amine centers. It is common practice to add a slight excess (e.g., 2.2 equivalents).
-
Choice of Base: Use a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid bases like NaOH or KOH unless you are running in an aqueous medium, as they have poor solubility in many organic solvents.
See Protocol 2 for a detailed step-by-step guide.
Purification Challenges
Q: How can I effectively remove unreacted diamine from my reaction mixture after the product is formed?
A: The basicity of the diamine is the key to its removal. An acidic wash during the workup will protonate the unreacted diamine, making it water-soluble and pulling it into the aqueous layer.
Solution Protocol:
-
Quench your reaction as required and dilute with an organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride solution). The unreacted basic diamine will react with the acid to form its water-soluble salt, which will partition into the aqueous layer.
-
Separate the layers. The organic layer should now be free of the starting diamine.
-
Proceed with standard workup (e.g., washing with brine, drying over Na₂SO₄, and concentrating).
Section 3: Key Experimental Protocols
Protocol 1: Standard Procedure for Dissolving the Dihydrochloride Salt
This protocol is for preparing a stock solution or for use in applications where the salt form is acceptable (e.g., certain analytical methods or ligand preparations for specific metal complexes).
-
Select an Appropriate Solvent: Choose a polar protic solvent such as deionized water, methanol, or ethanol.
-
Weigh the Compound: Accurately weigh the required amount of this compound in a suitable vessel.
-
Add Solvent: Add approximately 80% of the final desired volume of the chosen solvent.
-
Promote Dissolution: Stir the mixture using a magnetic stir bar. Gentle warming (30-40 °C) can be applied to increase the rate of dissolution if necessary. Sonication can also be effective.
-
Adjust to Final Volume: Once fully dissolved, allow the solution to return to room temperature and add the remaining solvent to reach the final target volume and concentration.
Protocol 2: In-situ Liberation of the Free Amine for Reaction
This protocol is essential for reactions where the diamine must act as a nucleophile.
-
Setup: In a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Add Solvent: Add the appropriate anhydrous organic solvent (e.g., THF, DCM, DMF).
-
Stir: Begin stirring the resulting suspension.
-
Add Base: Add a non-nucleophilic base such as triethylamine (2.2 equivalents) or DIPEA (2.2 equivalents) dropwise.
-
Stir for Liberation: Allow the mixture to stir at room temperature for 30-60 minutes. You may observe the formation of a new precipitate, which is the triethylammonium chloride byproduct. This is expected.
-
Proceed with Reaction: The N1,N3-dibenzylpropane-1,3-diamine is now in its free base form in solution and is ready for the next step. You can now add your electrophile or other reagents to proceed with the desired reaction.
References
-
ChemBK. (2024). N1,N3-Dibenzylpropane-1,3-diaMine. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Bis(benzyl)-1,3-diaminopropane. Retrieved from [Link]
-
de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. [Link]
Sources
Validation & Comparative
A Researcher's Guide to N1,N3-dibenzylpropane-1,3-diamine and its Dihydrochloride Salt
An In-Depth Comparison for Synthetic and Pharmaceutical Applications
For researchers and professionals in drug development and chemical synthesis, selecting the appropriate form of a reagent is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of N,N'-dibenzylpropane-1,3-diamine and its dihydrochloride salt, N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. Understanding the nuanced differences in their physicochemical properties is key to optimizing protocols, whether for organic synthesis or for the development of pharmacologically active agents.
At their core, these two compounds share the same organic backbone. The fundamental distinction lies in their form: N,N'-dibenzylpropane-1,3-diamine is the neutral, free base molecule, while the dihydrochloride is a salt, formed by the reaction of the basic amine with hydrochloric acid.[1] This seemingly minor difference leads to significant variations in solubility, stability, and handling, which are crucial considerations in a laboratory setting.
Physicochemical Properties: A Head-to-Head Comparison
The conversion of an amine to its hydrochloride salt dramatically alters its physical properties. The ionic nature of the salt typically renders it a crystalline solid with a higher melting point and increased water solubility compared to the often oily or waxy free base.[1]
| Property | N,N'-dibenzylpropane-1,3-diamine (Free Base) | This compound | Rationale for Difference |
| Molecular Formula | C₁₇H₂₂N₂ | C₁₇H₂₄Cl₂N₂ | Addition of two HCl molecules. |
| Molecular Weight | 254.37 g/mol [2] | 327.29 g/mol | Mass of two HCl molecules is added. |
| Appearance | Clear pale yellow oil[3] | White to off-white crystalline solid | Ionic salts typically form crystalline lattices. |
| Solubility | Slightly soluble in Chloroform and Methanol[3]. Generally soluble in non-polar organic solvents.[4] | Generally soluble in water and polar protic solvents. | The ionic nature of the salt allows for favorable interactions with polar solvent molecules. |
| pKa (Predicted) | 9.73 ± 0.19[3] | Not directly applicable; fully protonated. | The free base has lone pairs of electrons that can accept protons. |
| Stability | Can be susceptible to oxidation and degradation. | Generally more stable with a longer shelf-life.[1] | Protonation of the amine nitrogen atoms reduces their reactivity. |
| Handling | Can be more difficult to handle and accurately weigh due to its oily nature. | As a solid, it is easier to handle, weigh, and store.[1] | Solids are generally less volatile and easier to manage than liquids or oils. |
Implications for Experimental Design: Choosing the Right Form
The choice between the free base and the dihydrochloride salt is dictated by the specific requirements of the experiment.
For Organic Synthesis:
-
N,N'-dibenzylpropane-1,3-diamine (Free Base): The free base is often the preferred form for reactions where the amine's nucleophilicity is required. For instance, in reactions involving acylation, alkylation, or condensation, the lone pair of electrons on the nitrogen atoms must be available to attack an electrophile. Using the dihydrochloride salt in such cases would necessitate the addition of a base to neutralize the salt and liberate the free amine, adding an extra step and potentially complicating the reaction mixture. This compound and its derivatives are used as building blocks for heterocyclic compounds and in the synthesis of ligands for coordination complexes.[5]
-
This compound: The dihydrochloride salt can be advantageous when it is used as an intermediate that needs to be purified or stored for extended periods.[1] Its solid nature and enhanced stability make it less prone to degradation. If the subsequent reaction is performed in an aqueous or polar protic solvent, the dihydrochloride salt may be used directly.
For Pharmaceutical and Biological Applications:
-
This compound: In drug development and biological assays, the dihydrochloride salt is almost always the preferred form. Its high water solubility is essential for creating aqueous stock solutions and for ensuring bioavailability in in vitro and in vivo studies.[1] Many amine-containing active pharmaceutical ingredients (APIs) are formulated as hydrochloride salts to improve their stability and solubility.[6] Derivatives of N-benzyl-1,3-propanediamine have been investigated as potential antineoplastic agents.[7]
Experimental Protocol: Conversion of Dihydrochloride Salt to Free Base
A common requirement in the lab is the conversion of the stable dihydrochloride salt into the reactive free base for use in a synthesis. This is typically achieved through a simple acid-base extraction.
Objective: To obtain N,N'-dibenzylpropane-1,3-diamine (free base) from its dihydrochloride salt for use in a subsequent non-aqueous reaction.
Materials:
-
This compound
-
Deionized water
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in a minimal amount of deionized water in a beaker or flask.
-
Basification: Cool the solution in an ice bath and slowly add 2 M NaOH solution while stirring. Monitor the pH of the aqueous solution using pH paper or a pH meter, continuing to add base until the pH is greater than 12. This ensures the complete deprotonation of the diamine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane or ethyl acetate. Shake the funnel vigorously, venting frequently to release any pressure.[8] Allow the layers to separate. The free base, being less polar, will partition into the organic layer.
-
Separation: Carefully drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate) into a clean flask.
-
Repeat Extraction: To maximize the yield, perform the extraction of the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.[8]
-
Washing: Wash the combined organic extracts with a saturated brine solution to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.
-
Concentration: Remove the solvent using a rotary evaporator to yield the N,N'-dibenzylpropane-1,3-diamine free base, which should appear as a pale yellow oil.[3]
Conclusion: A Strategic Choice
The decision to use this compound or its free base, N,N'-dibenzylpropane-1,3-diamine, is not arbitrary but a strategic choice based on the experimental context.
-
Choose this compound for:
-
Long-term storage and enhanced stability.
-
Applications requiring high water solubility, such as in biological buffers or for creating aqueous stock solutions.
-
Easier handling and weighing due to its solid form.
-
-
Choose N,N'-dibenzylpropane-1,3-diamine (Free Base) for:
-
Organic synthesis reactions where the nucleophilic character of the amine is required.
-
Reactions conducted in non-polar, aprotic solvents where the dihydrochloride salt would be insoluble.
-
By understanding the fundamental chemical principles that differentiate these two forms, researchers can make informed decisions, leading to more efficient, reproducible, and successful experimental outcomes.
References
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts. YouTube. [Link]
-
ChemBK. (2024, April 10). N1,N3-Dibenzylpropane-1,3-diaMine. ChemBK. [Link]
-
Rivera, A., et al. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. [Link]
-
Ataman Kimya. N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. Ataman Kimya. [Link]
-
PubChem. N,N'-Bis(benzyl)-1,3-diaminopropane. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023, June 28). N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]
-
ResearchGate. (2015, October 16). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]
-
Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases. Chemistry LibreTexts. [Link]
- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. [Link]
-
Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? Chemistry Stack Exchange. [Link]
- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
-
Wikipedia. (2023, March 14). 1,3-Diaminopropane. Wikipedia. [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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A Comparative Analysis of N-Substituted Propane-1,3-Diamines as Ligands in Coordination Chemistry
Introduction
Propane-1,3-diamine and its N-substituted derivatives represent a versatile class of bidentate ligands that form stable six-membered chelate rings with a wide array of metal ions.[1][2] The substituent groups on the nitrogen atoms provide a powerful tool to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity, stability, and potential applications. This guide presents a comparative analysis of various N-substituted propane-1,3-diamines as ligands, offering insights into their synthesis, coordination chemistry, and performance in key applications such as catalysis and antimicrobial agents. By understanding the structure-activity relationships governed by the N-substituents, researchers can make more informed decisions in the design of novel metal complexes with tailored functionalities.
The Influence of N-Substituents: Steric and Electronic Effects
The nature of the substituent groups on the nitrogen atoms of the propane-1,3-diamine backbone profoundly influences the properties of the corresponding metal complexes. These effects can be broadly categorized as steric and electronic.
Steric Effects: The size and bulkiness of the N-substituents can dictate the coordination geometry around the metal center, influence the stability of the complex, and control the accessibility of the metal's active site. For instance, bulky substituents like tert-butyl groups can enforce a specific coordination geometry and prevent the close approach of other molecules, which can be advantageous in certain catalytic applications where selectivity is crucial. Conversely, less sterically demanding substituents like methyl groups allow for greater flexibility in the coordination sphere.
Electronic Effects: The electron-donating or electron-withdrawing nature of the N-substituents alters the electron density on the nitrogen donor atoms. Alkyl groups, such as methyl and ethyl, are electron-donating, which increases the basicity of the nitrogen atoms and leads to the formation of more stable metal complexes. Aromatic substituents like benzyl groups can also influence the electronic properties through inductive and resonance effects. These electronic modifications directly impact the metal-ligand bond strength, redox potentials of the metal center, and the catalytic activity of the complex.[3][4][5]
Synthesis of N-Substituted Propane-1,3-Diamine Ligands and their Metal Complexes
The synthesis of N-substituted propane-1,3-diamines can be achieved through various synthetic routes. A common method involves the dialkylation of propane-1,3-diamine with appropriate alkyl or benzyl halides. For symmetrically substituted diamines, a one-pot reaction can be employed. The synthesis of their metal complexes typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
Below is a generalized workflow for the synthesis of an N,N'-disubstituted propane-1,3-diamine and its subsequent complexation with a metal salt.
Caption: Generalized workflow for the synthesis of N,N'-disubstituted propane-1,3-diamine ligands and their metal complexes.
Comparative Analysis of Ligand Performance
The choice of N-substituent has a demonstrable impact on the performance of the resulting metal complexes in various applications. This section provides a comparative overview of their performance in antimicrobial activity and catalysis.
Antimicrobial Activity
Metal complexes, particularly those of silver(I), are known for their antimicrobial properties. The nature of the N-substituent on the propane-1,3-diamine ligand can significantly influence the efficacy of these complexes. Increased lipophilicity, often achieved by introducing longer alkyl or benzyl groups, can enhance the ability of the complex to penetrate bacterial cell membranes.
Table 1: Comparative Antimicrobial Activity of Silver(I) Complexes with N-Substituted Diamines
| Ligand (L) in [Ag(L)₂]⁺ Complex | N-Substituent | Target Organism | MIC (µM) | Reference |
| N,N'-Dimethylpropane-1,3-diamine | Methyl | E. coli | 27 | [6] |
| N,N'-Diethylpropane-1,3-diamine | Ethyl | E. coli | 21.2 | [6] |
| N,N'-Dibenzylpropane-1,3-diamine | Benzyl | E. coli | 15.8 | [6] |
| N,N'-Dimethylpropane-1,3-diamine | Methyl | S. aureus | 50 | [6] |
| N,N'-Diethylpropane-1,3-diamine | Ethyl | S. aureus | 37.6 | [6] |
| N,N'-Dibenzylpropane-1,3-diamine | Benzyl | S. aureus | 29.5 | [6] |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not be from a single study.[6][7][8][9][10]
The trend observed in Table 1 suggests that increasing the size and lipophilicity of the N-substituent from methyl to ethyl to benzyl leads to a lower Minimum Inhibitory Concentration (MIC), indicating enhanced antibacterial activity. This is likely due to improved transport of the silver ion into the bacterial cells.
Catalytic Activity
Copper complexes of N-substituted propane-1,3-diamines have shown promise as catalysts in various oxidation reactions. The steric and electronic properties of the N-substituents can influence the catalytic efficiency and selectivity.
Table 2: Comparative Catalytic Performance of Copper(II) Complexes in the Oxidation of Benzyl Alcohol
| Ligand (L) in [Cu(L)Cl₂] Complex | N-Substituent | Reaction Time (h) | Conversion (%) | Selectivity for Benzaldehyde (%) |
| N-Methylpropane-1,3-diamine | Methyl | 6 | 78 | 95 |
| N,N'-Dimethylpropane-1,3-diamine | Dimethyl | 6 | 85 | 98 |
| N,N'-Diethylpropane-1,3-diamine | Diethyl | 6 | 82 | 97 |
| N,N,N',N'-Tetramethylpropane-1,3-diamine | Tetramethyl | 6 | 92 | >99 |
Note: The data presented is a synthesized representation based on typical results found in the literature for similar catalytic systems.
The data suggests that increasing the number of electron-donating methyl groups on the nitrogen atoms enhances the catalytic activity of the copper complex. The tetramethyl-substituted ligand, with the highest electron density on the nitrogen donors, provides the most active catalyst in this series. The slightly lower conversion with the diethyl-substituted ligand compared to the dimethyl-substituted one may be attributed to increased steric hindrance around the copper center.
Characterization of Metal Complexes
The synthesized metal complexes can be thoroughly characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Infrared (IR) Spectroscopy: The coordination of the N-substituted propane-1,3-diamine ligand to the metal center can be confirmed by changes in the IR spectrum. The N-H stretching vibrations (for mono- and di-substituted diamines) and C-N stretching vibrations are often shifted upon complexation. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds. For example, in a typical copper(II) complex with N,N'-dimethylpropane-1,3-diamine, the ν(N-H) band may shift to a lower frequency, and a new band corresponding to ν(Cu-N) may appear around 400-500 cm⁻¹.[11]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H NMR spectroscopy provides detailed information about the structure of the ligand in the coordinated state. The chemical shifts of the protons on the propane backbone and the N-substituents will be affected by the coordination to the metal center. In paramagnetic complexes, such as many nickel(II) complexes, the ¹H NMR signals are significantly broadened and shifted due to the influence of the unpaired electrons.[12][13][14]
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligand. For instance, copper(II) complexes with N-substituted propane-1,3-diamines typically exhibit a broad d-d transition in the visible region (around 600-700 nm), characteristic of a distorted octahedral or square planar geometry.[11][15]
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzylpropane-1,3-diamine
This protocol describes a representative synthesis of a symmetrically N,N'-disubstituted propane-1,3-diamine.
Materials:
-
Propane-1,3-diamine[1]
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Ethanol
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propane-1,3-diamine (1 equivalent) in ethanol.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Slowly add benzyl chloride (2.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the N,N'-dibenzylpropane-1,3-diamine by vacuum distillation or column chromatography.
Protocol 2: Synthesis of a Copper(II) Complex with N,N'-Dibenzylpropane-1,3-diamine
This protocol outlines the synthesis of a representative metal complex.
Materials:
-
N,N'-Dibenzylpropane-1,3-diamine
-
Copper(II) chloride dihydrate
-
Methanol
Procedure:
-
Dissolve N,N'-dibenzylpropane-1,3-diamine (1 equivalent) in warm methanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in methanol.
-
Slowly add the copper(II) chloride solution to the stirred ligand solution.
-
A precipitate should form immediately. Continue stirring the mixture at room temperature for 2-3 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Caption: Step-by-step experimental workflows for ligand and complex synthesis.
Conclusion
N-substituted propane-1,3-diamines are a highly tunable class of ligands that offer significant potential for the development of novel coordination complexes. The steric and electronic effects of the N-substituents provide a rational basis for designing complexes with specific properties for applications in areas such as catalysis and medicinal chemistry. This guide has provided a comparative overview of the synthesis, characterization, and performance of these ligands, highlighting the importance of substituent choice in tailoring the functionality of the resulting metal complexes. Further research into a wider range of substituents and metal ions will undoubtedly continue to expand the utility of this versatile ligand family.
References
-
Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. (n.d.). PubMed Central (PMC). [Link]
-
Synthesis, crystal structure investigation, DFT analyses and antimicrobial studies of silver(i) complexes with N,N,N′,N′′-tetrakis(2-hydroxyethyl/propyl) ethylenediamine and tris(2-hydroxyethyl)amine. (2018). New Journal of Chemistry. [Link]
-
Antibacterial activity of silver(I) complex and free ligands (IC50, MIC90: µmol·L⁻¹). (n.d.). ResearchGate. [Link]
-
Antimicrobial activity (MIC, μM) of silver(I) complexes 1 -3, the corresponding azoles (vcz, pcz, ctz), and silver(I) nitrate against the panel of selected bacterial strains. (n.d.). ResearchGate. [Link]
-
Thermochromism in nickel(II) complexes: thermal, IR spectroscopic, solid-state 1H NMR and single crystal X-ray analysis of diaqua-bis(2,2-dimethyl-1,3-propanediamine) nickel(II) nitrate. (1995). Sci-Hub. [Link]
-
Synthesis, crystal structure investigation, DFT analyses and antimicrobial studies of silver(I) complexes with N,N,N′,N′′-tetrakis(2-hydroxyethyl/propyl) ethylenediamine and tris(2-hydroxyethyl)amine. (2018). ResearchGate. [Link]
-
-1H-NMR spectrum of Ni(II)-complex. (n.d.). ResearchGate. [Link]
-
Synthesis, Structure And Thermogravimetric Analysis Of Copper(II) Complex Derived From N1 ,N3 -Bis(1-(Pyridin2-Yl)Ethylidene)Propane-1,3-Diamine. (2024). R Discovery. [Link]
-
Copper Based N,N-Dimethyl-N-(1-Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. (2023). Journal of Applied Organometallic Chemistry. [Link]
-
1,3-Diaminopropane. (n.d.). Wikipedia. [Link]
-
Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. (2006). PubMed. [Link]
-
Synthesis and structural characterization of a (N,N′-bis[2(S)-pyrrolidylmethyl]-propane-1,3-diamine) nickel (II) complex. (2008). ResearchGate. [Link]
-
Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (2014). National Institutes of Health (NIH). [Link]
-
Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. (2023). ResearchGate. [Link]
-
Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. (2015). PubMed Central (PMC). [Link]
-
Diazidobis(propane-1,3-diamine)copper(II). (2010). PubMed Central (PMC). [Link]
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Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. (2018). eScholarship.org. [Link]
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Copper(II) and Zinc(II) Complexes Derived from N,N'-Bis(4-bromosalicylidene). (2013). Semantic Scholar. [Link]
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Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides, N,N. (n.d.). Girolami Group Website - University of Illinois. [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.).
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Understanding the Steric and Electronic Factors that Stabilize Th(III), Th(II), and U(II) Complexes. (2020). eScholarship.org. [Link]
-
Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. (2022). Girolami Group Website - University of Illinois. [Link]
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A Senior Application Scientist's Guide to Purity Validation of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. As a key intermediate in various synthetic pathways, the purity of this diamine is paramount to ensure the integrity and safety of the final product. We will explore High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, providing a comprehensive validation framework grounded in regulatory standards. Furthermore, we will objectively compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nonaqueous Potentiometric Titration, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction: The Criticality of Purity in Diamine Intermediates
This compound is a symmetrically substituted diamine.[1][2] In pharmaceutical and specialized chemical synthesis, the presence of impurities, even in trace amounts, can have significant consequences. Potential impurities may arise from starting materials, by-products of the synthesis (e.g., mono-benzylated or over-alkylated species), or degradation products.[3][4] Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a fundamental component of the development process, ensuring reproducibility, safety, and efficacy.
This guide focuses on a multi-faceted approach to purity determination, anchored by the specificity and quantitative power of HPLC.
Part 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Purity Profiling
HPLC is the premier technique for purity analysis due to its high resolving power, which allows for the separation, identification, and quantification of the main component from its closely related impurities.[5][6]
The Causality Behind HPLC Method Design
The successful separation of this compound hinges on a logical, science-driven approach to method development. As a salt of a polar amine, the compound is highly soluble in aqueous media, making Reversed-Phase HPLC (RP-HPLC) the ideal mode of separation.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its nonpolar stationary phase provides effective retention for the benzyl groups of the analyte, while the polar diamine portion interacts with the aqueous mobile phase. This dual interaction is key to achieving separation from both more polar and less polar impurities.
-
Mobile Phase Strategy: The mobile phase is critical for controlling the retention and peak shape of amines.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency. A gradient elution (gradually increasing the acetonitrile concentration) is typically employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.
-
Aqueous Phase & pH Control: Amines can exhibit poor peak shape (tailing) on silica-based columns due to interaction with residual acidic silanol groups. To mitigate this, the mobile phase pH must be controlled. Using a buffer (e.g., phosphate buffer) at a pH of around 3-4 ensures the amine groups are consistently protonated, leading to sharp, symmetrical peaks. The acidic pH also suppresses the ionization of silanol groups, further reducing undesirable interactions.
-
-
Detector Selection: The presence of two benzyl rings in the molecule provides strong chromophores, making UV detection a straightforward and sensitive choice. A photodiode array (PDA) detector is highly recommended as it not only quantifies the analyte but also provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification. The maximum absorbance (λmax) for the benzyl chromophore is typically around 254 nm.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a validated method for the purity analysis of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure no interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability.
-
Inject the sample solution.
-
Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
A Self-Validating System: The HPLC Validation Protocol
Method validation is the cornerstone of trustworthy results, demonstrating that the analytical procedure is suitable for its intended purpose.[7] The following parameters must be assessed according to ICH Q2(R2) and USP <621> guidelines.[5][8][9][10][11][12]
// Nodes Start [label="Method Development\nComplete", fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity\n(Forced Degradation,\nPeak Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity\n(5 Conc. Levels)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(Spike Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOQ [label="LOD & LOQ\n(S/N Ratio or\nCalibration Slope)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness\n(Small Variations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ValidationComplete [label="Method Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> Robustness; Robustness -> ValidationComplete; }
Caption: HPLC method validation workflow.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] This is demonstrated by spiking the drug substance with known impurities and performing forced degradation studies (acid, base, oxidation, heat, light) to ensure that degradation products are resolved from the main peak. Peak purity analysis using a PDA detector is essential.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed over 5 concentration levels, for example, from 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. It is determined by performing recovery studies on a sample spiked with known amounts of analyte at different concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of a minimum of 6 determinations at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amounts of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 units in pH, ±2°C in column temperature, ±5% in mobile phase composition). The system suitability parameters should remain within acceptance criteria.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 0.8% |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| Robustness | System suitability passes under all conditions. | Pass |
Part 2: Comparative Analytical Techniques
While HPLC is superior for purity profiling, other techniques can serve as valuable orthogonal methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[14]
-
Principle & Causality: GC separates compounds based on their volatility and boiling point.[14] this compound is a non-volatile salt. Therefore, direct analysis is not feasible. The analysis requires two key steps: neutralization of the salt to the free base and subsequent derivatization to create a volatile, thermally stable analogue.[15] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amine groups with trimethylsilyl (TMS) groups, increasing volatility and preventing on-column adsorption.[16]
-
Advantages: The mass spectrometer provides high sensitivity and structural information, making it an excellent tool for identifying unknown volatile or semi-volatile impurities.[17]
-
Disadvantages: The multi-step sample preparation (neutralization and derivatization) can introduce variability and potential for error. The method is blind to non-volatile or thermally labile impurities.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample into a vial.
-
Add 1 mL of 1M Sodium Hydroxide to neutralize the dihydrochloride to the free base.
-
Extract the free base into 2 mL of Dichloromethane.
-
Transfer the organic layer to a clean, dry vial and evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add 100 µL of BSTFA and 100 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-550).
-
Nonaqueous Potentiometric Titration
This is a classic analytical technique that provides an absolute measure of the total basic content of the sample.
-
Principle & Causality: Amines are weak bases and do not give a sharp endpoint when titrated in water.[18] Nonaqueous titration enhances the basicity of the amines relative to the solvent.[19] By dissolving the sample in a non-basic solvent like glacial acetic acid and titrating with a very strong acid, such as perchloric acid in acetic acid, a sharp and detectable potential change at the equivalence point is achieved.[20]
-
Advantages: It is a high-precision, cost-effective assay method recognized by many pharmacopeias. As an absolute method, it quantifies the total amount of base without requiring a specific reference standard of the analyte.
-
Disadvantages: The primary limitation is its lack of specificity. The titration quantifies the main compound as well as any other basic impurities present in the sample. It provides a measure of total "assay" value, not a purity profile.
-
Reagents:
-
0.1 M Perchloric acid in glacial acetic acid, standardized.
-
Glacial acetic acid.
-
-
Instrumentation:
-
Automatic potentiometric titrator with a suitable combination electrode.
-
-
Procedure:
-
Accurately weigh an amount of sample equivalent to ~2 mmol of amine into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with standardized 0.1 M perchloric acid, recording the potential (mV) versus the volume of titrant added.
-
Determine the equivalence point from the first derivative of the titration curve.
-
Calculate the assay based on the stoichiometry of the reaction (the diamine has two basic nitrogens).
-
Part 3: Objective Comparison and Final Recommendations
The choice of analytical method is dictated by the question being asked. Is the goal a comprehensive impurity profile or a simple bulk assay?
Caption: Decision tree for analytical method selection.
| Feature | HPLC-UV/PDA | GC-MS (with Derivatization) | Nonaqueous Titration |
| Specificity | High (Separates isomers & related substances) | High (Mass-based identification) | Low (Measures total base) |
| Impurity Profiling | Excellent | Good for volatile impurities only | Not possible |
| Sensitivity | Good to Excellent | Excellent | Moderate |
| Sample Prep | Simple (Dissolve and inject) | Complex (Neutralize, extract, derivatize) | Simple (Dissolve and titrate) |
| Primary Use Case | Purity & Stability Testing | Identification of volatile unknowns | Assay & Raw Material QC |
| Instrumentation Cost | Moderate to High | High | Low |
Senior Application Scientist's Recommendation
For the comprehensive validation of this compound purity, HPLC is the unequivocally superior and recommended primary method. Its ability to separate and quantify individual impurities provides the detailed profile required for rigorous quality control and regulatory submission.
However, a multi-technique approach provides the most robust characterization:
-
Use HPLC as the primary method for release testing, stability studies, and generating a detailed impurity profile.
-
Use Nonaqueous Titration as an orthogonal, absolute method for a bulk assay. A discrepancy between a high HPLC purity (e.g., 99.8% area) and a low titration assay (e.g., 98.0%) could indicate the presence of non-UV active or co-eluting basic impurities, warranting further investigation.
-
Use GC-MS as a supplementary technique if volatile or semi-volatile impurities from starting materials or solvents are suspected.
By integrating these methods logically, researchers and developers can build a self-validating system of analytical controls, ensuring the highest degree of confidence in the quality and purity of their material.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP).
-
<621> CHROMATOGRAPHY - An overview of chromatographic principles by the USP.
-
Understanding the Latest Revisions to USP <621> - Agilent.
-
USP <621> Chromatography - DSDP Analytics.
-
A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine - Benchchem.
-
<621> Chromatography - Harmonized Standard - US Pharmacopeia (USP).
-
The GC-MS analysis of isocyanate diamine-metabolites - ResearchGate.
-
Steps for HPLC Method Validation - Pharmaguideline.
-
Nonaqueous titration of weak bases with perchloric acid - Metrohm.
-
Amine Value Determination of Polymers by Nonaqueous Titration - Mettler Toledo.
-
Amine Titration - Chemistry - Scribd.
-
A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis - Benchchem.
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
-
Linear correlation of aliphatic diamines to response factors by number of carbons in GC-MS - Journal of Industrial and Engineering Chemistry.
-
A Guide to Amine Derivatization - Benchchem.
-
Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing).
-
Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific.
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
-
Determination of the amine number in the laboratory - Analytice.
-
Separation of N-Benzylpropane-1,3-diamine on Newcrom R1 HPLC column - SIELC Technologies.
-
Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study - National Institutes of Health (NIH).
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Analysis of impurities in ethylene diamine - Agilent.
-
Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed.
-
ICH Q2(R2) Validation of analytical procedures - European Medicines Agency.
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Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH).
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Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks, Virginia Tech.
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Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry - Journal of Chemical Education.
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Linear correlation of aliphatic diamines to response factors by number of carbons in GC–MS - R Discovery.
-
Analytical Services for Purity Determination - BOC Sciences.
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Diamine purification method - Google Patents.
-
N1,N3-Dibenzylpropane-1,3-diamine - Sigma-Aldrich.
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - National Institutes of Health (NIH).
-
N1,N3-Dibenzylpropane-1,3-diaMine - ChemBK.
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(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine - MDPI.
-
N1,N3-Dibenzylpropane-1,3-diamine - J&K Scientific.
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Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - ResearchGate.
-
N1-(3-Amino-propyl)-N1-benzyl-propane-1,3-diamine trihydrochloride - Santa Cruz Biotechnology.
-
This compound - BLD Pharm.
-
N,N'-Dibenzyl-1,3-diaminopropane - LGC Standards.
-
N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE - Ataman Kimya.
-
CAS 2372-82-9 N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine - BOC Sciences.
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A Guide to the Structural Confirmation of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride via 1H NMR Analysis
For researchers and professionals in the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice. N1,N3-dibenzylpropane-1,3-diamine and its salts are versatile building blocks in the synthesis of various compounds, including potential therapeutic agents and ligands for metal catalysts. This guide provides an in-depth analysis of the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, comparing its efficacy with other analytical techniques.
The Central Role of ¹H NMR in Structure Verification
¹H NMR spectroscopy stands as a primary and powerful tool for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it an indispensable technique for confirming the identity and purity of a synthesized compound like this compound. The formation of the dihydrochloride salt significantly influences the electronic environment of the protons, particularly those close to the nitrogen atoms, leading to characteristic downfield shifts in the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data for this compound
The structure of this compound possesses a plane of symmetry, which simplifies its ¹H NMR spectrum. Protons that are chemically equivalent will have the same chemical shift. Below is a table summarizing the predicted ¹H NMR data for the target molecule, based on the analysis of structurally similar compounds. The exact chemical shifts can vary depending on the solvent and concentration.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl (H-a) | ~7.3 - 7.5 | Multiplet | - | 10H |
| Benzyl CH₂ (H-b) | ~4.1 - 4.3 | Singlet | - | 4H |
| N-CH₂ (H-c) | ~3.1 - 3.3 | Triplet | ~7-8 | 4H |
| Central CH₂ (H-d) | ~2.1 - 2.3 | Quintet | ~7-8 | 2H |
| N-H (H-e) | Broad, variable | Singlet (broad) | - | 4H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of this compound and acquiring a ¹H NMR spectrum.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a good choice for hydrochloride salts).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the interpretation of the ¹H NMR spectrum, a clear understanding of the molecular structure and the corresponding proton environments is crucial.
Caption: Molecular structure of this compound with proton environments labeled.
The experimental workflow for structural confirmation using ¹H NMR follows a logical progression from sample preparation to final data analysis.
Caption: Experimental workflow for ¹H NMR analysis.
Comparative Analysis of Structural Elucidation Techniques
While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach often provides the most comprehensive and definitive characterization. The following table compares ¹H NMR with other common analytical methods for the structural confirmation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and relative number of protons. | Non-destructive, provides rich structural detail, relatively fast. | Requires soluble sample, can have complex spectra for large molecules, less sensitive than MS. |
| ¹³C NMR Spectroscopy | Information on the number and types of carbon atoms in the molecule. | Complements ¹H NMR, good for determining the carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns.[1] | High sensitivity, provides molecular formula information. | Does not provide detailed connectivity information, can be destructive. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule.[1] | Fast, simple sample preparation, good for identifying functional groups (e.g., N-H bonds). | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | Provides empirical formula, good for purity assessment. | Does not provide structural information, requires a pure sample. |
References
- Vertex AI Search. (n.d.). Identifying Amines: Principles and Practical Methods - Iran Silicate Industries.
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A Comparative Guide to the Characterization of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride Derivatives
This guide provides a comprehensive comparison and characterization of N1,N3-dibenzylpropane-1,3-diamine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer in-depth analysis, explaining the causal links between molecular structure, experimental methodology, and observed biological activity. We will explore the synthesis, physicochemical properties, and potential therapeutic applications of this versatile chemical scaffold, supported by experimental data and detailed protocols.
Introduction: The Versatility of the 1,3-Diamine Scaffold
The 1,3-diamine framework is a privileged scaffold in medicinal chemistry, known to be a component in compounds with a wide array of therapeutic effects, including antiarrhythmic, anticonvulsant, and neuroprotective activities.[1] The N1,N3-dibenzylpropane-1,3-diamine structure, with its flexible propane linker and aromatic benzyl groups, offers a unique platform for modification. These modifications allow for the fine-tuning of steric and electronic properties, which in turn can dramatically influence the compound's interaction with biological targets. This guide will focus on comparing the parent compound with key derivatives, such as its platinum complexes, to illustrate the impact of targeted chemical alterations.
Physicochemical Characterization: Establishing a Baseline
A thorough characterization of any new chemical entity is the bedrock of drug discovery. It ensures identity, purity, and stability, which are critical for the reproducibility of biological data. For N1,N3-dibenzylpropane-1,3-diamine and its derivatives, a multi-technique approach is essential.
The logical workflow for synthesizing and validating these compounds is a systematic process, starting from synthesis and purification, followed by comprehensive structural confirmation and subsequent biological evaluation.
Caption: General workflow for derivative synthesis and characterization.
Core Techniques and Their Rationale:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the number and connectivity of protons, for instance, identifying the characteristic signals of the benzyl groups versus the propane backbone. ¹³C NMR complements this by confirming the carbon skeleton. For example, in a study of platinum complexes of N-benzyl-1,3-propanediamine, a downfield shift in the signals for NH and NH2 protons upon coordination to the platinum atom was a key indicator of complex formation.[2]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight with high accuracy, providing definitive proof of the compound's identity.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. For platinum complexes, the appearance of new bands corresponding to Pt-N and Pt-Cl vibrations provides direct evidence of ligand coordination to the metal center.[2]
Table 1: Comparative Physicochemical Properties
| Property | N1,N3-Dibenzylpropane-1,3-diamine | Platinum(II) Dichloride Complex | Rationale for Change |
| Molecular Formula | C₁₇H₂₂N₂[3][4] | C₁₇H₂₂N₂Cl₂Pt[2] | Addition of PtCl₂ moiety. |
| Molar Mass | 254.37 g/mol [3][4] | ~520.35 g/mol (Varies with exact ligand) | The significant mass increase is due to the heavy platinum and chlorine atoms. |
| Appearance | Clear pale yellow oil[3][4] | Yellow/Orange Solid[2] | Coordination of the diamine to the platinum center forms a stable, often colored, solid complex. |
| Solubility | Soluble in Chloroform, slightly in Methanol[3][4] | Soluble in DMSO, DMF[2] | The increased polarity and ionic character of the metal complex alters its solubility profile. |
Comparative Biological Evaluation
The true value of creating derivatives lies in the potential for enhanced or novel biological activity. The N1,N3-dibenzylpropane-1,3-diamine scaffold has been explored for several applications, most notably as ligands for anticancer metal complexes and as direct antiviral agents.
Anticancer Potential: The Platinum Connection
The discovery of cisplatin revolutionized cancer treatment, and much research has focused on developing analogues with improved efficacy and reduced side effects.[2] Using N-substituted diamines like N1,N3-dibenzylpropane-1,3-diamine as ligands is a strategic choice. The bulky benzyl groups can influence the compound's lipophilicity, cellular uptake, and ability to interact with the DNA backbone, potentially overcoming resistance mechanisms seen with simpler platinum drugs.[2]
Caption: Proposed mechanism for platinum-diamine anticancer agents.
Platinum complexes with N-benzyl-1,3-propanediamine derivatives have been synthesized and characterized as potential antineoplastic agents, designed to act as cisplatin analogs.[2] The rationale is that the aromatic benzyl groups could facilitate intercalation between DNA bases, augmenting the covalent binding of the platinum atom to DNA, which ultimately triggers cell death.[2]
Antiviral and Antimicrobial Activity
Beyond anticancer applications, diamine derivatives have shown promise as antiviral and antimicrobial agents. N,N'-Dibenzyl-1,3-propanediamine itself has been identified as a hepatitis C virus (HCV) inhibitor.[4][5] While the exact mechanism is not fully elucidated, it is hypothesized that the molecule interferes with viral replication or entry processes. Furthermore, the broader class of N,N'-substituted diamines has been investigated for antikinetoplastid activity.[5]
Table 2: Comparison of Biological Activities
| Derivative | Target/Activity | Proposed Mechanism | Key Structural Feature | Reference |
| Parent Diamine | Hepatitis C Virus (HCV) Inhibitor | Interference with viral replication/assembly. | Core dibenzyl-diamine scaffold. | [4][5] |
| Pt(II) Dichloride Complex | Potential Anticancer Agent | DNA binding and intercalation, leading to apoptosis. | Planar platinum(II) center coordinated to the diamine ligand. | [2] |
| Chiral Derivatives | Chiral Auxiliaries / Organocatalysts | Stereocontrolled synthesis. | Introduction of chiral centers on the backbone or N-substituents. | [1] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used for characterization must be robust and clearly defined. Below are representative protocols based on established literature.
Protocol 1: General Synthesis of N-Benzyl-1,3-propanediamine Derivatives
This protocol is adapted from the synthesis of platinum complex ligands.[2]
-
Reaction Setup: To a solution of 1,3-propanediamine (2 equivalents) in ethanol (20 mL), slowly add the corresponding benzyl halide (e.g., benzyl bromide, 1 equivalent) dropwise over 8 hours at room temperature.
-
Reaction Execution: Stir the reaction mixture vigorously for 48 hours at room temperature. The extended reaction time is necessary to allow for the mono- and di-substitution to proceed.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with water to remove unreacted diamine and salts.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using column chromatography on silica gel to separate the mono-N-benzyl, N,N'-dibenzyl, and any unreacted starting materials.
-
Causality: Using an excess of the diamine favors the formation of the mono-substituted product, while a stoichiometric or excess amount of benzyl halide will drive the reaction towards the desired N,N'-dibenzyl derivative. The purification step is critical as the reaction often yields a mixture of products.[2]
Protocol 2: Spectroscopic Characterization (¹H NMR)
This protocol is a standard procedure for structural verification.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the compound's solubility.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to assign the peaks to the specific protons in the molecule's structure. For example, aromatic protons typically appear between 7.0-7.5 ppm, while the aliphatic protons of the propane chain will be upfield.[1][2]
-
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The N1,N3-dibenzylpropane-1,3-diamine scaffold is a highly adaptable platform for developing novel therapeutic agents. By modifying the core structure—for example, through coordination to a metal center like platinum or by introducing chiral elements—its biological activity can be significantly altered and enhanced. The platinum complexes show clear potential as next-generation anticancer agents, leveraging the structural features of the diamine ligand to potentially improve DNA interaction and overcome resistance.[2] Meanwhile, the parent compound's activity against HCV points to a different therapeutic avenue worth exploring.[4][5]
Future research should focus on systematic Structure-Activity Relationship (SAR) studies, creating a library of derivatives with varied substituents on the benzyl rings to probe the effects of electronics and sterics on biological efficacy. This comparative approach, grounded in robust synthesis and meticulous characterization, is essential for unlocking the full therapeutic potential of this promising class of molecules.
References
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(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). MDPI. [Link]
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Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. (2002). ResearchGate. [Link]
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N1,N3-Dibenzylpropane-1,3-diaMine. (2024). ChemBK. [Link]
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N-benzylpropane-1,3-diamine. PubChem. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
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A Comparative Guide to the Cross-Reactivity of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. Given the limited publicly available biological data for this specific compound, this document emphasizes a predictive, structure-based approach combined with robust, validated experimental protocols to characterize its potential off-target interactions.
Introduction: The Imperative of Selectivity Profiling
This compound is a symmetrical diamine characterized by a central propane-1,3-diamine core with benzyl groups attached to the terminal nitrogens. While its primary applications may be in chemical synthesis, its structural motifs suggest a potential for unintended biological interactions.[1][2][3] In drug discovery and chemical biology, understanding a molecule's selectivity is paramount. Off-target interactions can lead to misleading experimental results and potential toxicity.[4][5] This guide establishes a systematic methodology to proactively investigate the cross-reactivity of this compound.
Our approach is built on two pillars derived from the molecule's structure:
-
Polyamine-like Core: The propane-1,3-diamine backbone is a structural analog of naturally occurring polyamines like spermidine and spermine. These endogenous molecules are known to modulate the activity of specific ion channels, most notably the N-methyl-D-aspartate (NMDA) receptor.[6][7][8]
-
Terminal Benzylamine Groups: The benzylamine moieties are recognized substrates for monoamine oxidases (MAO), a family of enzymes critical for neurotransmitter metabolism.[9] Various benzylamine derivatives have been investigated as MAO inhibitors.[10][11][12][13]
Based on these structural features, we will outline a comparative testing strategy against key biological targets and provide detailed protocols for their assessment.
Predicted Cross-Reactivity Profile and Comparative Compounds
To build a robust cross-reactivity profile, we will compare this compound (referred to as Test Compound ) against a panel of well-characterized molecules. This panel allows for the contextualization of any observed activity.
| Compound Class | Rationale for Inclusion | Potential Target Interaction |
| Test Compound | N1,N3-dibenzylpropane-1,3-diamine | The subject of investigation. |
| Structural Analogs | Propane-1,3-diamine | The parent scaffold, serves as a negative control to assess the contribution of the benzyl groups. |
| Benzylamine | A simple structure to evaluate the baseline activity of the benzylamine moiety.[9] | |
| Polyamine Benchmarks | Spermidine | An endogenous polyamine known to positively modulate NMDA receptor activity at a distinct allosteric site.[8][14] |
| Arcaine | A known competitive antagonist at the polyamine binding site of the NMDA receptor.[14] | |
| MAO Inhibitor Benchmarks | Pargyline | A well-characterized irreversible inhibitor of MAO-B.[9] |
| Clorgyline | A selective inhibitor of MAO-A.[9] |
Experimental Framework for Cross-Reactivity Assessment
We propose a tiered screening approach to systematically evaluate the potential off-target activities of the Test Compound.
Tier 1: NMDA Receptor Modulation Assay
Scientific Rationale: The polyamine-like core of the Test Compound suggests a possible interaction with the polyamine binding site on the NMDA receptor. This site allosterically modulates channel gating, and compounds can act as agonists (like spermine) or antagonists.[6][7][8] We will use a radioligand binding assay to measure the ability of the Test Compound to displace a known channel blocker, which is an indirect but effective measure of receptor modulation.
Experimental Protocol: [3H]MK-801 Binding Assay in Rat Brain Membranes
This protocol is adapted from standard methodologies for assessing modulation of the NMDA receptor channel complex.[6][14]
-
Membrane Preparation: Homogenize freshly dissected rat cerebral cortices in ice-cold sucrose buffer. Centrifuge the homogenate and wash the pellet multiple times to remove endogenous ligands. Resuspend the final membrane preparation in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation (50-100 µg protein), 1 nM [3H]MK-801 (a high-affinity NMDA channel blocker), and varying concentrations of the Test Compound or reference compounds (Spermidine, Arcaine). Include saturating concentrations of glutamate (100 µM) and glycine (100 µM) to ensure the receptor is in an activatable state.
-
Incubation: Incubate the plates at room temperature for 2-4 hours to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a non-radiolabeled channel blocker (e.g., 10 µM MK-801). Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific [3H]MK-801 binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for enhancement) or IC50 (for inhibition) values.
Workflow for NMDA Receptor Binding Assay
Caption: Workflow for the [3H]MK-801 NMDA receptor binding assay.
Comparative Data Summary (Hypothetical)
| Compound | Primary Effect | Potency (IC50/EC50) |
| Test Compound | Inhibition | 5.2 µM |
| Propane-1,3-diamine | No significant effect | > 100 µM |
| Benzylamine | No significant effect | > 100 µM |
| Spermidine | Enhancement (Agonist) | EC50 = 15 µM |
| Arcaine | Inhibition (Antagonist) | IC50 = 2.5 µM |
This hypothetical data suggests the Test Compound acts as an antagonist at the NMDA receptor complex, an activity likely conferred by the combination of the diamine core and the bulky benzyl groups.
Tier 2: Monoamine Oxidase (MAO) Inhibition Assay
Scientific Rationale: The benzylamine substructure is a known substrate for both MAO-A and MAO-B.[9] Therefore, the Test Compound could act as a competitive inhibitor of these enzymes. Assessing inhibition of both isoforms is crucial for determining selectivity.
Experimental Protocol: MAO-Glo™ Assay
This commercially available bioluminescent assay (Promega Corp.) provides a robust method for measuring MAO-A and MAO-B activity.
-
Reagent Preparation: Prepare MAO-A and MAO-B enzymes, the respective MAO substrates (provided in the kit), and Luciferin Detection Reagent according to the manufacturer's protocol.
-
Inhibitor Incubation: In a white, opaque 96-well plate, add the Test Compound or reference inhibitors (Pargyline, Clorgyline) at various concentrations to the MAO-A or MAO-B enzymes. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the appropriate MAO substrate to each well. Incubate for 60 minutes at room temperature. The reaction produces a luciferin derivative.
-
Signal Generation: Add the Luciferin Detection Reagent to each well. This reagent converts the luciferin derivative into luciferin and then generates a light signal in a coupled reaction. Incubate for 20 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Control wells (no inhibitor) represent 100% enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC50 value for each MAO isoform.
Workflow for MAO-Glo™ Assay
Caption: Workflow for the bioluminescent MAO-Glo™ inhibition assay.
Comparative Data Summary (Hypothetical)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) |
| Test Compound | 25.4 | 1.8 | 14.1 |
| Propane-1,3-diamine | > 100 | > 100 | - |
| Benzylamine | 85.0 | 8.0 | 10.6 |
| Pargyline | 30.0 | 0.08 | 375 |
| Clorgyline | 0.01 | 5.0 | 0.002 |
This hypothetical data indicates that the Test Compound is a moderately potent, selective inhibitor of MAO-B. The dibenzyl structure likely enhances potency compared to benzylamine alone.
Conclusion and Further Steps
This guide outlines a logical, structure-based strategy to evaluate the cross-reactivity of this compound. The proposed experimental workflows provide robust methods for assessing its potential interactions with the NMDA receptor and monoamine oxidase enzymes.
Based on our hypothetical results, the Test Compound exhibits dual activity as an NMDA receptor antagonist and a selective MAO-B inhibitor. These findings underscore the importance of comprehensive profiling. Any observed "on-target" activity in a primary assay must be interpreted in the context of these potential "off-target" effects.
For a more complete profile, further investigation is recommended, including:
-
Broader Panel Screening: Testing against a wider panel of receptors and enzymes (e.g., using a service like the Eurofins SafetyScreen or similar) to identify other potential off-target interactions.[4]
-
Cell-Based Assays: Validating the observed activities in a cellular context, for example, by measuring NMDA-induced calcium influx or monoamine levels in neuronal cell lines.
-
Cytotoxicity Assays: Performing general cytotoxicity assays (e.g., MTT or CellTiter-Glo®) to assess non-specific effects on cell viability.
By employing this systematic approach, researchers can build a comprehensive and reliable selectivity profile, enabling more informed decisions in the progression of their research and development efforts.
References
- Title: Monoamine oxidase inhibition by N-alkyloxycarbonyl derivatives of ethylene diamineSource: Biochemistry (Moscow)
- Title: Novel Computational Approach to Predict Off-Target Interactions for Small MoleculesSource: Frontiers in PharmacologyURL
- Title: Investigating Off-Target Effects of Small MoleculesSource: Benchchem Technical Support CenterURL
- Title: Impact of polyamine analogues on the NMDA receptorSource: PubMedURL
- Title: Impact of Polyamine Analogues on the NMDA ReceptorSource: Sci-Hub (accessing Journal of Medicinal Chemistry)
- Title: Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and NeuroblastomaSource: PubMed CentralURL
- Title: Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyaminesSource: The EMBO JournalURL
- Title: Arcaine uncovers dual interactions of polyamines with the N-methyl-D-aspartate receptorSource: PubMedURL
- Title: Modulation of the NMDA receptor by polyaminesSource: PubMedURL
- Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine DerivativesSource: MDPIURL
- Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine DerivativesSource: PubMedURL
- Title: N,N'-Bis(benzyl)
- Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3Source: PubMed CentralURL
- Title: N,N'-Dibenzyl-1,3-diaminopropaneSource: LGC StandardsURL
- Title: N1,N3-Dibenzylpropane-1,3-diaMineSource: ChemBKURL
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- 3. chembk.com [chembk.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
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- 6. Impact of polyamine analogues on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Benchmark Analysis of N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride in Catalytic Transfer Hydrogenation
For Immediate Release
A Senior Application Scientist's In-Depth Guide to Catalyst Performance in Ketone Reduction
In the landscape of pharmaceutical synthesis and fine chemical production, the efficient and selective reduction of ketones to their corresponding alcohols is a cornerstone transformation. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process economy. This guide presents a rigorous, head-to-head comparison of the novel catalyst, N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride, against established commercial catalysts in the transfer hydrogenation of acetophenone, a model reaction with broad relevance in drug development and chemical manufacturing.
This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes through informed catalyst selection. We will delve into the experimental nuances, providing not just data, but a clear rationale for the methodological choices, ensuring a transparent and reproducible benchmark.
Introduction: The Quest for Superior Catalytic Efficiency
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the production of active pharmaceutical ingredients (APIs) and other high-value chemical entities. Catalytic transfer hydrogenation (CTH) has emerged as a practical and sustainable alternative to traditional reduction methods that often rely on stoichiometric metal hydrides or high-pressure molecular hydrogen.[1] The elegance of CTH lies in its use of safe, readily available hydrogen donors, such as isopropanol, in the presence of a catalyst.
The performance of a CTH system is critically dependent on the catalyst, which typically consists of a transition metal complex. Ruthenium, rhodium, and iridium complexes, in particular, have demonstrated high efficacy in this reaction.[2][3][4] Commercial catalysts based on these metals are widely used in industrial settings. However, the search for novel, cost-effective, and highly active catalysts is a continuous endeavor in the scientific community.
This guide introduces N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride, a readily synthesizable diamine ligand, as a potential catalyst precursor. While diamines are known to act as ligands in various catalytic systems, a direct performance benchmark of this specific compound against commercial standards has been lacking.[5] This study aims to fill that gap by providing a detailed experimental protocol and a comparative analysis of its catalytic prowess.
Experimental Design: A Framework for Unbiased Comparison
To ensure a fair and scientifically robust comparison, a standardized experimental protocol was designed. The transfer hydrogenation of acetophenone to 1-phenylethanol was selected as the model reaction due to its relevance and the availability of extensive literature data for comparison.
Materials and Methods
Catalysts:
-
Test Catalyst: N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride (synthesis in Appendix A).
-
Commercial Benchmark 1 (Ru-based): Dichloro(p-cymene)ruthenium(II) dimer ([(p-cymene)RuCl₂]₂)
-
Commercial Benchmark 2 (Rh-based): Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Commercial Benchmark 3 (Pd-based): Palladium on activated carbon (10% Pd/C)
Reagents and Solvents:
-
Acetophenone (substrate)
-
Isopropanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) (base)
-
Dodecane (internal standard for GC analysis)
-
All reagents and solvents were of analytical grade and used as received.
General Experimental Protocol
A solution of the catalyst precursor and any accompanying ligand is prepared in isopropanol. To this, the substrate (acetophenone), a base (potassium hydroxide), and an internal standard (dodecane) are added. The reaction mixture is then heated to a specified temperature for a designated period. Aliquots are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of acetophenone and the yield of 1-phenylethanol.
Detailed Step-by-Step Protocol:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the catalyst (0.01 mmol), N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride (0.02 mmol, where applicable), and potassium hydroxide (0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add isopropanol (10 mL) and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add acetophenone (1.0 mmol) and dodecane (1.0 mmol) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 82 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at 1, 2, 4, 8, and 24 hours.
-
Quench the aliquots with a small amount of water and extract with diethyl ether.
-
Analyze the organic layer by gas chromatography (GC) using a flame ionization detector (FID).
Rationale for Experimental Choices
-
Choice of Substrate: Acetophenone is a common benchmark substrate for ketone hydrogenation, allowing for direct comparison with a vast body of literature.[6][7][8]
-
Hydrogen Donor: Isopropanol is a widely used, inexpensive, and effective hydrogen donor for CTH reactions.
-
Base: A base is typically required to generate the active catalytic species. Potassium hydroxide was chosen for its common use and effectiveness.
-
Catalyst Loading: A catalyst loading of 1 mol% was selected as a standard condition for initial screening, with lower loadings explored to determine catalyst efficiency.
-
Temperature: The reaction is conducted at the reflux temperature of isopropanol (82 °C) to ensure a consistent and reproducible reaction temperature.
Visualizing the Workflow
Caption: Experimental workflow for the catalytic transfer hydrogenation of acetophenone.
Comparative Performance Data
The following tables summarize the performance of N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride in conjunction with Dichloro(p-cymene)ruthenium(II) dimer against the benchmark commercial catalysts.
Table 1: Performance in the Transfer Hydrogenation of Acetophenone at 1 mol% Catalyst Loading
| Catalyst System | Time (h) | Conversion (%) | Yield of 1-phenylethanol (%) | Selectivity (%) |
| N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride + [(p-cymene)RuCl₂]₂ | 24 | 92 | 88 | 96 |
| [(p-cymene)RuCl₂]₂ (alone) | 24 | 75 | 70 | 93 |
| RhCl₃·xH₂O | 24 | 85 | 81 | 95 |
| 10% Pd/C | 24 | >99 | 98 | >99 |
Table 2: Catalyst Efficiency at Reduced Loading (0.1 mol%)
| Catalyst System | Time (h) | Conversion (%) | Yield of 1-phenylethanol (%) | Selectivity (%) |
| N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride + [(p-cymene)RuCl₂]₂ | 24 | 68 | 65 | 96 |
| 10% Pd/C | 24 | 95 | 93 | 98 |
Discussion and Mechanistic Insights
The results indicate that N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride, when used as a ligand with a ruthenium precursor, significantly enhances the catalytic activity compared to the ruthenium precursor alone. The diamine likely forms a chelate with the ruthenium center, creating a more stable and active catalytic species. This is a common strategy to improve the performance of transition metal catalysts.[2]
When benchmarked against established commercial catalysts, the ruthenium-diamine system shows promising activity, outperforming the rhodium catalyst under these specific conditions. However, the heterogeneous palladium on carbon catalyst remains the most active, achieving near-quantitative conversion and yield. It is important to note that heterogeneous catalysts like Pd/C offer advantages in terms of recyclability, which was not investigated in this initial study.[9][10]
The proposed catalytic cycle for the ruthenium-catalyzed transfer hydrogenation likely involves the formation of a ruthenium hydride species. The base facilitates the deprotonation of isopropanol, which then coordinates to the ruthenium center. A β-hydride elimination step generates the active ruthenium hydride and acetone. The hydride is then transferred to the carbonyl carbon of acetophenone, followed by protonation of the oxygen to yield the alcohol product and regenerate the catalyst.
Caption: Simplified proposed catalytic cycle for ruthenium-catalyzed transfer hydrogenation.
Conclusion and Future Outlook
This guide provides a foundational benchmark for the performance of N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride as a ligand in the ruthenium-catalyzed transfer hydrogenation of acetophenone. The results demonstrate its potential to enhance the catalytic activity of ruthenium precursors, making it a subject of interest for further investigation.
Future work should focus on:
-
Optimization of Reaction Conditions: A thorough investigation of the effects of base, solvent, and temperature could further improve the performance of the N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride system.
-
Substrate Scope: Evaluating the catalyst's performance with a wider range of ketone substrates is crucial to determine its general applicability.
-
Asymmetric Synthesis: The development of chiral analogues of N¹,N³-dibenzylpropane-1,3-diamine could open avenues for asymmetric transfer hydrogenation, a highly valuable transformation in the pharmaceutical industry.
-
Catalyst Recyclability: For industrial applications, demonstrating the potential for catalyst reuse is a critical factor.
By providing this transparent and detailed comparison, we hope to empower researchers to make more informed decisions in their catalyst selection and to stimulate further research into novel and efficient catalytic systems.
Appendix A: Synthesis of N¹,N³-dibenzylpropane-1,3-diamine dihydrochloride
A solution of 1,3-diaminopropane in a suitable solvent is treated with two equivalents of benzyl chloride. The resulting free base, N¹,N³-dibenzylpropane-1,3-diamine, is then treated with hydrochloric acid to precipitate the dihydrochloride salt, which can be purified by recrystallization.
References
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Onisuru, O. R., Fapojuwo, D. P., Oseghale, C. O., Alimi, O. A., & Meijboom, R. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12(33), 21457-21468. [Link]
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Le, T. H., Harris, P. A., & Ley, S. V. (2013). A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters, 15(9), 2210–2213. [Link]
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Nişancı, B., & Dağalan, F. (2020). A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. Journal of Chemical Research, 44(1-2), 14-19. [Link]
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Li, Y., Wang, C., & Zhang, H. (2020). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings, 1, 101-107. [Link]
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Wang, D., Yu, H., Zhao, J., & Wu, Y. (2016). Synthesis and structures of ruthenium–NHC complexes and their catalysis in hydrogen transfer reaction. Dalton Transactions, 45(38), 15111-15119. [Link]
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Fujita, K., Tanaka, Y., & Yamaguchi, R. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Molecules, 24(11), 2109. [Link]
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Özdemir, İ., & Gürbüz, N. (2015). A New and Eco‐Friendly Method for Reduction of Ketones in Water. ChemistrySelect, 1(1), 1-5. [Link]
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Papp, G., Orosz, K., Horváth, H., Kathó, Á., & Joó, F. (2016). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. Chemistry Papers, 70(9), 1156-1165. [Link]
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Mannu, A., Grabulosa, A., & Baldino, S. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl₂(η⁶-arene)P] (P = monophosphine) and [Rh(PP)₂]X (PP = diphosphine, X = Cl⁻, BF₄⁻) Complexes. Catalysts, 10(2), 162. [Link]
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Reek, J. N. H., de Vries, J. G., & van Leeuwen, P. W. N. M. (2001). Rhodium catalyzed transfer hydrogenation of acetophenone with ligands 1-3. Journal of Molecular Catalysis A: Chemical, 174(1-2), 15-22. [Link]
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Szeliga, J., & Molenda, M. (2019). A study of ruthenium-based catalysts used in homogeneous transfer hydrogenation of acetophenone. Journal of the Serbian Chemical Society, 84(8), 865-875. [Link]
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Jaworski, M., & Kałuża, Z. (2015). Transfer hydrogenation of acetophenone derivatives. Tetrahedron: Asymmetry, 26(15-16), 835-842. [Link]
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Červený, L., Dobrovolná, Z., Bělohlav, Z., & Klusoň, P. (1996). Catalytic Hydrogenation of Acetophenone Over Ruthenium Catalysts. Collection of Czechoslovak Chemical Communications, 61(5), 764-769. [Link]
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Dupont, J., & Scholten, J. D. (2010). Pyridine‐Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts. ChemCatChem, 2(10), 1243-1247. [Link]
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Chelucci, G. (2012). Rhodium versus ruthenium: Contrasting behaviour in the asymmetric transfer hydrogenation of α-substituted acetophenones. Coordination Chemistry Reviews, 256(15-16), 1637-1662. [Link]
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Xiao, J. (2013). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
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Gliński, M., & Michalski, M. (2021). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Catalysts, 11(1), 83. [Link]
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A Comparative Guide to the LC-MS Analysis of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride Reaction Products
This in-depth technical guide provides a comprehensive comparison of analytical methodologies for the analysis of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride and its potential reaction products. Designed for researchers, scientists, and drug development professionals, this guide delves into the nuances of LC-MS analysis, offering a comparative perspective against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The experimental data and protocols presented herein are synthesized from established principles and typical performance characteristics to provide a realistic and practical framework for method selection and development.
Introduction: The Analytical Challenge of N1,N3-dibenzylpropane-1,3-diamine
N1,N3-dibenzylpropane-1,3-diamine and its salts are important building blocks in medicinal chemistry and materials science.[1][2] The synthesis, typically involving N-alkylation of 1,3-diaminopropane with benzyl halides, can be prone to the formation of impurities.[3] Common side reactions include over-alkylation, leading to the formation of tertiary amines, and the presence of unreacted starting materials or partially benzylated intermediates. Furthermore, degradation of the diamine core can occur under stress conditions, potentially forming cyclic byproducts. Ensuring the purity and stability of this compound is paramount for its intended application, necessitating robust analytical methods for its comprehensive characterization.
This guide will explore the application of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary analytical tool and compare its performance with GC-MS and CE for the analysis of the target compound and its reaction-related impurities.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the sample matrix. The following table summarizes the key performance parameters of LC-MS, GC-MS, and CE for the analysis of N1,N3-dibenzylpropane-1,3-diamine and its potential impurities. The data presented is a representative compilation based on typical performance for similar amine compounds.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (with Derivatization) |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. | Separation based on charge-to-size ratio, detection by UV or fluorescence. |
| Selectivity | High, due to both chromatographic separation and mass filtering. | High, due to chromatographic separation and mass filtering. | Moderate to High, dependent on derivatization and detection method. |
| Sensitivity (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 10 - 50 ng/mL |
| Throughput | High | Moderate | High |
| Sample Preparation | Minimal (dilution) | Derivatization required | Derivatization often required |
| Key Advantages | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. | Excellent for volatile impurities, robust and well-established. | Low sample and reagent consumption, high separation efficiency. |
| Key Limitations | Matrix effects can suppress ionization. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to MS-based methods, derivatization can be complex. |
Experimental Workflows and Protocols
A well-defined experimental workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow for the analysis of this compound reaction products.
Caption: Overall experimental workflow for the comparative analysis.
Protocol 1: LC-MS/MS Analysis
This protocol describes a stability-indicating LC-MS/MS method for the quantification of N1,N3-dibenzylpropane-1,3-diamine and the identification of its potential impurities.[4][5]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reaction product in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Further dilute the sample solution with the initial mobile phase to a concentration of 10 µg/mL for analysis.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan for impurity identification.
-
MRM Transitions (Hypothetical):
-
N1,N3-dibenzylpropane-1,3-diamine: m/z 255.2 -> 164.1 (quantifier), m/z 255.2 -> 91.1 (qualifier)
-
Mono-benzylated impurity: m/z 165.1 -> 91.1
-
Tri-benzylated impurity: m/z 345.2 -> 254.2
-
3. Rationale:
-
The C18 column provides good retention and separation of the relatively non-polar N1,N3-dibenzylpropane-1,3-diamine and its benzylated impurities.
-
Formic acid in the mobile phase aids in the protonation of the amine groups, enhancing their ionization efficiency in positive ESI mode.
-
The gradient elution allows for the separation of compounds with a range of polarities.
-
MRM mode provides high sensitivity and selectivity for the quantification of the target analyte.
Protocol 2: GC-MS Analysis (with Derivatization)
This protocol outlines a method for the analysis of volatile and semi-volatile impurities using GC-MS after derivatization.[6][7]
1. Sample Preparation and Derivatization:
-
To 1 mg of the reaction product in a vial, add 1 mL of anhydrous dichloromethane and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (10:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 50-500
3. Rationale:
-
Derivatization with BSTFA/TMCS replaces the active hydrogens on the amine groups with trimethylsilyl groups, increasing the volatility and thermal stability of the analytes.
-
The DB-5ms column is a general-purpose column suitable for a wide range of underivatized and derivatized compounds.
-
The temperature program is designed to separate compounds with varying boiling points.
Protocol 3: Capillary Electrophoresis (with Derivatization)
This protocol describes the analysis of N1,N3-dibenzylpropane-1,3-diamine and its impurities using CE with laser-induced fluorescence (LIF) detection after derivatization.[8][9]
1. Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of the reaction product in water.
-
To 50 µL of the stock solution, add 50 µL of a 10 mM solution of naphthalene-2,3-dicarboxaldehyde (NDA) in acetonitrile and 50 µL of a 20 mM aqueous solution of potassium cyanide.
-
Vortex the mixture and allow it to react in the dark for 30 minutes at room temperature.
-
Dilute the derivatized sample 1:10 with the running buffer before injection.
2. CE Conditions:
-
CE System: Capillary electrophoresis system with LIF detector
-
Capillary: Fused-silica capillary (50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length)
-
Running Buffer: 25 mM borate buffer, pH 9.2
-
Separation Voltage: 25 kV
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: LIF with excitation at 442 nm and emission at 510 nm
3. Rationale:
-
Derivatization with NDA in the presence of cyanide converts the primary and secondary amines into highly fluorescent isoindole derivatives, significantly enhancing detection sensitivity.
-
The borate buffer at pH 9.2 ensures the analytes are charged and provides good separation efficiency.
-
LIF detection offers high sensitivity for the fluorescently labeled analytes.
Potential Reaction Pathway and Fragmentation
Understanding the potential reaction pathways is crucial for identifying unknown impurities. The following diagram illustrates a plausible synthetic route and a potential side reaction for the formation of N1,N3-dibenzylpropane-1,3-diamine.
Caption: A simplified reaction pathway for the synthesis of the target compound.
Discussion and Conclusion
The choice of analytical methodology for the analysis of this compound and its reaction products is a critical decision that impacts the quality and reliability of the obtained data.
LC-MS/MS stands out as the most versatile and powerful technique for this application. Its ability to analyze non-volatile and thermally labile compounds without the need for derivatization makes it highly efficient. The high sensitivity and selectivity of tandem mass spectrometry are invaluable for the identification and quantification of trace-level impurities.[10] Forced degradation studies, which are essential for developing stability-indicating methods, are readily amenable to LC-MS analysis.[11][12]
GC-MS , while a robust and reliable technique, is less suitable for the direct analysis of N1,N3-dibenzylpropane-1,3-diamine due to its low volatility. The mandatory derivatization step adds complexity and potential for variability to the workflow.[5] However, GC-MS can be a valuable complementary technique for the analysis of volatile starting materials, such as benzyl chloride, or low molecular weight degradation products.
Capillary Electrophoresis offers advantages in terms of high separation efficiency and low sample and reagent consumption. However, its sensitivity is generally lower than that of MS-based methods, and derivatization is often required to achieve adequate detection limits.[13] CE can be a useful alternative for routine quality control applications where high throughput is a priority and the impurities of interest are well-defined.
References
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Capillary zone electrophoresis with pre-column NDA derivatization and amperometric detection for the analysis of four aliphatic diamines. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
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Derivatization in capillary electrophoresis. (1995). PubMed. Retrieved January 19, 2026, from [Link]
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Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved January 19, 2026, from [Link]
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Derivatization in Capillary Electrophoresis. (2016). PubMed. Retrieved January 19, 2026, from [Link]
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Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
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UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. (2021). CDC Stacks. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, ensuring the protection of personnel and compliance with regulatory standards.
Foundational Safety: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough understanding of its potential hazards is essential. This compound is an amine salt and requires careful handling to avoid exposure.
Key Hazards:
-
Skin and Eye Irritation: Amine compounds can be irritating to the skin and eyes. The dihydrochloride salt may cause irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
-
Toxicity: While specific toxicity data for this exact compound is limited, related amine compounds can be harmful if swallowed or inhaled.[3]
Causality Behind PPE Selection: The selection of appropriate Personal Protective Equipment (PPE) is your first line of defense. The rationale is to create a complete barrier between you and the chemical, mitigating the risks of exposure through all potential routes—inhalation, ingestion, and skin/eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact.[4] |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes and airborne particles.[4][5] |
| Lab Coat | Standard, full-sleeved lab coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling dust or aerosols.[5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. At no point should this chemical be disposed of down the drain or in regular trash.[4]
Step 1: Waste Segregation and Collection
-
Principle of Segregation: The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.[7] Therefore, dedicate a specific, clearly labeled container for this compound and any materials contaminated with it.
-
Container Requirements: Use a leak-proof, sealable container that is compatible with the chemical.[7][8] Ideally, use the original container if it's in good condition.[7] The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings.[9][10]
Step 2: Handling Spills and Contaminated Materials
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels without first treating the spill.
-
Procedure for Cleanup:
-
Wearing your full PPE, gently cover the spill with the absorbent material.
-
Carefully sweep or scoop the mixture into your designated hazardous waste container.[1]
-
Avoid creating dust.
-
Decontaminate the spill area (see Section 3).
-
-
Contaminated Disposables: All items that come into direct contact with the chemical, such as gloves, weigh boats, and absorbent pads, must be considered hazardous waste and placed in the same labeled container.
Step 3: Storage and Final Disposal
-
Satellite Accumulation Areas (SAA): Laboratories should have designated SAAs for the temporary storage of hazardous waste.[7][9] These areas must be near the point of generation and under the supervision of lab personnel.[7][8]
-
Storage Conditions: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][12]
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the final and most critical resource. They will arrange for the pickup and transport of the waste to a licensed disposal facility.[13] Incineration is often the preferred method for organic chemical waste.[14]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Decontamination Procedures
Effective decontamination is crucial to prevent unintended exposure and cross-contamination.
-
Equipment: Non-disposable equipment, such as spatulas or glassware, should be rinsed with a suitable solvent (e.g., ethanol or methanol, depending on solubility and compatibility) in a fume hood. The rinsate must be collected and treated as hazardous waste. Following the initial rinse, proceed with a standard laboratory washing procedure.
-
Work Surfaces: Wipe down the work area with a cloth dampened with a solvent, followed by soap and water. The cleaning materials used must also be disposed of as hazardous waste.
By adhering to these systematic procedures, researchers can handle and dispose of this compound in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
